molecular formula C11H9NO3 B1365384 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 62542-44-3

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B1365384
CAS No.: 62542-44-3
M. Wt: 203.19 g/mol
InChI Key: FPUDHXQUWBZZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-2-oxoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUDHXQUWBZZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440350
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62542-44-3
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinolone scaffold is a privileged structure in drug discovery, and understanding the synthesis and properties of its derivatives is crucial for the development of new therapeutic agents. This document outlines a reliable synthetic pathway, details the underlying chemical principles, and provides a thorough guide to the analytical techniques required to confirm the identity and purity of the target compound.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The core structure, a fusion of a benzene ring and a pyridinone ring, serves as a key pharmacophore in numerous approved drugs. The biological activity of quinolones can be finely tuned by introducing various substituents at different positions of the bicyclic system.

The title compound, this compound (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ), incorporates three key functional groups: an N-methyl group, a 2-oxo (quinolone) functionality, and a 4-carboxylic acid moiety.[1] The N-methylation can enhance lipophilicity and modulate the compound's pharmacokinetic profile. The quinolone oxygen and the carboxylic acid group are crucial for interactions with biological targets, often through hydrogen bonding and metal chelation. A thorough understanding of the synthesis and detailed characterization of this molecule is therefore a prerequisite for its exploration in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. This strategy involves:

  • N-Methylation: Introduction of a methyl group at the nitrogen atom of the quinolone ring.

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Ester Hydrolysis Start Ethyl 2-oxo-1,2- dihydroquinoline-4-carboxylate Reagents1 Iodomethane (CH3I) Potassium Carbonate (K2CO3) Dimethylformamide (DMF) Start->Reagents1 Reaction Product1 Ethyl 1-methyl-2-oxo-1,2- dihydroquinoline-4-carboxylate Reagents1->Product1 Yields Product1_hydrolysis Ethyl 1-methyl-2-oxo-1,2- dihydroquinoline-4-carboxylate Reagents2 Sodium Hydroxide (NaOH) Ethanol/Water Product1_hydrolysis->Reagents2 Reaction Product2 1-Methyl-2-oxo-1,2- dihydroquinoline-4-carboxylic acid (Final Product) Reagents2->Product2 Yields

Figure 1: Synthetic workflow for this compound.

Part 1: N-Methylation of Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

The introduction of the methyl group at the N1 position is a crucial step that significantly influences the compound's properties. The selection of the alkylating agent and reaction conditions is critical to ensure regioselectivity and high yield.

Causality Behind Experimental Choices:

  • Substrate: Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is chosen as the starting material due to its commercial availability and the presence of the ester group which can be readily hydrolyzed in the subsequent step.

  • Alkylating Agent: Iodomethane (CH₃I) is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of the iodide ion.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the acidic N-H of the quinolone ring, forming the nucleophilic amide anion. Its insolubility in the reaction solvent drives the reaction forward.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

Detailed Experimental Protocol:

  • To a solution of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (1.0 g, 4.6 mmol) in 15 mL of dimethylformamide (DMF), add potassium carbonate (0.82 g, 6.0 mmol) and iodomethane (0.34 mL, 5.5 mmol).

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, can be purified by recrystallization from a suitable solvent system like dichloromethane/hexane to yield the pure product.

Part 2: Hydrolysis of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion.[3]

Causality Behind Experimental Choices:

  • Hydrolysis Agent: Sodium hydroxide (NaOH) is a strong base that readily attacks the electrophilic carbonyl carbon of the ester.

  • Solvent System: A mixture of ethanol and water is commonly used. Ethanol helps to solubilize the organic ester, while water is the solvent for the sodium hydroxide and participates in the reaction.

  • Reaction Conditions: Heating the reaction mixture under reflux accelerates the rate of hydrolysis.

  • Work-up: Acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Detailed Experimental Protocol (Alkaline Hydrolysis):

  • Dissolve ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (1.0 g, 4.1 mmol) in a mixture of ethanol (20 mL) and a 1 M aqueous solution of sodium hydroxide (10 mL).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Final_Product 1-Methyl-2-oxo-1,2- dihydroquinoline-4-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR Structural Elucidation IR FTIR Spectroscopy Final_Product->IR Functional Group ID MS Mass Spectrometry Final_Product->MS Molecular Weight Confirmation

Figure 2: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • N-Methyl Group: A singlet peak is expected around 3.5-4.0 ppm.

    • Aromatic Protons: A series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinolone ring system.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which is often exchangeable with D₂O.

    • Vinyl Proton: A singlet for the proton at the 3-position is expected in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

    • Carbonyl Carbons: Two distinct signals are expected in the downfield region for the 2-oxo carbonyl and the carboxylic acid carbonyl (typically 160-180 ppm).

    • N-Methyl Carbon: A signal in the aliphatic region (around 30-40 ppm).

    • Aromatic and Vinylic Carbons: A series of signals in the aromatic region (approximately 110-150 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.735
C3-H7.5115
Aromatic-H7.2 - 8.3 (multiplets)118 - 145
C=O (quinolone)-162
COOH>12 (broad singlet)168
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide/Quinolone): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C and C-N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the aromatic ring and other bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 204.19.

  • Fragmentation Pattern: Common fragmentation pathways for quinolones include the loss of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺. The carboxylic acid group can lead to a characteristic loss of CO₂ (44 Da).

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for this compound. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive guide to the characterization of the final product using modern spectroscopic techniques has been provided, including expected data and interpretation. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the reliable synthesis and confident characterization of this important quinolone derivative for further biological evaluation.

References

  • Al-Trawneh, A. et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(23), 5733. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fan, S. et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(10), e202400061. [Link]

  • Filali Baba, Y. et al. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData, 2(9), x170917. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Musiol, R. (2017). Quinolone and quinolone-like drugs: a review on the synthesis and structure-activity relationship. Current medicinal chemistry, 24(16), 1675-1703. [No URL available]

Sources

A Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both established data and the methodologies for its empirical determination. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and understanding the fundamental properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[2][3]

Molecular Structure and Core Characteristics

This compound (C₁₁H₉NO₃) is a derivative of the quinoline family, featuring a methyl group at the N-1 position, a carbonyl group at the C-2 position, and a carboxylic acid at the C-4 position.[1] This unique arrangement of functional groups imparts specific electronic and steric properties that govern its interactions with biological systems.[1]

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1][4][5]
Molecular Weight 203.19 g/mol [1][4][5]
IUPAC Name This compound[1]
CAS Number 62542-44-3[5]

The presence of both a carboxylic acid (an acidic group) and a lactam (amide within a ring) structure influences its ionization state at physiological pH, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-alkylation of the corresponding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid precursor.[1] Modern synthetic strategies, such as the alkylation of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate with iodomethane in a suitable solvent like dimethylformamide (DMF), have been optimized to achieve high yields.[1]

Structural confirmation is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7][8] X-ray crystallography can provide definitive information on the solid-state conformation and intermolecular interactions, revealing a monoclinic crystal system with hydrogen-bonded dimers that stabilize its structure.[1]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. This compound exhibits limited solubility in water, a characteristic influenced by its crystalline nature and the presence of the largely nonpolar quinoline ring system.[1][3] It is, however, soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method.[9][10] This protocol ensures that a true equilibrium is reached between the solid compound and the solvent.

Methodology:

  • Preparation: An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B Shake/Stir C Centrifuge or let stand B->C Allow to settle D Sample supernatant C->D Careful aspiration E Analyze by HPLC D->E Dilution & Injection

Caption: Workflow for equilibrium solubility determination by the shake-flask method.

Ionization Constant (pKa)

The pKa value(s) of a molecule describe its acidity or basicity and are crucial for predicting its charge state at different pH values. For this compound, the carboxylic acid group is the primary acidic center. The pKa of this group will significantly impact the compound's solubility, lipophilicity, and ability to interact with biological targets.[2]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[11][12]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) to ensure sufficient solubility. The ionic strength of the solution is kept constant using a background electrolyte like potassium chloride.[11]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[13] This corresponds to the inflection point in the first derivative of the titration curve.[12]

G A Dissolve compound in co-solvent with KCl C Titrate with standardized NaOH A->C B Calibrate pH electrode B->C D Record pH vs. volume of titrant C->D E Plot titration curve (pH vs. volume) D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.[14][15]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method remains the benchmark for experimental LogP and LogD determination.[16][17]

Methodology:

  • Phase Preparation: n-Octanol and a phosphate buffer at pH 7.4 are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[14][15]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a sealed container.

  • Equilibration: The biphasic mixture is agitated until equilibrium is reached (e.g., by gentle shaking or rotation for several hours).[16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[17]

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique, such as HPLC-UV.[14]

  • Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification & Calculation A Pre-saturate n-octanol and buffer (pH 7.4) B Dissolve compound in one phase A->B C Mix phases and agitate B->C D Centrifuge to separate layers C->D E Measure concentration in each phase (HPLC) D->E F Calculate LogD = log([octanol]/[aq]) E->F

Caption: Workflow for LogD determination using the shake-flask method.

Other Physicochemical Parameters

  • Melting Point: The melting point provides an indication of the purity and the strength of the crystal lattice. For this compound, the melting point is reported to be above 150°C, with decomposition.[1] This high melting point is indicative of a stable crystal structure, likely influenced by intermolecular hydrogen bonding.

  • Crystal Structure: The compound crystallizes in a monoclinic system. The solid-state structure is stabilized by hydrogen-bonded dimers formed between the carboxylic acid moieties of adjacent molecules.[1] This strong intermolecular interaction contributes to its relatively high melting point and limited aqueous solubility.

Conclusion

The physicochemical properties of this compound—its molecular structure, solubility, pKa, and lipophilicity—are intricately linked and collectively determine its potential as a drug candidate. The methyl group at the N-1 position enhances lipophilicity, while the carboxylic acid at C-4 governs its acidic nature and potential for salt formation.[1] A thorough understanding and empirical determination of these properties, using the standardized protocols outlined in this guide, are essential first steps in the rational design and development of novel therapeutics based on the quinolone scaffold.

References

  • This compound - Benchchem. (URL: )
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • How To Find Pka. (URL: [Link])

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • Crystal structure, Hirfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC - PubMed Central. (URL: [Link])

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (URL: [Link])

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (URL: [Link])

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (URL: [Link])

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (URL: [Link])

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

  • Nonclassical Biological Activities of Quinolone Derivatives - PubMed. (URL: [Link])

  • Shake Flask logK - Lokey Lab Protocols. (URL: [Link])

  • LogP / LogD shake-flask method - Protocols.io. (URL: [Link])

  • Chemical, physical, and biological quinolone properties values. - ResearchGate. (URL: [Link])

  • This compound | C11H9NO3 - PubChem. (URL: [Link])

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (URL: [Link])

  • 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | C11H9NO3 - PubChem. (URL: [Link])

  • (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate - ResearchGate. (URL: [Link])

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - NIH. (URL: [Link])

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. (URL: [Link])

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (URL: [Link])

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI. (URL: [Link])

  • (PDF) 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. - ResearchGate. (URL: [Link])

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google P
  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4 - PubChem. (URL: [Link])

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (URL: [Link])

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem. (URL: [Link])

  • Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid - PubMed. (URL: [Link])

Sources

Unraveling the Enigmatic Mechanism of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Within this vast chemical space, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives have emerged as molecules of significant interest, demonstrating a spectrum of activities ranging from anticancer to antimicrobial. This technical guide provides an in-depth exploration of the potential mechanisms of action for this specific N-methylated quinolone, synthesizing data from studies on closely related analogs to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the established and putative molecular targets, the influence of the N1-methyl group on bioactivity, and detailed experimental protocols to empower further investigation into this promising class of compounds.

Introduction: The Significance of the Quinolone Core and N-Methylation

The this compound molecule is a distinct entity within the broader quinoline family. Its structure, featuring a quinoline backbone with a methyl group at the 1-position, a ketone at the 2-position, and a carboxylic acid at the 4-position, confers unique electronic and steric properties. The N1-methyl group, in particular, distinguishes it from its non-methylated counterparts, potentially altering electron distribution and influencing its binding affinity to various biological targets. This modification can enhance lipophilicity, which may, in turn, affect pharmacokinetic properties.

Derivatives of the quinoline-4-carboxylic acid scaffold have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. This guide will focus on elucidating the primary mechanisms through which this compound and its congeners are believed to exert their therapeutic effects.

Potential Mechanisms of Action and Molecular Targets

While a singular, definitive mechanism of action for this compound has yet to be exclusively defined in the literature, extensive research on closely related analogs points towards several key molecular targets and cellular pathways. The following sections will explore these potential mechanisms in detail, providing the scientific rationale and experimental evidence supporting each.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinolone derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1]

A well-established mechanism for the anticancer activity of some quinolone derivatives is the inhibition of human topoisomerase II.[2] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Reaction Setup: On ice, prepare a reaction mixture containing 10x Topoisomerase II assay buffer, ATP, and supercoiled pBR322 DNA.

  • Inhibitor Addition: Aliquot the reaction mix into microcentrifuge tubes and add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Enzyme Initiation: Add diluted human Topoisomerase II enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol.

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form.[3]

Topoisomerase_II_Inhibition Compound 1-Methyl-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid Cleavage_Complex Stabilized Cleavage Complex Compound->Cleavage_Complex Stabilizes TopoII Topoisomerase II Supercoiled_DNA Supercoiled DNA TopoII->Supercoiled_DNA Binds to TopoII->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation (Normal Function) DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Inhibition of Topoisomerase II by stabilizing the cleavage complex.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp or ABCB1).[4] Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been investigated as P-gp inhibitors, suggesting a role in sensitizing cancer cells to conventional chemotherapeutics.[4]

Experimental Protocol: Rhodamine 123 Efflux Assay

This fluorescence-based assay measures the intracellular accumulation of the P-gp substrate Rhodamine 123.

  • Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR).

  • Incubation with Inhibitor: Incubate the cells with varying concentrations of this compound.

  • Rhodamine 123 Addition: Add Rhodamine 123 to the cells and incubate.

  • Washing: Wash the cells to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates inhibition of P-gp-mediated efflux.[5][6]

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_in Intracellular Chemotherapeutic Chemo_out Extracellular Chemotherapeutic Chemo_in:w->Chemo_out:e Efflux Cell_Death Cell Death Chemo_in->Cell_Death Induces Compound 1-Methyl-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid Compound->Pgp Inhibits Chemo_out->Chemo_in Enters

Caption: Mechanism of P-glycoprotein inhibition to enhance chemotherapy.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[7] Inhibition of DHODH can lead to cell cycle arrest and has emerged as a promising anticancer strategy. Certain 4-quinoline carboxylic acid derivatives have been designed as potent DHODH inhibitors.[6]

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate by DHODH.

  • Reagent Preparation: Prepare solutions of recombinant human DHODH, dihydroorotate (DHO), DCIP, and coenzyme Q10.

  • Inhibitor Incubation: In a 96-well plate, incubate the DHODH enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the DHO, DCIP, and coenzyme Q10 mixture.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time. A reduced rate of DCIP reduction indicates DHODH inhibition.[1][8]

SIRT3, a mitochondrial NAD+-dependent deacetylase, plays a critical role in regulating cellular metabolism and has been implicated in cancer. Some quinoline derivatives have been identified as SIRT3 inhibitors.

Experimental Protocol: Fluorometric SIRT3 Activity Assay

This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT3.

  • Reaction Setup: In a microplate, combine a fluorogenic SIRT3 substrate peptide, NAD+, and the SIRT3 enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the reaction to allow for deacetylation.

  • Developer Addition: Add a developer solution that releases a fluorescent product from the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity. A decrease in fluorescence corresponds to SIRT3 inhibition.[9][10]

Antibacterial Activity: Disrupting Bacterial Processes

The quinolone scaffold is perhaps most famous for its antibacterial applications.

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.[11] Inhibition leads to the fragmentation of the bacterial chromosome and cell death.[11]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

  • Reaction Components: Prepare a reaction mixture containing relaxed circular DNA, DNA gyrase, and the necessary buffer and ATP.

  • Inhibitor Incubation: Pre-incubate the DNA gyrase with different concentrations of this compound.

  • Reaction Initiation and Incubation: Add the relaxed DNA to start the reaction and incubate.

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of supercoiled DNA.[12]

Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[13] Studies have shown that N-methylated quinolones can interfere with quorum sensing in pathogens like Pseudomonas aeruginosa.[1]

*Experimental Protocol: Pyocyanin Inhibition Assay in P. aeruginosa

This assay quantifies the production of the quorum sensing-regulated virulence factor, pyocyanin.

  • Bacterial Culture: Grow P. aeruginosa in the presence of sub-inhibitory concentrations of this compound.

  • Pyocyanin Extraction: Extract pyocyanin from the culture supernatant using chloroform.

  • Quantification: Acidify the chloroform layer with HCl to induce a color change and measure the absorbance at 520 nm. A decrease in absorbance indicates inhibition of pyocyanin production.[14]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against the potential targets discussed. These values are for illustrative purposes and would need to be determined experimentally.

Target Enzyme/ProcessAssay TypeHypothetical IC50 (µM)
Human Topoisomerase IIDNA Relaxation Assay5 - 20
P-glycoprotein (P-gp)Rhodamine 123 Efflux Assay1 - 10
DHODHDCIP Reduction Assay0.5 - 5
SIRT3Fluorometric Activity Assay10 - 50
Bacterial DNA GyraseSupercoiling Inhibition Assay0.1 - 2
Quorum Sensing (P. aeruginosa)Pyocyanin Inhibition Assay2 - 15

Conclusion and Future Directions

This compound is a compound of considerable interest, with a chemical structure that suggests a wide range of potential biological activities. While its precise mechanism of action remains to be fully elucidated, the evidence from related quinolone derivatives points towards several plausible molecular targets, including topoisomerases, efflux pumps, metabolic enzymes, and bacterial communication systems. The N-methylation is a critical feature that likely modulates its interaction with these targets.

Future research should focus on systematically screening this compound against a panel of these putative targets to identify its primary mechanism(s) of action in different therapeutic contexts. Elucidating the structure-activity relationships, particularly the role of the N1-methyl group, will be crucial for the rational design of more potent and selective derivatives. The experimental protocols detailed in this guide provide a robust framework for such investigations, paving the way for the potential development of novel therapeutics based on the this compound scaffold.

References

  • Fardel, O., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 483. [Link]

  • Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]

  • Yeast Topoisomerase II Relaxation Assay. Inspiralis. [Link]

  • SIRT3 (Sirtuin3) Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Semantic Scholar. [Link]

  • Topoisomerase Assays. Current Protocols in Pharmacology, 92(1), e89. [Link]

  • Andreu, J. M., et al. (1997). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Cytometry, 29(4), 349-355. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. ResearchGate. [Link]

  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. [Link]

  • Topoisomerase Assays. ResearchGate. [Link]

  • O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(20), 3169-3179. [Link]

  • Curcumin and 5-bromoindole-3-carboxaldehyde inhibit the production of Quorum sensing-dependent virulence factors in Pseudomonas aeruginosa. bioRxiv. [Link]

  • Quorum sensing inhibition in Pseudomonas aeruginosa biofilms: new insights through network mining. FEMS Microbiology Letters, 363(6), fnw032. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(11), 3326. [Link]

  • Adonizio, A. L., et al. (2006). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. Antimicrobial Agents and Chemotherapy, 50(10), 3247-3260. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(13), 4208. [Link]

  • Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 29(22), 4989. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(11), 1459. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 2009(582), 11-24. [Link]

  • Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Journal of Antimicrobial Chemotherapy, 34(1), 11-20. [Link]

  • Ushiyama, F., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(20), 11575-11586. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1558. [Link]

  • DNA gyrase supercoiling assay. The assays were carried out as described... ResearchGate. [Link]

Sources

The Biological Targets of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has positioned its derivatives as promising candidates for therapeutic development across multiple disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive analysis of the key molecular targets modulated by this chemical class. We will delve into the specific mechanisms of action, structure-activity relationships (SAR), and the experimental evidence that underpins their interactions with critical enzymes and transporter proteins. Key targets discussed in detail include Dihydroorotate Dehydrogenase (DHODH), a pivotal enzyme in pyrimidine biosynthesis; P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer; Cyclooxygenase-2 (COX-2), a central player in inflammation; and epigenetic modulators such as Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs). Furthermore, this guide presents validated, step-by-step experimental protocols for assessing compound activity against these targets, offering researchers a practical framework for advancing their own discovery programs.

Introduction to the 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Scaffold

The Quinolinone Core: A Privileged Structure in Medicinal Chemistry

The quinoline and quinolinone ring systems are foundational scaffolds found in a wide range of natural and synthetic bioactive compounds.[1][2] Their rigid, planar structure and rich electronic properties provide an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with protein binding sites. The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core, in particular, has emerged as a highly adaptable template for drug design. The presence of the carboxylic acid, a ketone, and multiple sites for substitution (notably the N-1 and C-2 positions) allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthetic Accessibility

A key advantage of this scaffold is its accessibility through well-established synthetic methodologies. The classic Pfitzinger condensation reaction, for instance, provides a robust and versatile route to the quinoline core, allowing for the introduction of diverse substituents.[3] This synthetic tractability is a critical factor in drug development, as it enables the rapid generation of analog libraries for systematic structure-activity relationship (SAR) exploration.

Overview of Therapeutic Potential

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[4][5][6] This multi-target profile suggests that these compounds can be tailored to address complex diseases through various mechanisms of action, which will be explored in the subsequent sections.

Key Enzyme Targets and Mechanisms of Action

A primary mechanism through which these quinolinone derivatives exert their biological effects is the direct inhibition of key enzymes involved in critical cellular pathways.

Dihydroorotate Dehydrogenase (DHODH): Halting Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH a prime target for anticancer therapies.

Inhibition of DHODH by quinoline-4-carboxylic acid derivatives leads to the depletion of the intracellular pyrimidine pool. This arrests cell cycle progression, particularly during the S-phase, and ultimately halts cell growth.[3] This targeted depletion has proven effective not only in cancer models but also in treating autoimmune disorders by curbing the proliferation of immune cells.[3]

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH (Target Enzyme) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Nucleotides (dUMP, dCTP, dTTP) Orotate->Pyrimidine Multiple Steps DNA_RNA DNA & RNA Synthesis (Cell Proliferation) Pyrimidine->DNA_RNA Inhibitor Quinolone Derivative Inhibitor->Block Block->DHODH Inhibition

DHODH inhibition by quinolone derivatives disrupts pyrimidine synthesis.

Structure-guided design efforts have led to the development of highly potent quinoline-based DHODH inhibitors. Studies have identified key residues within the brequinar-binding pocket of DHODH, such as T63 and Y356, as suitable for forming novel hydrogen-bonding interactions.[3] A co-crystal structure of a quinoline derivative with DHODH revealed a water-mediated hydrogen bond interaction with T63, providing a structural basis for its potent activity.[3] Optimization of substituents on the quinoline core has led to compounds with nanomolar inhibitory concentrations.

The following table summarizes the inhibitory activity of selected quinoline-4-carboxylic acid derivatives against human DHODH.

Compound IDR1 SubstituentR2DHODH IC50 (μM)HCT-116 Cell IC50 (μM)Ref
41 4-CF3-2-F-PhH0.00970.019[3]
43 2-Cl-PhH0.02620.043[3]
46 Pyridin-4-ylH0.02830.027[3]

Data extracted from a study on 4-quinoline carboxylic acids, which includes the 2-oxo-quinoline scaffold as a key part of its SAR exploration.[3]

Cyclooxygenase-2 (COX-2): Modulating Inflammatory Pathways

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibition is therefore a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Certain 4-carboxyl quinoline derivatives have been specifically designed as selective COX-2 inhibitors.[5] Molecular modeling studies show that these compounds fit within the COX-2 active site, with the carboxyl group interacting with Arg120 and a methylsulfonyl substituent on a C-2 phenyl ring oriented towards a secondary pocket, conferring selectivity.[5]

The table below highlights the in vitro COX-2 inhibitory potency and selectivity of a lead quinoline derivative compared to the standard drug, celecoxib.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Ref
9e 0.043>22.1>513[5]
Celecoxib 0.06024.3405[5]

Compound 9e is 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid.[5]

Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs): Epigenetic and Metabolic Modulation

The acetylation state of proteins is a critical regulatory mechanism controlled by acetyltransferases and deacetylases. Quinoline-based scaffolds have been shown to inhibit members of these deacetylase families.

  • SIRT3: A primary mitochondrial deacetylase that regulates metabolic homeostasis. 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors, presenting a potential avenue for modulating mitochondrial function in disease.[7]

  • HDACs: Histone deacetylases are key epigenetic regulators, and their inhibition is a clinically validated approach in oncology. 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, with some showing significant selectivity for the HDAC3 isoform.[8]

Modulation of Transporter Proteins

P-glycoprotein (ABCB1): Overcoming Multidrug Resistance

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of cytotoxic drugs. A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps.[6][9]

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of P-gp.[9] They act by blocking the transporter's ability to expel chemotherapeutic agents from the cancer cell. By inhibiting the efflux pump, these compounds can restore or enhance the intracellular concentration of anticancer drugs, thereby resensitizing resistant tumors to treatment.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-gp (ABCB1) Efflux Pump Drug_out Extracellular Chemotherapy Drug Pgp->Drug_out ATP-dependent Efflux Drug_in Intracellular Chemotherapy Drug Drug_in->Pgp Binds to Pump Drug_out->Drug_in Enters Cell Inhibitor Quinolone Derivative Inhibitor->Block Block->Pgp Inhibition

Quinolone derivatives inhibit the P-gp efflux pump, increasing drug accumulation.

Computational studies have provided valuable insights into the binding of these inhibitors to P-gp. Molecular docking against the crystal structure of outward-facing P-glycoprotein revealed significant binding affinities.[6][9] The interactions are typically characterized by a combination of hydrophobic contacts and hydrogen bonds within the transporter's binding pocket, stabilizing the inhibitor-protein complex and preventing its function. One lead compound demonstrated a high binding energy of -9.22 kcal/mol, suggesting it could be a valuable lead for designing more potent P-gp inhibitors.[6][9]

Cellular Pathways and Phenotypic Effects

Induction of Autophagy

Beyond direct target engagement, these derivatives can induce complex cellular responses. In a study on esophageal squamous cell carcinoma (ESCC) cell lines, novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives demonstrated significant anti-proliferative activity.[4] Further investigation suggested that modulation of autophagy is a potential mechanism of action, highlighting that the phenotypic outcomes of these compounds can result from complex downstream signaling cascades.[4]

Experimental Protocols for Target Identification and Validation

To rigorously assess the biological activity of novel this compound derivatives, a systematic, multi-tiered screening approach is essential. The following workflow and protocols provide a self-validating system for target identification and characterization.

General Workflow for Target Validation

Workflow Start Compound Synthesis & Characterization Primary Primary Screening: Biochemical Assays (e.g., DHODH, COX-2) Start->Primary Hits Identify 'Hits' (Potent Compounds) Primary->Hits Cellular Secondary Screening: Cell-Based Assays (e.g., Proliferation, P-gp efflux) Hits->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cellular->Mechanism SAR->Start Iterative Optimization Lead Lead Compound Selection Mechanism->Lead

Systematic workflow for validating biological targets of new chemical entities.
Protocol 1: In Vitro DHODH Inhibition Assay

Rationale: This biochemical assay directly measures the enzymatic activity of purified human DHODH. The rationale is to quantify the ability of a test compound to inhibit the conversion of dihydroorotate to orotate, which can be monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate 1: Dihydroorotate (DHO) solution in water.

    • Substrate 2: Coenzyme Q (CoQ) solution in DMSO.

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP) solution in assay buffer.

    • Enzyme: Purified recombinant human DHODH.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of test compound (dissolved in DMSO) or DMSO control to each well.

    • Add 188 µL of a master mix containing assay buffer, DHO, CoQ, and DCIP to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of DHODH enzyme solution.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial rate (V₀) of the reaction for each concentration of the test compound.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Rhodamine 123 Accumulation Assay for P-gp (ABCB1) Inhibition

Rationale: This cell-based assay is a functional measure of P-gp inhibition. P-gp actively transports the fluorescent dye Rhodamine 123 out of cells. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy. This protocol uses cell lines that overexpress P-gp (e.g., MDR mouse T lymphoma cells) and compares them to the parental cell line as a control.[9]

Methodology:

  • Cell Culture:

    • Culture P-gp overexpressing cells and the corresponding parental cell line in appropriate media.

  • Compound Treatment:

    • Harvest and resuspend cells at a concentration of 1 x 10⁶ cells/mL in fresh culture medium.

    • Aliquot 1 mL of cell suspension into flow cytometry tubes.

    • Add the test compound at various concentrations (and a known P-gp inhibitor like Verapamil as a positive control) to the tubes. Incubate at 37°C for 30 minutes.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to a final concentration of 1 µM to each tube.

    • Incubate for an additional 60 minutes at 37°C, protected from light.

  • Cell Washing and Data Acquisition:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with a 488 nm excitation laser and a 530/30 nm emission filter).

  • Data Analysis:

    • Calculate the geometric mean fluorescence intensity (MFI) for each sample.

    • Determine the fold-increase in fluorescence for treated cells compared to the vehicle control. A significant increase in Rhodamine 123 accumulation in the P-gp overexpressing cell line indicates successful inhibition of the efflux pump.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. The accumulated evidence demonstrates its ability to potently and, in some cases, selectively modulate a range of high-value biological targets, including enzymes critical to cell proliferation (DHODH), inflammation (COX-2), and metabolic regulation (SIRT3), as well as transporters that mediate drug resistance (P-gp).

The future of drug development with this scaffold lies in leveraging the detailed structural and mechanistic understanding we now possess. Key future directions include:

  • Enhancing Selectivity: While broad-spectrum activity can be advantageous, future synthetic efforts should focus on designing derivatives with high selectivity for a single target to minimize off-target effects and improve safety profiles.

  • Multi-Target Drug Design: Conversely, for complex diseases like cancer, intentionally designing compounds that co-inhibit multiple relevant targets (e.g., DHODH and P-gp) could offer synergistic therapeutic benefits.

  • Pharmacokinetic Optimization: A critical next step for promising lead compounds is the optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they are suitable for preclinical and clinical development.

By combining rational, structure-based design with the robust validation workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomes, B., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society. Available at: [Link]

  • Knaus, E. E., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. Available at: [Link]

  • Lahyaoui, M., et al. (2023). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Luo, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Christodoulou, M. S., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]

  • Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Semantic Scholar. Available at: [Link]

  • Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) is a heterocyclic compound built upon the quinolone scaffold.[1] This core structure is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of pharmacologically active agents.[2] The molecule's functionality—featuring a carboxylic acid at the 4-position, a lactam (cyclic amide) moiety, and an N-methyl group—provides a rich platform for chemical modification and biological interaction.[1]

Accurate structural elucidation and purity assessment are paramount for any research or development involving such compounds. This guide provides an in-depth overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to present a reliable, predictive spectroscopic profile for use by researchers and scientists.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel or synthesized compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirming the molecule's identity and purity.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquots IR IR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry (e.g., ESI, EI) Prep->MS Aliquots Data_NMR Identify Spin Systems Functional Groups NMR->Data_NMR Data_IR Confirm Functional Groups IR->Data_IR Data_MS Determine Molecular Weight & Fragmentation MS->Data_MS Structure Structure Elucidation & Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The spectrum would typically be acquired in a solvent like DMSO-d₆, which can solubilize the carboxylic acid and does not exchange with the acidic proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~ 13.0 - 14.0Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.
~ 8.2 - 8.4Doublet1HH-5The proton at the 5-position is peri to the carbonyl group at C-4, leading to significant deshielding. It would be coupled to H-6.
~ 7.4 - 7.9Multiplet3HH-6, H-7, H-8These aromatic protons on the benzo-fused ring will appear as a complex multiplet due to mutual spin-spin coupling.
~ 7.0 - 7.2Singlet1HH-3The proton at the 3-position is on a double bond and adjacent to the carboxylic acid. It is expected to be a sharp singlet as it has no adjacent protons.
~ 3.7 - 3.9Singlet3HN-CH₃The N-methyl protons are in a unique chemical environment and will appear as a sharp singlet, deshielded by the adjacent nitrogen and aromatic system.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Eleven distinct signals are expected, corresponding to each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale & Notes
~ 170 - 180C OOHCarboxylic acid carbonyl carbons are highly deshielded and appear far downfield.[3]
~ 160 - 165C-2 (C=O)The lactam (amide) carbonyl carbon is also significantly deshielded, appearing in a characteristic region.[3]
~ 145 - 150C-4This is a quaternary carbon attached to the carboxylic acid and part of the conjugated system.
~ 138 - 142C-8aA quaternary carbon at the fusion of the two rings.
~ 115 - 135C-5, C-6, C-7, C-8The four carbons of the benzene ring will appear in the typical aromatic region. Their exact shifts depend on the electronic effects of the fused ring system.
~ 110 - 115C-4aA quaternary carbon at the ring junction, typically shielded compared to other aromatic carbons.
~ 105 - 110C-3An olefinic carbon, its chemical shift influenced by the adjacent carboxylic acid.
~ 30 - 35N-C H₃The N-methyl carbon appears in the aliphatic region, deshielded by the attached nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the lactam moieties.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupInterpretation & Notes
2500 - 3300 (very broad)O-H stretchCarboxylic AcidThis is a hallmark of a hydrogen-bonded carboxylic acid dimer. The broadness is highly characteristic.
~ 1720 - 1740C=O stretchCarboxylic AcidThe carbonyl stretch of the carboxylic acid group, often appearing as a strong, sharp peak on top of the broad O-H signal.
~ 1650 - 1670C=O stretchLactam (Amide)The carbonyl of the cyclic amide (lactam) is expected at a lower frequency than the acid's carbonyl due to resonance with the nitrogen atom.
~ 1600, ~1470C=C stretchAromatic RingThese absorptions are characteristic of the quinoline ring system.
~ 3000 - 3100C-H stretchAromatic/OlefinicStretching vibrations for the hydrogens on the aromatic and vinylic carbons.
~ 2850 - 2960C-H stretchAliphatic (N-CH₃)Stretching vibrations for the methyl group protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Using a technique like electrospray ionization (ESI), the molecular ion is readily observed.

  • Molecular Ion (M⁺): The expected exact mass of the molecular ion [M+H]⁺ would be approximately m/z 204.060.

  • Key Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. The stability of the aromatic quinolone core will heavily influence the fragmentation pattern.

Predicted m/zFragment LostProposed Fragment Structure
186•OH / H₂OLoss of a hydroxyl radical from the carboxylic acid, or loss of water.
158•COOHLoss of the entire carboxylic acid group as a radical is a common fragmentation pathway for such acids.[4][5]
130•COOH and COSubsequent loss of carbon monoxide from the m/z 158 fragment is a plausible pathway for quinolones.

Experimental Methodologies

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a spectral width appropriate for proton signals (~16 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a spectral width appropriate for carbon signals (~220 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic peaks.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to determine the best ionization.

    • Obtain a full scan MS spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Perform MS/MS (or tandem MS) on the isolated molecular ion to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis: Determine the exact mass of the parent ion and its fragments to confirm the elemental composition.

References

  • Cherry, C. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]

  • Elmaaty, A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Li, Z-H., et al. (2012). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

  • Nawar, G. G., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Available at: [Link]

  • Indian Journal of Pure & Applied Physics. (2010). Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]

  • RSC Medicinal Chemistry. (2024). 4. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • SpectraBase. 1,2-Dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolineacetic acid, methyl ester. Available at: [Link]

  • ACS Publications. (2011). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Available at: [Link]

  • PubMed. (2007). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • PubMed. (2009). Spectroscopic studies on the binding of a new quinolone antibacterial agent: sinafloxacin to DNA. Available at: [Link]

  • NIH. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Available at: [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

Sources

The Serendipitous Spark: A Technical History of Quinolone-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fortuitous Discovery in the Quest for Antimalarials

The story of the quinolone-4-carboxylic acids, a cornerstone of modern antibacterial therapy, begins not with a targeted search for antibiotics, but as a serendipitous offshoot of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2] This unexpected discovery of a 1,8-naphthyridine derivative, later named nalidixic acid, marked the dawn of a new class of synthetic antibacterial agents.[3][4] Initially met with moderate interest due to its narrow spectrum of activity, primarily against Gram-negative bacteria, and its limited use for urinary tract infections, this discovery laid the crucial groundwork for decades of innovative drug development.[1] This in-depth guide will trace the remarkable journey of the quinolone-4-carboxylic acids, from their accidental discovery to their evolution into a diverse and potent class of broad-spectrum antibiotics. We will delve into their mechanism of action, the pivotal structure-activity relationships that drove their development, and the key synthetic methodologies that brought these life-saving drugs from the laboratory to the clinic.

The Dawn of a New Antibacterial Class: Nalidixic Acid and the First Generation

Nalidixic acid, the progenitor of the quinolones, was introduced into clinical practice in 1967.[4] While its efficacy was limited, its novel mechanism of action and synthetic origin sparked further research. The first generation of quinolones, including nalidixic acid, oxolinic acid, and cinoxacin, were characterized by a limited spectrum of activity, primarily targeting Gram-negative bacteria like Escherichia coli. Their clinical utility was largely confined to the treatment of uncomplicated urinary tract infections.

A significant breakthrough in understanding the mode of action of these new drugs came with the discovery of their molecular target: bacterial DNA gyrase.[5] This enzyme, essential for DNA replication, transcription, and repair in bacteria, became the focal point for future drug design and optimization efforts. The early quinolones were found to inhibit the A subunit of DNA gyrase, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone-4-carboxylic acids exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme and preventing their re-ligation. This leads to an accumulation of DNA breaks and ultimately, cell death.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to a failure of cell division.

The dual targeting of both DNA gyrase and topoisomerase IV by later-generation quinolones is a key factor in their broad-spectrum activity and reduced potential for the development of resistance.

Quinolone Mechanism of Action Mechanism of Quinolone Action cluster_replication Bacterial DNA Replication DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding DaughterChromosomes DaughterChromosomes ReplicationFork->DaughterChromosomes Replication DNAGyrase DNA Gyrase (Topoisomerase II) DNAGyrase->ReplicationFork Relieves supercoiling DNABreaks Accumulation of Double-Strand Breaks DNAGyrase->DNABreaks TopoIV Topoisomerase IV TopoIV->DaughterChromosomes Separates daughter chromosomes TopoIV->DNABreaks Quinolone Quinolone Antibiotic Quinolone->DNAGyrase Inhibits re-ligation Quinolone->TopoIV Inhibits decatenation CellDeath Bacterial Cell Death DNABreaks->CellDeath Quinolone_SAR Structure-Activity Relationships of Quinolone Core cluster_positions Key Positions for Modification quinolone N1 N-1: Potency (Cyclopropyl > Ethyl) C6 C-6: Increased Potency & Spectrum (Fluorine) C7 C-7: Spectrum & Pharmacokinetics (Piperazinyl/Pyrrolidinyl) C8 C-8: Spectrum & Safety

Caption: Key positions on the quinolone core that influence antibacterial activity.

Generations of Quinolones: An Expanding Armamentarium

The evolution of quinolone antibiotics is often categorized into four distinct generations, each characterized by an expanded spectrum of activity and improved pharmacological properties.

GenerationRepresentative DrugsSpectrum of ActivityPrimary Clinical Applications
First Nalidixic acid, Oxolinic acidNarrow-spectrum, primarily Gram-negativeUncomplicated urinary tract infections
Second Ciprofloxacin, NorfloxacinBroad-spectrum Gram-negative, some Gram-positive and atypical coverageUrinary tract infections, respiratory tract infections, skin and soft tissue infections
Third Levofloxacin, GatifloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniaeCommunity-acquired pneumonia, sinusitis, bronchitis
Fourth Trovafloxacin, MoxifloxacinBroad-spectrum with enhanced activity against anaerobic bacteriaComplicated intra-abdominal infections, respiratory infections

This generational progression reflects the continuous efforts of medicinal chemists to address emerging clinical needs and combat the development of bacterial resistance.

Experimental Protocols: Synthesizing the Cornerstones of the Quinolone Class

A deep understanding of the discovery and history of quinolones is incomplete without an appreciation for the synthetic chemistry that underpins their creation. The following protocols provide a detailed, step-by-step methodology for the synthesis of three landmark quinolone-4-carboxylic acids: nalidixic acid, the progenitor of the class; ciprofloxacin, a widely used second-generation fluoroquinolone; and levofloxacin, a key third-generation agent.

Protocol 1: The Original Synthesis of Nalidixic Acid

The synthesis of nalidixic acid, first reported by Lesher and coworkers, is a classic example of the Gould-Jacobs reaction. [6][7]This multi-step synthesis begins with the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and finally, N-alkylation.

Step 1: Synthesis of Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-methylpyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

  • Heat the reaction mixture to 110-120 °C with continuous stirring for approximately 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling.

  • Wash the crude product with a non-polar solvent such as hexane to remove any unreacted starting materials. The resulting intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

  • In a separate flask, heat a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C under an inert atmosphere (e.g., nitrogen).

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes to ensure complete cyclization.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with a non-polar solvent to remove the high-boiling point solvent.

  • Recrystallize the crude product from ethanol to obtain the purified ethyl ester.

Step 3: Hydrolysis to 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

  • Suspend the purified ethyl ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, as monitored by TLC.

  • Cool the reaction mixture and acidify with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 4: N-Alkylation to Nalidixic Acid

  • Dissolve the carboxylic acid from Step 3 in a suitable solvent, such as ethanol, containing a base, such as potassium hydroxide.

  • Add ethyl iodide (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours until the alkylation is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify to precipitate the final product, nalidixic acid.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Protocol 2: A Representative Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin, a widely used fluoroquinolone, showcases the evolution of synthetic strategies to incorporate the key structural features responsible for its enhanced activity. A common route involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with piperazine.

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

This intermediate is typically synthesized via a multi-step process starting from a suitably substituted aniline, often employing a variation of the Gould-Jacobs reaction or other cyclization strategies.

Step 2: Condensation with Piperazine to form Ciprofloxacin

  • In a round-bottom flask, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1.0 equivalent) in a suitable high-boiling polar solvent, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Add an excess of piperazine (e.g., 2-4 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature of 120-140 °C for several hours.

  • Monitor the progress of the reaction by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude ciprofloxacin.

  • Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, often involving an acid-base workup to improve purity.

Protocol 3: Enantioselective Synthesis of Levofloxacin

Levofloxacin is the pure (S)-enantiomer of ofloxacin. Its synthesis requires an enantioselective approach to obtain the desired stereoisomer. One common strategy involves the synthesis of the racemic ofloxacin and subsequent resolution, or an asymmetric synthesis of a key chiral intermediate.

Step 1: Synthesis of Racemic Ofloxacin

Racemic ofloxacin is synthesized through a multi-step process, typically involving the reaction of 2,3,4,5-tetrafluorobenzoic acid with a chiral amino alcohol, followed by cyclization and subsequent reaction with N-methylpiperazine.

Step 2: Chiral Resolution of Ofloxacin

Several methods can be employed to resolve the racemic ofloxacin into its individual enantiomers:

  • Diastereomeric Salt Formation: React the racemic ofloxacin with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent treatment of the separated salts with a base will liberate the pure enantiomers.

  • Enzymatic Resolution: Utilize an enzyme that selectively catalyzes a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: Employ a chiral stationary phase in a chromatography column to separate the enantiomers based on their differential interactions with the chiral support.

Step 3: Asymmetric Synthesis of Levofloxacin Q-acid

A more elegant approach is the asymmetric synthesis of the key chiral intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[6][8]enzoxazine-6-carboxylic acid (Levofloxacin Q-acid). This can be achieved through various asymmetric reactions, such as asymmetric hydrogenation or the use of chiral auxiliaries. Once the enantiomerically pure Q-acid is obtained, it is then reacted with N-methylpiperazine to yield levofloxacin.

Conclusion: An Enduring Legacy and Future Perspectives

The discovery of the quinolone-4-carboxylic acids stands as a landmark achievement in the history of medicinal chemistry. From the chance observation of nalidixic acid's modest antibacterial properties to the rational design of potent, broad-spectrum fluoroquinolones, this class of antibiotics has had a profound impact on the treatment of bacterial infections. The journey of the quinolones is a compelling example of how a serendipitous discovery, coupled with a deep understanding of mechanism of action and structure-activity relationships, can lead to the development of life-saving drugs.

Despite their success, the increasing prevalence of bacterial resistance poses a significant challenge to the continued efficacy of quinolones. Future research in this field will undoubtedly focus on the development of novel quinolone derivatives that can overcome existing resistance mechanisms, as well as the exploration of new drug targets and combination therapies. The enduring legacy of the quinolone-4-carboxylic acids serves as an inspiration for the next generation of scientists and researchers in the ongoing battle against infectious diseases.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal & Pharmaceutical Chemistry, 5, 1063–1065.
  • [Link to a general resource on quinolone antibiotics, e.g., a Wikipedia page or a reputable pharmacology website]
  • [Link to a resource detailing the Gould-Jacobs reaction]
  • [Link to a resource on the synthesis of ciprofloxacin]
  • [Link to a resource on the synthesis of levofloxacin]
  • [Link to a review article on the mechanism of action of quinolones]
  • [Link to a review article on the structure-activity rel
  • [Link to a resource on the classification of quinolone gener
  • [Link to a historical account of the discovery of nalidixic acid]
  • [Link to a review on the development of fluoroquinolones]
  • [Link to a general organic chemistry textbook or resource explaining the synthetic reactions mentioned]
  • [Link to a database of chemical compounds for further inform
  • [Link to a journal article discussing modern synthetic approaches to quinolones]
  • [Link to a resource on bacterial resistance to quinolones]
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies - NIH. (2022, August 17). Retrieved January 18, 2026, from [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. (2015, March 4). Retrieved January 18, 2026, from [Link]

  • Nalidixic Acid and Other Quinolones | 117 | v7 | Kucers' The Use of An - Taylor & Francis eBooks. (2017). Retrieved January 18, 2026, from [Link]

  • Our Evolving Understanding of the Mechanism of Quinolones - PMC - PubMed Central. (2018, April 8). Retrieved January 18, 2026, from [Link]

Sources

In Vitro Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic bioactive compounds.[1] Within this class, 2-oxo-1,2-dihydroquinoline-4-carboxylic acids represent a "privileged scaffold" due to their diverse pharmacological activities, which include antibacterial, anticancer, and anti-inflammatory properties.[1][2] This technical guide focuses on the in vitro activity of a specific derivative, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid , a compound of growing interest for its potential therapeutic applications.

This document provides an in-depth exploration of the methodologies used to assess the biological activities of this compound and its close analogs. As a self-validating system, each protocol is presented with the underlying scientific principles, enabling researchers to not only replicate the experiments but also to understand the causality behind the experimental choices. The information herein is synthesized from peer-reviewed literature and is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₉NO₃. Its structure features a quinoline backbone with a methyl group at the N1-position, a carbonyl group at the C2-position, and a carboxylic acid moiety at the C4-position. These functional groups are pivotal to its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
IUPAC Name This compound
CAS Number 10465472

Part 1: In Vitro Anticancer Activity

Quinolone derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms that interfere with DNA replication and cell division.[2] Derivatives of 2-oxo-1,2-dihydroquinoline have shown promising cytotoxic effects against various cancer cell lines, with a notable focus on breast cancer.

Cytotoxicity against Human Breast Cancer (MCF-7) Cell Line

The MCF-7 cell line is a widely used model for in vitro studies of breast cancer. The cytotoxic potential of this compound and its analogs can be robustly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

This protocol is adapted from methodologies used for evaluating the cytotoxicity of closely related quinoline derivatives against the MCF-7 cell line.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against MCF-7 cells.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.[5] Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validation and Causality: The use of a vehicle control ensures that the observed cytotoxicity is due to the compound and not the solvent. A positive control with a known anticancer drug validates the assay's sensitivity. The metabolic conversion of MTT to formazan by mitochondrial dehydrogenases in living cells provides a direct link between the measured absorbance and cell viability.

Potential Mechanism of Action: Topoisomerase Inhibition

The anticancer activity of many quinolone derivatives is attributed to their ability to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[6] These compounds can act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately apoptosis.[7]

Topoisomerase_II_Assay cluster_reaction Enzymatic Reaction cluster_analysis Analysis kDNA kDNA (catenated) Incubation Incubation (e.g., 37°C for 30 min) kDNA->Incubation TopoII Human Topoisomerase IIα TopoII->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Buffer Assay Buffer (with ATP) Buffer->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Visualization Ethidium Bromide Staining & UV Visualization Gel->Visualization DNA_Gyrase_Assay cluster_reaction Enzymatic Reaction cluster_analysis Analysis pDNA Relaxed Plasmid DNA Incubation Incubation (e.g., 37°C for 1 hour) pDNA->Incubation Gyrase Bacterial DNA Gyrase Gyrase->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Buffer Assay Buffer (with ATP) Buffer->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Visualization Ethidium Bromide Staining & UV Visualization Gel->Visualization

Sources

The 2-Oxo-Quinoline Scaffold: A Privileged Core in Medicinal Chemistry and a Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Oxo-Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] Among the various quinoline isomers, the 2-oxo-quinoline (or 1,2-dihydro-2-oxoquinoline/carbostyril) scaffold has emerged as a particularly "privileged" structure. This is due to its chemical stability and its ability to serve as a versatile template for the design of potent and selective therapeutic agents.[2] The presence of a lactam function within the heterocyclic ring provides unique electronic and steric properties, influencing how these molecules interact with biological targets.

This in-depth technical guide will explore the critical structure-activity relationships (SAR) of 2-oxo-quinoline derivatives. We will dissect how modifications at various positions of this scaffold dictate its biological efficacy, with a primary focus on its anticancer potential, while also touching upon its antimicrobial and antiviral activities. This guide is intended for researchers, scientists, and drug development professionals, providing not just a summary of findings but also the causality behind experimental choices and detailed protocols for SAR exploration.

Decoding the Structure-Activity Relationship (SAR) of 2-Oxo-Quinoline Derivatives

The biological activity of 2-oxo-quinoline derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. The key positions for modification that have been extensively studied are the N1, C3, C4, and the carbocyclic ring (positions C5 through C8).

Anticancer Activity: A Multifaceted Approach

2-oxo-quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][5] The SAR for these activities is often complex and target-dependent.

Substitutions at the C3 Position:

The C3 position is a frequent site for modification, often involving the introduction of side chains that can interact with specific biological targets. A notable strategy has been the introduction of α-aminophosphonate moieties. The synthesis of novel 2-oxo-quinoline derivatives containing α-aminophosphonates has demonstrated that these modifications can significantly enhance antitumor activity against cell lines such as HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer).[6][7] The introduction of the α-aminophosphonate group is believed to improve the compound's ability to interact with cellular targets and may also enhance its pharmacokinetic properties.[6]

Substitutions at the N1 Position (N-Alkylation):

N-alkylation of the 2-oxo-quinoline core is another key strategy for modulating anticancer activity. Studies have shown that N-alkylated derivatives exhibit a broad spectrum of pharmacological activities, including potent cytotoxic effects against cancer cell lines like HEp-2 (larynx tumor).[1] The nature of the alkyl group is critical; its size, shape, and polarity can influence the molecule's overall lipophilicity and its ability to fit into the binding pocket of a target protein.

Substitutions on the Carbocyclic Ring (C5-C8):

Modifications on the benzene portion of the quinoline ring also play a crucial role in determining the anticancer potency. For instance, the presence of alkoxy groups at the C7 position, particularly large and bulky ones, has been identified as a beneficial pharmacophoric feature for antiproliferative activity.[8] This suggests that these groups may be involved in key interactions within the target's binding site.

The following diagram illustrates the key positions on the 2-oxo-quinoline scaffold that are critical for its anticancer activity and the general impact of substitutions.

Caption: Key modification sites on the 2-oxo-quinoline scaffold influencing anticancer activity.

A study on a series of 2-oxo-quinoline derivatives bearing α-aminophosphonate moieties revealed that some compounds exhibited potent inhibitory activity against various tumor cell lines. For example, compound 5b from this series showed better cytotoxic inhibition against the HepG2 cell line than the standard anticancer drug cisplatin.[6] The mechanism of action for compound 5b was found to involve the induction of apoptosis and G2/M phase cell cycle arrest.[6][9]

CompoundTarget Cell LineIC50 (µM)[6]
5b HepG2< 10.12
4a₇ SK-OV-325.81
4c₅ SK-OV-325.13
4d₇ SK-OV-322.36
Cisplatin HepG210.12
5-FU SK-OV-326.34
Antimicrobial and Antiviral Activities

While the anticancer properties of 2-oxo-quinolines are extensively studied, this scaffold is also a promising starting point for the development of antimicrobial and antiviral agents.

Antimicrobial Activity:

The emergence of multidrug-resistant bacterial strains necessitates the discovery of new classes of antibiotics.[10] Quinoline derivatives have shown potential as antibacterial agents.[11] For instance, certain 2-oxo-quinoline derivatives have demonstrated significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The SAR for antibacterial activity often involves modifications that enhance the molecule's ability to penetrate the bacterial cell wall or inhibit essential bacterial enzymes.

Antiviral Activity:

The quinoline scaffold is present in several marketed antiviral drugs.[4] Research into 2-oxo-quinoline derivatives has revealed their potential against various viruses. For example, some derivatives have been evaluated for their activity against the Herpes Simplex Virus (HSV-1), with theoretical SAR analysis suggesting that properties like lower LUMO energy, lipophilicity, higher polar surface area, and the number of hydrogen bond acceptor groups are important for antiviral activity.[12][13] Other studies have shown that novel quinoline derivatives can inhibit Dengue Virus serotype 2 replication in vitro.[14][15]

Experimental Protocols for SAR Studies

A systematic investigation of the SAR of 2-oxo-quinoline derivatives requires robust synthetic methodologies and reliable biological assays.

General Synthesis of 2-Oxo-Quinoline Derivatives

A common route for the synthesis of 2-oxo-quinoline derivatives involves a multi-step process. One established method begins with the Vilsmeier-Haack-Arnold reaction of acetanilide derivatives to yield 2-chloroquinoline-3-carbaldehydes.[6] These intermediates are then hydrolyzed to the corresponding 2-oxo-quinoline-3-carbaldehydes.[2] The aldehyde group at the C3 position serves as a versatile handle for further derivatization, such as the Kabachnik-Fields reaction to introduce α-aminophosphonate moieties.[6]

Step-by-Step Synthesis of a 2-Oxo-Quinoline-3-Carbaldehyde Intermediate:

  • Vilsmeier-Haack-Arnold Reaction:

    • To a stirred mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), add the appropriate acetanilide derivative.

    • Heat the reaction mixture (e.g., at 90°C) for several hours.

    • After cooling, carefully pour the reaction mixture into iced water.

    • The resulting precipitate, the 2-chloroquinoline-3-carbaldehyde derivative, is collected by filtration.[16]

  • Hydrolysis:

    • Suspend the 2-chloroquinoline-3-carbaldehyde derivative in an aqueous solution of acetic acid (e.g., 70%).

    • Reflux the mixture for a specified period.

    • Upon cooling, the 2-oxo-quinoline-3-carbaldehyde product precipitates and can be collected by filtration.[6]

The following diagram outlines a generalized workflow for the synthesis and derivatization of 2-oxo-quinolines for SAR studies.

Synthesis_Workflow start Acetanilide Derivative vilsmeier Vilsmeier-Haack-Arnold Reaction (POCl3, DMF) start->vilsmeier chloroquinoline 2-Chloroquinoline-3-carbaldehyde vilsmeier->chloroquinoline hydrolysis Hydrolysis (70% Acetic Acid) chloroquinoline->hydrolysis oxoquinoline 2-Oxo-quinoline-3-carbaldehyde hydrolysis->oxoquinoline derivatization Derivatization (e.g., Kabachnik-Fields Reaction) oxoquinoline->derivatization library Library of 2-Oxo-Quinoline Derivatives derivatization->library sar_study SAR Studies (Biological Assays) library->sar_study

Caption: Generalized workflow for the synthesis of a 2-oxo-quinoline derivative library for SAR studies.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-oxo-quinoline derivatives for a specified incubation period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Conclusion: Future Perspectives in 2-Oxo-Quinoline Drug Discovery

The 2-oxo-quinoline scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at key positions of the quinoline ring to optimize biological activity. The introduction of diverse functionalities at the N1, C3, and C7 positions has led to the discovery of compounds with potent antiproliferative effects, often acting through mechanisms like apoptosis induction and cell cycle arrest.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: Moving beyond broad cytotoxicity screening to the rational design of derivatives that inhibit specific, well-validated cancer targets such as protein kinases (e.g., VEGFR-2, PIM-1).[17][18]

  • Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling: Employing computational tools to build predictive models that can guide the synthesis of more potent and selective analogs, thereby reducing the need for extensive empirical screening.[19][20]

  • Exploration of Underexplored Biological Activities: While anticancer research is dominant, a more thorough investigation of the antimicrobial and antiviral potential of 2-oxo-quinoline derivatives could lead to new treatments for infectious diseases.

  • Pharmacokinetic Optimization: Focusing on modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the versatile 2-oxo-quinoline scaffold can be realized, paving the way for the next generation of innovative medicines.

References

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.).
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2017).
  • Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents. (2011). PubMed.
  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSciMed Central.
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2017). PubMed.
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2017). Royal Society of Chemistry.
  • Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. (2013).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink.
  • A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. (2022).
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.).
  • Oxoquinoline Derivatives: Identification and Structure–Activity Relationship (SAR) Analysis of New Anti-HSV-1 Agents. (2011).
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2015).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
  • SAR of quinoline derivatives with important interactions with PIM-1 kinase. (n.d.).
  • SAR of quinoline derivatives as VEGFR-2 Inhibitors. (n.d.).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.).
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.

Sources

Methodological & Application

Application Notes and Protocols: The Gould-Jacobs Synthesis for Quinolone-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The Gould-Jacobs reaction, first detailed in 1939, stands as a cornerstone in heterocyclic chemistry for the synthesis of quinolines, particularly 4-hydroxyquinoline and its derivatives.[1] This synthetic route is of paramount importance in medicinal chemistry and drug development, as the quinolone scaffold is a privileged structure in a multitude of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2] The reaction sequence classically involves the condensation of an aniline with an alkoxymethylenemalonate ester, which is then followed by a high-temperature intramolecular cyclization.[1][3] Subsequent saponification of the resulting ester and decarboxylation furnishes the desired quinolone-4-carboxylic acid framework.[3][4]

This guide provides an in-depth exploration of the Gould-Jacobs synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into both classical and modern iterations of this reaction, explaining the rationale behind experimental choices to empower users to optimize the synthesis for their specific needs.

Mechanistic Pathway and Rationale

The Gould-Jacobs synthesis is a multi-step process, and a thorough understanding of its mechanism is critical for troubleshooting and optimization.[1]

  • Condensation: The reaction initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[1][4][5] This is followed by the elimination of an alcohol (e.g., ethanol), resulting in the formation of a stable anilidomethylenemalonate intermediate.[1][4] This initial step is typically conducted at moderately elevated temperatures (100-130 °C) and can often be performed neat or in a suitable solvent.[1]

  • Thermal Cyclization: This is the key bond-forming step and the most energetically demanding part of the synthesis.[1] It requires significant thermal energy, typically in excess of 250 °C, to facilitate a 6-electron electrocyclization.[1][3] The high temperature is necessary to overcome the activation energy for the intramolecular reaction, leading to the formation of the quinoline ring system.[1] The choice of a high-boiling, inert solvent is crucial here to achieve and maintain the required temperature uniformly.[6][7]

  • Saponification: The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is then hydrolyzed, typically using an aqueous base like sodium hydroxide, to convert the ester group into a carboxylate salt.[1][4]

  • Acidification & Decarboxylation: Acidification of the reaction mixture precipitates the quinoline-3-carboxylic acid.[1] Finally, heating this acid above its melting point induces decarboxylation to yield the 4-hydroxyquinoline product.[1][4]

Reaction Pathway Overview

Gould_Jacobs_Pathway cluster_reactants Starting Materials Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250°C) Saponified Quinolone-4-carboxylic Acid Sodium Salt Cyclized->Saponified Saponification (e.g., NaOH, Reflux) Acid Quinolone-4-carboxylic Acid Saponified->Acid Acidification (e.g., HCl) Final 4-Hydroxyquinoline (Final Product) Acid->Final Decarboxylation (Heat) Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: 6-π Electrocyclization cluster_step3 Step 3: Saponification Aniline Aniline (Nucleophile) Intermediate Anilidomethylenemalonate Aniline->Intermediate + DEEM - EtOH Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate->Cyclized_Intermediate High Temp (>250°C) or Eaton's Reagent Keto_Product Ethyl 4-Oxo-quinoline-3-carboxylate Cyclized_Intermediate->Keto_Product Tautomerization & Aromatization - EtOH Carboxylic_Acid Quinolone-4-carboxylic Acid Keto_Product->Carboxylic_Acid 1. NaOH, H₂O 2. H₃O⁺

Sources

Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pfitzinger Reaction

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry since its discovery by Wilhelm Pfitzinger in 1886, remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids.[1] This classic condensation reaction of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions provides direct access to a molecular scaffold of immense significance. The quinoline-4-carboxylic acid core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[2][3]

These application notes are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the Pfitzinger reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols for both conventional and microwave-assisted synthesis, and present a troubleshooting guide to navigate common experimental challenges. The aim is to equip the reader with the technical knowledge and practical insights required to successfully employ the Pfitzinger reaction in their synthetic endeavors.

Reaction Mechanism: A Step-by-Step Elucidation

The Pfitzinger reaction proceeds through a well-established sequence of steps, initiated by the base-mediated hydrolysis of isatin. The causality behind each step is crucial for understanding how to optimize the reaction conditions.

  • Base-Catalyzed Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH). This ring-opening step forms the potassium salt of isatinic acid (a keto-acid intermediate), which is usually not isolated but generated in situ.[1] The choice of a strong base is critical here to ensure the efficient cleavage of the relatively stable amide bond.

  • Condensation and Imine-Enamine Tautomerism: The carbonyl group of the added ketone or aldehyde then reacts with the aniline moiety of the isatinic acid intermediate to form an imine (Schiff base). This imine subsequently tautomerizes to the more thermodynamically stable enamine isomer.[4] The presence of an α-methylene group in the carbonyl compound is a prerequisite for this tautomerization to occur.

  • Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves an intramolecular aldol-type condensation, where the enamine attacks the ketone carbonyl group. This cyclization event is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system and the final quinoline-4-carboxylic acid product.[4]

The following diagram illustrates the mechanistic pathway of the Pfitzinger reaction:

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate (2) Isatin->Keto_acid Base (e.g., KOH) Hydrolysis Imine Imine (3) Keto_acid->Imine + Carbonyl Compound Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular Cyclization Product Quinoline-4-carboxylic Acid (5) Cyclized_intermediate->Product Dehydration

Caption: Mechanistic pathway of the Pfitzinger reaction.

Experimental Protocols: Conventional and Microwave-Assisted Methods

Below are detailed protocols for the synthesis of quinoline-4-carboxylic acid derivatives using both traditional heating and modern microwave-assisted techniques. The choice of method often depends on the desired reaction time and available equipment.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a robust, generalized method adaptable for a wide range of substrates.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (ketone or aldehyde with an α-methylene group)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Formation of the Isatinic Acid Salt: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[2]

  • Addition of the Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent by rotary evaporation. c. Add deionized water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. d. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5]

  • Precipitation and Isolation: a. Cool the aqueous layer in an ice bath. b. Acidify the solution with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).[2] c. Collect the solid product by vacuum filtration. d. Wash the collected solid with cold deionized water and dry in a vacuum oven.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while in some cases improving yields.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound

  • Potassium hydroxide (KOH) solution (e.g., 33% aqueous)

  • Acetic acid (for acidification)

  • Deionized water

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[2]

  • Work-up and Isolation: a. After irradiation, cool the vessel to room temperature and filter the dark solution. b. Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid. c. Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[2]

The general experimental workflow for the Pfitzinger reaction is summarized in the following diagram:

Experimental_Workflow Start Start: Isatin + Carbonyl Compound Reaction Reaction: - Add Base (e.g., KOH) - Heat (Conventional or Microwave) Start->Reaction Workup Work-up: - Remove Solvent - Dissolve in Water - Extract with Ether Reaction->Workup Precipitation Precipitation: - Cool Aqueous Layer - Acidify (HCl or Acetic Acid) Workup->Precipitation Isolation Isolation: - Vacuum Filtration - Wash with Cold Water - Dry Precipitation->Isolation Purification Purification (Optional): Recrystallization Isolation->Purification End End: Pure Quinoline-4-carboxylic Acid Isolation->End If pure enough Purification->End

Caption: General experimental workflow for the Pfitzinger reaction.

Data Presentation: Representative Examples of Pfitzinger Reactions

The versatility of the Pfitzinger reaction is demonstrated by its applicability to a wide range of isatin and carbonyl substrates. The following table summarizes a selection of reported syntheses of quinoline-4-carboxylic acid derivatives.

Isatin DerivativeCarbonyl CompoundBaseSolventMethodTimeYield (%)Reference
IsatinAcetoneKOHEthanol/WaterConventional24 h~30.25[3]
IsatinIndophenazino fused carbazoleKOHEthanolConventional24 h73[3][5]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHWaterMicrowave9 min77-85[2]
5-Chloro/5-BromoisatinAcyclic and Cyclic Ketones--Microwave--[2]
N-Acetylisatin---Microwave--[2]

Safety Precautions: A Commitment to Laboratory Safety

The Pfitzinger reaction involves the use of hazardous materials, and adherence to strict safety protocols is paramount.

  • Strong Bases: Potassium hydroxide (KOH) is corrosive and can cause severe skin and eye burns. Always handle strong bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Organic Solvents: Ethanol and diethyl ether are flammable. Ensure that all heating is performed using a heating mantle or an oil bath and that no open flames are present in the laboratory.

  • Acid Handling: Concentrated acids like hydrochloric acid and acetic acid are corrosive. Add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • General Precautions: Always be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide: Navigating Common Experimental Challenges

Even with a robust protocol, experimental challenges can arise. This troubleshooting guide addresses common issues encountered during the Pfitzinger reaction.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete hydrolysis of isatin due to insufficient base or reaction time.- The carbonyl compound lacks an α-methylene group.- Degradation of starting materials or product under harsh basic conditions.- Low-quality or wet reagents and solvents.- Increase the amount of base or the initial stirring time for the isatin and base mixture.- Verify the structure of the carbonyl compound.- Consider milder reaction conditions (e.g., lower temperature, shorter reaction time) or a different base.- Use freshly distilled or high-purity reagents and anhydrous solvents.
Incomplete Reaction (as per TLC) - Insufficient reaction time or temperature.- Poor solubility of starting materials.- Extend the reflux time or increase the reaction temperature.- Consider using a co-solvent to improve solubility. For microwave synthesis, ensure efficient stirring.
Formation of Side Products - Self-condensation of the carbonyl compound (aldol condensation).- Other side reactions promoted by the strong basic conditions.- Add the carbonyl compound slowly to the reaction mixture.- Optimize the reaction temperature and time to favor the desired product formation.
Difficulty in Product Precipitation - The product is too soluble in the aqueous acidic solution.- Incorrect pH for precipitation.- Further cool the solution in an ice-salt bath.- Carefully adjust the pH with acid, checking with pH paper to ensure the optimal precipitation point is reached.
Purification Challenges - The product is difficult to recrystallize.- The product co-precipitates with inorganic salts.- Screen a variety of recrystallization solvents or solvent mixtures.- Ensure the precipitated product is thoroughly washed with cold deionized water to remove any residual salts before drying.

Conclusion

The Pfitzinger reaction is a time-tested and versatile synthetic tool that continues to be of great value in the synthesis of quinoline-4-carboxylic acids, which are of paramount importance in medicinal chemistry and drug development. The protocols and data presented in these application notes offer a practical and in-depth guide for researchers to effectively utilize this reaction. The adaptability of the reaction, which allows for the incorporation of diverse substituents, ensures its continued application in the pursuit of novel therapeutic agents.

References

  • Lahna, O., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Image]. ResearchGate. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of N-Substituted 4-Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Quinolones and the Power of Palladium Catalysis

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] These compounds are renowned for their applications as antibacterial, anticancer, and antimalarial agents.[3] Classical synthetic routes to 4-quinolones, such as the Conrad-Limpach or Camps cyclizations, often require harsh conditions like high temperatures and can have a limited substrate scope, restricting their utility.[1][4]

In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing complex molecular architectures under milder conditions.[5] Palladium, in particular, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[4][6] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a highly efficient and versatile platform for synthesizing N-substituted heterocycles, including 4-quinolones.[6][7] These methods offer significant advantages, including broader functional group tolerance, milder reaction conditions, and the ability to construct diverse libraries of compounds for drug discovery.[1]

This guide provides an in-depth look at a robust, one-pot palladium-catalyzed method for synthesizing N-substituted 4-quinolones, focusing on the sequential amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the scope and optimization of this powerful transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The one-pot synthesis of 4-quinolones via this method involves two key stages: a palladium-catalyzed C-N bond formation (amidation) and a subsequent intramolecular condensation (Camps cyclization).[1] The palladium-catalyzed amidation follows a well-established Buchwald-Hartwig type mechanism.[6]

Causality Behind the Catalytic Cycle: The efficiency of this cycle hinges on the ability of the palladium center to shuttle between its Pd(0) and Pd(II) oxidation states, facilitated by a carefully chosen phosphine ligand. The ligand is not a passive spectator; its steric bulk and electronic properties are critical for promoting the desired reaction steps and preventing catalyst decomposition.[8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2'-bromoacetophenone) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate. The C-Br bond is cleaved, and new Pd-C and Pd-Br bonds are formed.[6]

  • Ligand Exchange & Amide Binding: The primary amide displaces the halide ligand on the Pd(II) center.

  • Deprotonation: A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), removes a proton from the coordinated amide nitrogen, forming a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amide but not so strong as to cause unwanted side reactions like enolate formation on the acetophenone.[1]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-arylated amide product from the Pd(II) center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Once the N-(o-ketoaryl)amide is formed, a second, stronger base and heat promote the intramolecular Camps cyclization to yield the final 4-quinolone product.[1]

Palladium_Catalytic_Cycle Catalytic Cycle for Pd-Catalyzed Amidation pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex Amide Complex [L₂Pd(II)(Ar)(RCONH₂)]⁺X⁻ oa_complex->amide_complex Ligand Exchange amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NHCOR) amide_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHCOR amido_complex->product base_out [Base-H]⁺ amido_complex->base_out reactant1 Ar-X reactant1->pd0 reactant2 RCONH₂ reactant2->oa_complex base_in Base base_in->amide_complex

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amidation step.

Strategic Approach: The One-Pot Synthesis Workflow

The elegance of this method lies in its one-pot, two-step execution. By carefully selecting reagents and sequentially modifying the reaction conditions, both the C-N coupling and the cyclization occur in the same reaction vessel, minimizing purification steps and improving overall efficiency.[1][9]

Workflow One-Pot Synthesis Workflow start Start: 2'-Bromoacetophenone + Amide step1 Step 1: Pd-Catalyzed Amidation Catalyst: Pd₂(dba)₃ / Xantphos Base: Cs₂CO₃ Solvent: Dioxane Temp: 100 °C start->step1 intermediate Intermediate: N-(o-ketoaryl)amide (Not Isolated) step1->intermediate step2 Step 2: Intramolecular Cyclization Add Base: K₃PO₄ or NaOH Temp: 100 °C intermediate->step2 product Final Product: N-Substituted 4-Quinolone step2->product

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinolones and the Advent of Microwave-Assisted Synthesis

The quinolone scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core structure of a wide array of therapeutic agents.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] The critical importance of quinolones in medicine necessitates the development of efficient and sustainable synthetic methodologies. Traditional methods for quinolone synthesis often require harsh reaction conditions, long reaction times, and can result in modest yields.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to conventional heating methods.[6][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or even days to mere minutes.[1][4] This rapid and uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, minimizing thermal gradients and the formation of side products.[1] Consequently, MAOS often leads to higher product yields, increased purity, and aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted synthesis to key quinolone-forming reactions, including detailed protocols and insights into the underlying principles.

Core Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of certain materials to transform electromagnetic energy into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction, convection, and radiation. In MAOS, dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in a chemical reaction, attempt to align themselves with the oscillating electric field of the microwaves. This rapid reorientation of molecules creates friction, which generates heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This migration of ions causes collisions, which also generates heat.

This direct and instantaneous heating of the reaction mixture leads to a rapid increase in temperature, which is the primary driver for the observed rate enhancements in microwave-assisted reactions.

Key Synthetic Methodologies for Quinolone Synthesis via Microwave Irradiation

Several classical named reactions for quinoline and quinolone synthesis have been successfully adapted to microwave conditions, providing efficient pathways to a diverse range of derivatives. This section will detail the protocols for two of the most prominent methods: the Friedländer Annulation and the Gould-Jacobs Reaction.

Microwave-Enhanced Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8][9] The reaction can be catalyzed by either acids or bases, and in many cases, acid catalysis is more effective.[4] Microwave irradiation has been shown to dramatically accelerate this reaction, often providing excellent yields in a matter of minutes.[4][10]

Friedlander_Synthesis reactant1 2-Aminoaryl Ketone/Aldehyde product Substituted Quinolone reactant1->product Microwave Irradiation (Acid or Base Catalyst) reactant2 α-Methylene Ketone reactant2->product Gould_Jacobs_Reaction reactant1 Aniline intermediate Anilidomethylenemalonate Intermediate reactant1->intermediate reactant2 Diethyl Ethoxymethylenemalonate (DEEM) reactant2->intermediate product 4-Hydroxy-3-carboalkoxyquinoline intermediate->product Microwave Irradiation (High Temperature) Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Reactant Preparation (Stoichiometry, Solvent) mw_irradiation Microwave Irradiation (Set Temp, Time, Power) prep_reactants->mw_irradiation isolation Product Isolation (Filtration, Extraction) mw_irradiation->isolation purification Purification (Crystallization, Chromatography) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Sources

Application Note: A Comprehensive Guide to the Purification of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 62542-44-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures.[1] The biological and chemical reactivity of this molecule is intrinsically linked to its purity. The presence of synthetic precursors, side-products, or degradation materials can lead to spurious experimental results, compromise downstream reaction yields, and introduce artifacts in biological assays. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust, validated techniques for the purification of this compound, ensuring high-purity material suitable for the most demanding applications. We will explore purification strategies ranging from bulk impurity removal to high-purity polishing, including recrystallization, acid-base extraction, and column chromatography, explaining the scientific rationale behind each protocol.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. This compound is a solid at room temperature with limited water solubility but is soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1][2][3]
Molecular Weight 203.19 g/mol [1][2]
CAS Number 62542-44-3[1][2]
Melting Point >150°C (with decomposition)[1]
Appearance Off-white to pale yellow solidInferred
Solubility Limited in water; Soluble in DMF, DMSO[1]

Common Impurities: The synthesis of quinoline-4-carboxylic acid derivatives often proceeds via methods like the Pfitzinger or Doebner reactions, starting from materials such as isatin.[1] Potential impurities may include:

  • Unreacted Starting Materials: e.g., Isatin derivatives or the unmethylated precursor, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

  • Side-Products: Arising from incomplete cyclization or alternative reaction pathways.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used during synthesis.

  • Solvents: Trapped residual solvents from the reaction or initial work-up.

The presence of the carboxylic acid functional group is the most critical feature to exploit for purification.

Integrated Purification Strategy

No single technique is universally optimal. A multi-step approach is typically required to achieve >99% purity. The following workflow illustrates a logical sequence for purifying crude this compound, progressing from bulk impurity removal to final polishing.

Purification_Workflow cluster_0 Initial Purification (Bulk Impurity Removal) cluster_1 Intermediate Purification cluster_2 High-Purity Polishing (Optional) A Crude Synthetic Product B Acid-Base Extraction A->B Dissolve in Organic Solvent C Precipitated & Dried Solid B->C Acidify Aqueous Layer D Recrystallization C->D Select Optimal Solvent E Recrystallized Product D->E Isolate Crystals F Column Chromatography E->F For stubborn impurities G G F->G Pure Compound (>99%)

Caption: Integrated workflow for the purification of the target compound.

Technique I: Acid-Base Extraction

Causality & Principle: This technique leverages the acidic proton of the carboxylic acid moiety. By treating an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the target compound is selectively deprotonated to form its water-soluble sodium salt. Neutral organic impurities remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate out of the solution.

AcidBase_Extraction start Crude Product in Ethyl Acetate sep_funnel Separatory Funnel Add aq. NaHCO₃ Shake & Separate Layers start->sep_funnel organic_layer Organic Layer | (Contains Neutral Impurities) sep_funnel:f1->organic_layer Discard aqueous_layer Aqueous Layer | (Contains Sodium 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate) sep_funnel:f1->aqueous_layer Collect acidify Acidify with HCl to pH ~2-3 aqueous_layer->acidify precipitate Pure Product Precipitates acidify->precipitate filtration Filter & Wash with Water precipitate->filtration final_product Purified Solid filtration->final_product

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Scientist's Note: NaHCO₃ is a weak base, which is generally sufficient to deprotonate the carboxylic acid without hydrolyzing other sensitive functional groups. A stronger base like NaOH could be used but increases the risk of side reactions.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during neutralization. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer into a clean beaker or flask. Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any basic impurities that may have been extracted, wash the combined aqueous layers with a fresh portion of ethyl acetate. Discard this organic wash.

  • Precipitation: Cool the combined aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 2 and 4 (verify with pH paper). A precipitate should form.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Technique II: Recrystallization

Causality & Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out of the solution. Soluble impurities remain in the mother liquor. The key is finding a solvent (or solvent pair) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

Solvent Selection: Based on literature for related quinoline carboxylic acids, several solvent systems are promising.[4][5]

Solvent / SystemRationale
Ethanol (EtOH) A polar protic solvent often effective for compounds with hydrogen bonding capabilities.[4]
Dimethylformamide (DMF) A polar aprotic solvent known to dissolve the compound well; likely requires an anti-solvent.[1][4]
DMF / Water DMF acts as the primary solvent, and water is added as an anti-solvent to induce crystallization upon cooling.[5]
Acetic Acid The acidic nature can help solubilize the compound; however, removal can be difficult.

Detailed Protocol (Using DMF/Water):

  • Dissolution: In a flask, add the crude or extracted solid. Add the minimum amount of hot DMF required to fully dissolve the solid. Stir and heat gently (e.g., 60-80°C) to facilitate dissolution.

    • Scientist's Note: Using the absolute minimum volume of the primary solvent is critical for maximizing recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: To the clear, hot solution, add deionized water dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot DMF to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold water or a cold 1:1 DMF/water mixture, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to displace the crystallization solvent.

  • Drying: Dry the pure crystals under vacuum.

Technique III: Column Chromatography

Causality & Principle: For removing impurities with similar solubility profiles, silica gel column chromatography is the method of choice. However, carboxylic acids are notoriously challenging to purify on silica gel due to their strong interaction with the acidic silanol groups, leading to significant peak tailing or irreversible adsorption. This can be overcome by modifying the mobile phase.

Strategy: Acidified Eluent By adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent, the equilibrium of the target compound is shifted entirely to its protonated, less polar form.[6] This minimizes its interaction with the silica surface, resulting in better peak shape and more efficient separation.

Detailed Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.2-0.4.

    • Suggested Starting Systems:

      • 95:5 Dichloromethane / Methanol + 0.5% Acetic Acid

      • 9:1 Ethyl Acetate / Hexane + 1% Acetic Acid

  • Column Packing: Pack a chromatography column with silica gel using a non-polar solvent like hexane (slurry packing is recommended).

  • Sample Loading: Dissolve the compound in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method typically yields better resolution than loading a liquid solution.

  • Elution: Run the column with the pre-determined acidified eluent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and the volatile acid under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic or formic acid.

Purity Verification

After any purification procedure, the purity of the final product must be confirmed.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that is consistent with reported values indicates high purity.

  • HPLC: The gold standard for quantitative purity assessment. A single sharp peak should be observed.

  • NMR (¹H, ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

By employing these detailed protocols, researchers can confidently obtain this compound of high purity, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • This compound - Benchchem.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. [Link]

  • Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed. [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

  • This compound | C11H9NO3 - PubChem. [Link]

  • Determination of a Series of Quinolone Antibiotic Using Liquid Chromatography-Mass-Spectrometry - Sílice (CSIC). [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google P
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate - ResearchGate. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative - Google P
  • Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. [Link]

  • A Convenient Method for the Preparation of 4Hydroxy2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives - ResearchGate. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

Sources

Application Note: Strategies and Protocols for the Crystallization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 62542-44-3).[1] The successful crystallization of active pharmaceutical ingredients and key intermediates is critical for achieving high purity, controlling polymorphism, and ensuring desirable physicochemical properties. This document explores the foundational principles of crystallization as they apply to this specific quinolone derivative, leveraging its unique structural features. We present two robust, field-proven methodologies: Cooling Crystallization from a single solvent system and Anti-Solvent Crystallization. Each protocol is designed to be a self-validating system, incorporating in-process controls and characterization checkpoints to ensure reproducible and high-quality results for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

This compound is a heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry.[2] The control of its solid-state form through crystallization is paramount for purification and for ensuring consistent performance in downstream applications. The molecule's structure, featuring both a hydrogen bond donor (carboxylic acid -OH) and multiple acceptors (carboxylic and ketone oxygens), predisposes it to form stable, ordered crystalline lattices.[3] Indeed, crystallographic studies have confirmed that the parent compound, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, forms a hydrogen-bonded network.[4] The N-methylation in the title compound enhances lipophilicity but preserves the key hydrogen-bonding motifs essential for crystallization.[2]

The objective of any crystallization process is to create a supersaturated solution from which the solute can precipitate in an ordered, crystalline form rather than as an amorphous solid. The choice of method is dictated by the compound's solubility profile. Based on available data, this compound has limited solubility in water but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] This profile makes it an excellent candidate for both cooling and anti-solvent crystallization techniques.

Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1][2][5]
Molecular Weight 203.19 g/mol [1][2][6]
CAS Number 62542-44-3[1]
Known Solvents Soluble in DMF, DMSO; Limited in water[2]
Crystal System Monoclinic (related structures)[2]

Strategic Approach to Solvent Selection

The success of crystallization hinges on the appropriate choice of solvent or solvent system. An ideal solvent for cooling crystallization should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For anti-solvent crystallization, a solvent pair is required where the compound is highly soluble in the primary solvent and poorly soluble in the anti-solvent, with the two solvents being fully miscible.

A systematic screening approach is recommended to identify the optimal conditions.

Solvent_Screening_Workflow start_end start_end process process decision decision output output start Start: Crude Material screen Screen Solvents (e.g., DMF, DMSO, EtOH, Acetic Acid) start->screen dissolve Test Solubility: ~10-20 mg in 0.5 mL solvent screen->dissolve check_rt Soluble at RT? dissolve->check_rt heat Heat Gently (e.g., 60-80 °C) check_rt->heat No good_antisolvent Good 'Solvent' for Anti-Solvent Method check_rt->good_antisolvent Yes check_hot Soluble when Hot? heat->check_hot cool Cool to 0-4 °C check_hot->cool Yes poor_solvent Potential 'Anti-Solvent' or Poor Candidate check_hot->poor_solvent No check_precip Precipitate Forms? cool->check_precip good_cooling Good Candidate for Cooling Crystallization check_precip->good_cooling Yes check_precip->poor_solvent No

Caption: Workflow for systematic solvent screening.

Experimental Protocols

The following protocols are designed for purifying this compound on a laboratory scale (0.5 - 5.0 g).

Method A: Cooling Crystallization from Dimethylformamide (DMF)

This method is ideal when a single solvent with a favorable temperature-solubility gradient is identified. DMF is a suitable starting point due to its high boiling point and ability to dissolve the target compound.[2][7]

Cooling_Workflow A 1. Dissolution Dissolve compound in minimal hot DMF B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Slow Cooling Allow to cool to room temp. (uncovered, insulated flask) B->C D 4. Crystal Growth Formation of crystalline solid C->D E 5. Further Cooling Place in ice bath (0-4 °C) to maximize yield D->E F 6. Isolation Collect crystals via vacuum filtration E->F G 7. Washing & Drying Wash with cold DMF, then dry under high vacuum F->G

Caption: Step-by-step workflow for cooling crystallization.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of DMF and heat the mixture gently (e.g., to 70-80 °C) with stirring until all the solid dissolves completely. Add solvent dropwise until a clear solution is obtained. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization.

  • Hot Filtration (Optional): If any insoluble impurities (dust, etc.) are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container (e.g., a beaker of hot water or a dewar). Causality: Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities and leading to larger, higher-purity crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small portion of ice-cold DMF to remove any residual soluble impurities from the crystal surfaces. Subsequently, dry the crystals under high vacuum to remove all traces of solvent.

ParameterGuideline ValueIn-Process Control / Validation Step
Starting Material1.0 gRecord exact mass.
DMF Volume~8-12 mLSolution should be clear and saturated at 70-80 °C.
Dissolution Temp.70-80 °CVisually confirm complete dissolution.
Cooling Protocol~1-2 hours to RTObserve for the onset of crystallization.
Ice Bath Temp.0-4 °CUse a thermometer to monitor.
Expected Yield >85% Calculate percentage yield.
Quality Check Sharp Melting Point Compare with literature or pre-crystallization value.
Method B: Anti-Solvent Crystallization (DMF/Water System)

This technique is highly effective and involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a miscible "poor" solvent (anti-solvent).[8] For this compound, a DMF (solvent) and water (anti-solvent) system is appropriate.[2]

AntiSolvent_Workflow A 1. Dissolution Dissolve compound in DMF at room temperature B 2. Anti-Solvent Addition Add water dropwise with vigorous stirring A->B C 3. Precipitation Observe onset of turbidity, then crystal formation B->C D 4. Aging Stir suspension at RT for ~1 hour to ensure complete precipitation C->D E 5. Isolation Collect crystals via vacuum filtration D->E F 6. Washing & Drying Wash with DMF/Water, then Water. Dry under high vacuum E->F

Caption: Step-by-step workflow for anti-solvent crystallization.

  • Dissolution: At room temperature, dissolve the crude this compound in a measured volume of DMF to create a concentrated, clear solution.

  • Anti-Solvent Addition: While stirring the solution vigorously, add deionized water dropwise using a burette or dropping funnel. Causality: The slow addition of the anti-solvent gradually decreases the solute's solubility throughout the solution, promoting uniform nucleation and growth of crystals rather than amorphous precipitation.

  • Induction and Precipitation: Continue adding water until the solution becomes persistently turbid. This indicates the point of supersaturation has been reached. Continue adding the anti-solvent until precipitation appears complete.

  • Aging: Allow the resulting slurry to stir at room temperature for an additional 30-60 minutes. This "aging" period allows for the system to reach equilibrium and can improve crystal size and purity.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of a pre-mixed DMF/water solution (in the same ratio as the final crystallization mixture), followed by a wash with pure deionized water to remove the DMF. Dry the purified crystals thoroughly under high vacuum.

ParameterGuideline ValueIn-Process Control / Validation Step
Starting Material1.0 gRecord exact mass.
DMF Volume~5 mLEnsure a clear, concentrated solution is formed.
Water (Anti-Solvent)~10-15 mLAdd until precipitation is complete. Monitor turbidity.
Addition Rate~1 drop/secondSlow addition is key to good crystal morphology.
Aging Time30-60 minAllows for process equilibration.
Expected Yield >90% Calculate percentage yield.
Quality Check HPLC Purity >99% Analyze purity chromatographically.

Post-Crystallization Characterization

To validate the success of the purification, the final crystalline product should be characterized using standard analytical techniques:

  • Melting Point: A sharp, narrow melting range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and identify any trapped solvent.

  • X-ray Diffraction (XRD): Powder XRD (PXRD) can confirm the crystalline nature and identify the polymorphic form, while Single-Crystal XRD can definitively elucidate the crystal structure.

Conclusion

The crystallization of this compound can be reliably achieved using either controlled cooling or anti-solvent addition methods. The selection of the optimal method and solvent system should be guided by a preliminary solubility screen. The protocols provided herein are robust and include critical explanations and validation checkpoints to guide the researcher toward obtaining a high-purity, crystalline final product suitable for advanced applications in drug discovery and development.

References

  • Benchchem. This compound.
  • Google Patents. CA2343012A1 - Method for crystallising carboxylic acid.
  • World Journal of Pharmacy and Pharmaceutical Sciences. A brief review of carboxylic acid cocrystals.
  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • ACS Publications. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design.
  • PubChem, National Center for Biotechnology Information. This compound.
  • ResearchGate. Solvent design for crystallization of carboxylic acids.
  • SciELO México. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water.
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • Santa Cruz Biotechnology. This compound.
  • University of Rochester. Recrystallization and Crystallization.
  • SciELO México. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water.
  • ResearchGate. (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate.
  • PubChem, National Center for Biotechnology Information. 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester.

Sources

Application Note & Protocol: A Scalable Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinolone Scaffold

The quinolone motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a key intermediate in the synthesis of more complex quinolone derivatives, where modifications at various positions on the quinoline ring can lead to compounds with enhanced pharmacological profiles.[2] The development of a robust and scalable synthetic protocol for this intermediate is therefore of significant interest to the drug development community, enabling the efficient production of material for further research and development.

This application note provides a detailed, three-stage protocol for the synthesis of this compound, commencing with the well-established Gould-Jacobs reaction to construct the core quinolone ring system.[1][5][6] This is followed by N-methylation at the 1-position and subsequent hydrolysis of the ester to yield the final carboxylic acid. We will first present a laboratory-scale protocol and then discuss the critical considerations and modifications for scaling up the synthesis to a multi-gram or kilogram scale.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence starting from aniline and diethyl ethoxymethylenemalonate (DEEM).

DOT Script for Synthetic Overview

G A Aniline + DEEM B Ethyl 4-hydroxyquinoline-3-carboxylate A->B  Gould-Jacobs Reaction (Condensation & Cyclization) C Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate B->C  N-Methylation D This compound C->D  Ester Hydrolysis

Caption: Overall synthetic route to the target molecule.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the step-by-step procedure for the synthesis of this compound on a laboratory scale.

Stage 1: Gould-Jacobs Reaction for Ethyl 4-hydroxyquinoline-3-carboxylate

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives.[1][5][6] It proceeds via an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]

Reaction Mechanism: The reaction begins with a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), leading to an anilidomethylenemalonate intermediate after the elimination of ethanol.[1] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system.[1]

DOT Script for Gould-Jacobs Reaction Workflow

G cluster_0 Stage 1: Gould-Jacobs Reaction A Combine Aniline and DEEM B Heat to 100-130°C for 1-2h (Condensation) A->B C Remove Ethanol (Reduced Pressure) B->C D Add High-Boiling Solvent (e.g., Diphenyl ether) C->D E Heat to ~250°C (Cyclization) D->E F Cool and Precipitate E->F G Isolate and Purify Product F->G

Caption: Workflow for the Gould-Jacobs reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Aniline93.139.31 g0.1
Diethyl ethoxymethylenemalonate (DEEM)216.2321.62 g0.1
Diphenyl ether170.21100 mL-
Ethanol46.07--
Hexanes-As needed-

Protocol:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (9.31 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

  • Heat the reaction mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • After the condensation is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the flask containing the intermediate, add diphenyl ether (100 mL).

  • Heat the mixture to approximately 250°C with vigorous stirring. The cyclization reaction will commence, and the product will begin to precipitate out of the hot solution. Maintain this temperature for 30-60 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Add hexanes to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • Dry the product, ethyl 4-hydroxyquinoline-3-carboxylate, in a vacuum oven. The expected yield is typically in the range of 70-85%.

Stage 2: N-Methylation of Ethyl 4-hydroxyquinoline-3-carboxylate

The next step involves the methylation of the nitrogen at the 1-position of the quinoline ring. This is a standard alkylation reaction using a suitable methylating agent.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 4-hydroxyquinoline-3-carboxylate219.2221.92 g0.1
Dimethyl sulfate126.1312.61 g0.1
Potassium carbonate (anhydrous)138.2127.64 g0.2
Acetone (anhydrous)58.08200 mL-

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 4-hydroxyquinoline-3-carboxylate (21.92 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol) in anhydrous acetone (200 mL).

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (12.61 g, 0.1 mol) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Stage 3: Hydrolysis of the Ester to Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.[7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate233.2423.32 g0.1
Sodium hydroxide40.008.0 g0.2
Water18.02100 mL-
Hydrochloric acid (concentrated)36.46As needed-

Protocol:

  • Hydrolysis: In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (23.32 g, 0.1 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL).

  • Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting material is no longer present.

  • Acidification: Cool the reaction mixture in an ice bath and then carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.[8][9]

Part 2: Protocol for Scaling Up the Synthesis

Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces a new set of challenges that must be carefully considered to ensure safety, efficiency, and product quality.

Key Considerations for Scale-Up
  • Heat Transfer: The Gould-Jacobs cyclization is a high-temperature reaction, and efficient heat transfer becomes critical on a larger scale to maintain a consistent temperature throughout the reaction vessel and avoid localized overheating, which can lead to side reactions and decomposition.[6]

  • Reagent Addition: The addition of reagents, particularly the highly reactive and toxic dimethyl sulfate, needs to be carefully controlled on a larger scale to manage the reaction exotherm.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Material Handling and Safety: Handling large quantities of flammable solvents, corrosive acids and bases, and toxic reagents requires appropriate engineering controls and personal protective equipment. A thorough process safety review is essential before any scale-up is attempted.

  • Product Isolation and Purification: Filtration and drying of large quantities of solid product can be time-consuming and require specialized equipment. The choice of purification method (e.g., recrystallization) may also need to be optimized for larger batches.

Scaled-Up Protocol (Example: 1 kg of Aniline)

This section provides a conceptual outline for scaling up the synthesis. The exact parameters will need to be optimized based on the specific equipment and safety protocols of the facility.

Stage 1: Gould-Jacobs Reaction

Reagent/MaterialQuantity
Aniline1.0 kg
Diethyl ethoxymethylenemalonate (DEEM)2.32 kg
High-boiling point solvent (e.g., Dowtherm A)10 L
  • Condensation: In a suitable glass-lined reactor, charge the aniline and DEEM. Heat the mixture to 100-130°C under a nitrogen atmosphere. The reaction progress should be monitored by in-process controls (e.g., HPLC).

  • Solvent Addition and Cyclization: Once the condensation is complete, add the high-boiling solvent. Heat the reactor to the target cyclization temperature (e.g., 250°C). The rate of heating should be carefully controlled.

  • Isolation: Cool the reactor and transfer the slurry to a filtration unit. Wash the filter cake thoroughly with a suitable solvent to remove the high-boiling solvent.

Stage 2: N-Methylation

Reagent/MaterialQuantity
Ethyl 4-hydroxyquinoline-3-carboxylate(From Stage 1)
Dimethyl sulfate1.35 kg
Potassium carbonate (anhydrous)2.97 kg
Acetone (anhydrous)20 L
  • Reaction Setup: Charge the ethyl 4-hydroxyquinoline-3-carboxylate and potassium carbonate to a reactor containing acetone.

  • Controlled Addition: Add the dimethyl sulfate via a dosing pump over a period of 1-2 hours, while maintaining the reaction temperature below reflux to control the exotherm.

  • Reaction and Work-up: Heat the mixture to reflux and hold until the reaction is complete. Cool the reactor, filter the inorganics, and concentrate the filtrate.

Stage 3: Hydrolysis

Reagent/MaterialQuantity
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate(From Stage 2)
Sodium hydroxide solution (e.g., 20% w/w)~8.6 L
Hydrochloric acid (concentrated)As needed
  • Hydrolysis: Charge the ester and sodium hydroxide solution to a reactor. Heat to reflux and monitor for completion.

  • Controlled Acidification: Cool the reactor and carefully add concentrated hydrochloric acid to precipitate the product. The rate of addition should be controlled to manage any exotherm and gas evolution.

  • Isolation and Drying: Filter the product and wash with water. Dry the product in a suitable dryer (e.g., vacuum oven or filter dryer) to a constant weight.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving the Gould-Jacobs reaction, N-methylation, and ester hydrolysis. While the laboratory-scale procedure is straightforward, scaling up this synthesis requires careful attention to process safety, heat management, and material handling. The protocols and considerations outlined in this application note provide a comprehensive guide for researchers and drug development professionals to successfully synthesize this important quinolone intermediate on both a laboratory and larger scale.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • PubMed. An Efficient and Scalable Synthesis of Quinolone 006. [Link]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • NIH. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Carroll Collected. Dose-dependent alkaloid sequestration and N-methylation of decahydroquinoline in poison frogs. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • Qeios. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • ResearchGate. Green Strategies for The Synthesis of Quinolone Derivatives. [Link]

  • ResearchGate. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • Google Patents.
  • NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Chem-Impex. 2,4-Dihydroxyquinoline. [Link]

  • YouTube. mechanism of ester hydrolysis. [Link]

  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. [Link]

  • ResearchGate. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. [Link]

  • RSC Medicinal Chemistry. [Link]

  • Journal of the American Chemical Society. A New Synthesis of 2,4-Dihydroxyquinoline. [Link]

  • ResearchGate. The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. [Link]

  • NIH. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. [Link]

Sources

"assay development for testing 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid activity"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Assay Development for Characterizing the Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a Modulator of the Hypoxia-Inducible Factor (HIF) Pathway

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone Derivative

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents that function by inhibiting DNA gyrase and topoisomerase IV.[1][2][3] Beyond this classical role, quinolone derivatives have demonstrated a wide array of biological activities, including anticancer and antiviral properties.[4] The compound this compound presents a unique structural motif. Its 2-oxo-carboxylic acid functionality bears a resemblance to 2-oxoglutarate (2-OG), a key co-substrate for a class of enzymes known as 2-OG-dependent dioxygenases.

Among the most therapeutically relevant members of this enzyme family are the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[5] These enzymes act as cellular oxygen sensors. In the presence of ample oxygen (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification tags HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation.[6] Consequently, HIF-1α levels are kept low.

Under hypoxic conditions, PHD activity is suppressed due to the lack of its co-substrate, oxygen. This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The resulting HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating a broad transcriptional program that promotes adaptation to low oxygen.[6] This response is critical in both physiology and pathology, including angiogenesis, erythropoiesis, and cell metabolism.[7][8] Pharmacological inhibition of PHDs can mimic a hypoxic response by stabilizing HIF-1α, a strategy being actively pursued for treating anemia, ischemia, and inflammatory diseases.[5][9][10]

Given the structural similarity of this compound to the 2-OG co-substrate, we hypothesize that it may act as a competitive inhibitor of PHD enzymes, thereby stabilizing HIF-1α and activating the hypoxia signaling pathway. This application note provides a detailed, tiered assay cascade designed to rigorously test this hypothesis, from initial cell-based functional screening to direct biochemical target engagement.

The HIF-1α Signaling Pathway and Points of Intervention

The diagram below illustrates the canonical HIF-1α signaling pathway under normoxic and hypoxic conditions, highlighting the role of PHD enzymes as a critical regulatory node. Small molecule inhibitors, such as our test compound, are designed to block PHD activity, thereby preventing HIF-1α degradation.

HIF_Pathway cluster_0 Normoxia (High O₂) cluster_1 Hypoxia (Low O₂) / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes (Active) HIF1a_normoxia->PHD Prolyl Hydroxylation HIF1a_OH HIF-1α-OH PHD->HIF1a_OH O2 O₂ + 2-OG O2->PHD VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Test_Compound 1-Methyl-2-oxo-1,2- dihydroquinoline-4-carboxylic acid PHD_inhibited PHD Enzymes (Inactive) Test_Compound->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α (Stabilized) HIF_Complex HIF-1α/β Complex HIF1a_hypoxia->HIF_Complex HIF1b HIF-1β (Constitutive) HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE HRE Nucleus->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates Transcription

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited states.

A Tiered Strategy for Assay Development

A multi-tiered approach is essential to build a comprehensive case for the compound's mechanism of action, moving from broad functional effects to specific molecular interactions. This strategy minimizes resource expenditure by eliminating inactive compounds early and provides a self-validating framework where results from one tier inform the next.

Assay_Workflow Tier1 Tier 1: Primary Screen Cell-Based HRE-Luciferase Reporter Assay Active Compound is Active Proceed to next tier Tier1->Active Dose-dependent Luciferase Signal ↑ Inactive Compound is Inactive (Stop or Re-evaluate) Tier1->Inactive No significant change Tier2 Tier 2: Secondary Assay (MOA) Western Blot for HIF-1α Accumulation Active2 Active2 Tier2->Active2 HIF-1α Protein ↑ Inactive2 Inactive2 Tier2->Inactive2 No change in HIF-1α protein Tier3 Tier 3: Target Engagement Biochemical PHD2 Enzyme Inhibition Assay Conclusion Conclusion: Direct PHD Inhibitor Tier3->Conclusion Directly Inhibits PHD2 Activity Start Test Compound Start->Tier1 Active->Tier2 Active2->Tier3

Caption: A three-tiered workflow for validating HIF pathway activators.

Tier 1 Protocol: HRE-Luciferase Reporter Assay

This primary assay provides a robust, high-throughput-compatible method to assess the functional activation of the HIF-1 signaling pathway.[11] We will use a cell line stably expressing a luciferase reporter gene under the control of multiple HREs.[12][13][14] An increase in luciferase activity directly correlates with the formation of active HIF-1 transcription factor complexes.

Principle: If the test compound inhibits PHD enzymes, HIF-1α will be stabilized, leading to the transactivation of the HRE-driven luciferase reporter and a measurable increase in luminescence.

Materials and Reagents
ReagentSupplierPurpose
HRE-Luciferase Reporter Cell Line (e.g., HeLa, ME-180, U2OS)Creative Biogene, BPS BioscienceReporter system for HIF activity.[13][14]
DMEM, High GlucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement
Penicillin-StreptomycinGibcoAntibiotic
This compoundSynthesized/SourcedTest Compound
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound solvent
Dimethyloxalylglycine (DMOG) or Cobalt Chloride (CoCl₂)Sigma-AldrichPositive Control (PHD Inhibitor)
ONE-Glo™ Luciferase Assay SystemPromegaLuciferase substrate for signal detection
96-well white, clear-bottom tissue culture platesCorningAssay plates for luminescence
Step-by-Step Protocol
  • Cell Seeding:

    • Culture HRE-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 10,000 cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 20 mM stock solution of the test compound in 100% DMSO.

    • Prepare a 100 mM stock of DMOG (positive control) in sterile water.

    • Perform serial dilutions of the test compound and DMOG in cell culture medium to create 2X working solutions. A typical dose-response curve might test final concentrations from 0.1 µM to 100 µM.

    • Prepare a vehicle control (e.g., 0.2% DMSO in medium) to match the highest concentration of DMSO used for the test compound.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2X compound working solutions, positive control, or vehicle control to the appropriate wells.

    • Incubate the plate for 16-24 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Equilibrate the plate and the ONE-Glo™ Luciferase Assay reagent to room temperature.

    • Add 100 µL of ONE-Glo™ reagent to each well.

    • Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate reader (e.g., FLUOstar Omega).

Data Analysis and Expected Results
  • Calculation: Calculate the fold change in activity relative to the vehicle control (Fold Change = RLUcompound / RLUvehicle).

  • Graphing: Plot the fold change against the log of the compound concentration.

  • EC₅₀ Determination: Fit the data to a four-parameter logistic curve to determine the EC₅₀ value, which is the concentration at which the compound elicits 50% of its maximal effect.

  • Interpretation: A dose-dependent increase in luciferase signal suggests the compound activates the HIF-1 pathway. The positive control (DMOG) should show a robust increase in signal, validating the assay's responsiveness.[15]

TreatmentExpected Luminescence (RLU)Expected Fold Change
Vehicle (0.1% DMSO)Low (Baseline)1.0
Test Compound (EC₅₀)Intermediate> 2.0 (Dose-dependent)
DMOG (Positive Control)High> 5.0

Tier 2 Protocol: Western Blot for HIF-1α Stabilization

This assay directly measures the accumulation of the HIF-1α protein, the key upstream event that a PHD inhibitor is expected to cause.[9] It serves as a crucial secondary assay to confirm the mechanism suggested by the reporter assay results.

Principle: In normoxia, HIF-1α protein is nearly undetectable due to rapid degradation. Treatment with an effective PHD inhibitor will block this degradation, leading to a significant increase in the cellular levels of HIF-1α protein, which can be visualized by Western blot.

Materials and Reagents
ReagentSupplierPurpose
HeLa or U2OS cellsATCCHuman cell line for protein analysis
RIPA Lysis and Extraction BufferThermo FisherCell lysis for protein extraction
Protease and Phosphatase Inhibitor CocktailThermo FisherPrevent protein degradation
BCA Protein Assay KitThermo FisherProtein concentration measurement
Primary Antibody: Anti-HIF-1αBD BiosciencesDetects HIF-1α protein
Primary Antibody: Anti-β-ActinCell Signaling TechnologyLoading control
HRP-conjugated Secondary AntibodyCell Signaling TechnologySignal detection
ECL Western Blotting SubstrateBio-RadChemiluminescent substrate
Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed HeLa or U2OS cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the EC₅₀ from the reporter assay), a positive control (DMOG or 1% O₂), and a vehicle control for 4-8 hours. A shorter incubation time is often sufficient to observe protein stabilization.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using the BCA assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Data Analysis and Expected Results
  • Analysis: A clear band corresponding to the molecular weight of HIF-1α (~120 kDa) should appear or increase in intensity in the lanes treated with the test compound and positive control, compared to the vehicle control where the band should be faint or absent.

  • Interpretation: A dose-dependent increase in the HIF-1α protein band confirms that the compound stabilizes the protein, consistent with the mechanism of PHD inhibition.

Tier 3 Protocol: In Vitro PHD2 Enzymatic Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant PHD2, the most important PHD isoform for regulating HIF-1α. This is the definitive experiment to confirm direct target engagement.

Principle: This assay measures the PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate. The reaction consumes the co-substrate 2-oxoglutarate. The activity can be monitored by various methods, such as measuring the depletion of a labeled substrate or using a coupled enzyme system. A common method involves a fluorescence-based readout.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human PHD2/EGLN1R&D SystemsEnzyme source
HIF-1α Peptide SubstrateAnaspecSubstrate for PHD2
2-Oxoglutarate (α-Ketoglutarate)Sigma-AldrichCo-substrate
AscorbateSigma-AldrichCo-factor, maintains Fe(II) state
Ferrous Sulfate (FeSO₄)Sigma-AldrichCo-factor
PHD2 Inhibition Assay Kit (e.g., fluorescence-based)BPS BioscienceProvides optimized reagents and detection system
384-well black platesGreiner Bio-OneLow-volume assay plates
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare stock solutions of the test compound and a known PHD inhibitor (e.g., IOX2) in DMSO.

    • Prepare working solutions of the enzyme, substrate, and co-factors in assay buffer according to the kit manufacturer's instructions.[16]

  • Assay Procedure (Example using a fluorescence-based kit):

    • Add the test compound or control at various concentrations to the wells of a 384-well plate.

    • Add the recombinant PHD2 enzyme and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a master mix containing the HIF-1α peptide substrate, 2-OG, ascorbate, and FeSO₄.[16]

    • Incubate at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent as per the kit protocol.

    • Read the fluorescence signal on a plate reader at the appropriate excitation/emission wavelengths.

Data Analysis and Expected Results
  • Calculation: Convert the raw fluorescence units into percent inhibition relative to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

  • Graphing: Plot percent inhibition against the log of the compound concentration.

  • IC₅₀ Determination: Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the PHD2 enzyme activity.

  • Interpretation: A low micromolar or nanomolar IC₅₀ value provides strong evidence that this compound is a direct inhibitor of the PHD2 enzyme.

Conclusion and Path Forward

This comprehensive three-tiered assay cascade provides a robust framework for evaluating the biological activity of this compound. Successful progression through this workflow—demonstrating dose-dependent activation of HRE-reporter activity (Tier 1), stabilization of HIF-1α protein (Tier 2), and direct inhibition of PHD2 enzymatic activity (Tier 3)—would build a compelling, multi-faceted case that the compound functions as a novel small-molecule stabilizer of HIF-1α. Such a finding would warrant further investigation into its therapeutic potential for diseases where upregulation of the HIF pathway is beneficial.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. PubMed Central. Available at: [Link]

  • Mechanism of action of and resistance to quinolones - PMC. National Institutes of Health. Available at: [Link]

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate - ResearchGate. Available at: [Link]

  • Quinolone antibiotics - MedChemComm (RSC Publishing). Available at: [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives - Publishing at the Library. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - National Institutes of Health. Available at: [Link]

  • HRE Luciferase Reporter Lentivirus - BPS Bioscience. Available at: [Link]

  • A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo strategy - PMC. National Institutes of Health. Available at: [Link]

  • Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC. Available at: [Link]

  • Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations - Frontiers. Available at: [Link]

  • Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors - AACR Journals. Available at: [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - NIH. Available at: [Link]

  • Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC. National Institutes of Health. Available at: [Link]

  • A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds - RSC Publishing. Available at: [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - Semantic Scholar. Available at: [Link]

  • HRE Luciferase Reporter ME-180 Cell Line - BPS Bioscience. Available at: [Link]

  • Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - Oncotarget. Available at: [Link]

  • Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - Frontiers. Available at: [Link]

  • A small molecule HIF-1α stabilizer that accelerates diabetic wound healing - ResearchGate. Available at: [Link]

  • Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH) - NIH. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]

  • Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - ResearchGate. Available at: [Link]

  • HRE-luciferase (Plasmid #26731) - Addgene. Available at: [Link]

  • Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease - MDPI. Available at: [Link]

  • Action Sites and Clinical Application of HIF-1α Inhibitors - MDPI. Available at: [Link]

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Gould-Jacobs Quinolone Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs quinolone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for constructing the 4-hydroxyquinoline scaffold. Here, we move beyond the textbook mechanism to address the practical challenges and common side reactions encountered in the lab. Our focus is on providing causal explanations and actionable troubleshooting strategies to optimize your synthetic outcomes.

The Gould-Jacobs reaction is a robust method, but its reliance on high-temperature thermal cyclization presents unique challenges.[1][2] Understanding the competing pathways and failure modes is critical for success. This guide is structured as a series of frequently asked questions that directly address specific experimental issues.

Part 1: FAQs - The Anilinomethylene Malonate Intermediate

This initial step involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[3][4] While often straightforward, problems here can derail the entire synthesis.

Question 1: My yield of the anilinomethylene malonate intermediate is low, and I see unreacted aniline. What is the likely cause?

Answer: The most probable cause is the degradation of your diethyl ethoxymethylenemalonate (EMME) starting material.

  • Causality (The "Why"): EMME is highly susceptible to hydrolysis.[5] As an ester and an enol ether, it can react with ambient moisture to hydrolyze back to diethyl malonate and triethyl orthoformate, neither of which will readily condense with your aniline under standard conditions. This side reaction consumes your key reagent, leaving aniline unreacted.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly opened or recently distilled EMME for best results. EMME is a liquid that can be distilled under vacuum.[6]

    • Ensure Anhydrous Conditions: Dry your reaction solvent (e.g., ethanol, toluene) using standard laboratory procedures (e.g., molecular sieves, sodium/benzophenone). While some protocols use refluxing ethanol without explicit drying, using anhydrous solvent is a good practice, especially if you are facing yield issues.[7]

    • Inert Atmosphere: While not always necessary for this step, running the reaction under an inert atmosphere (N₂ or Ar) will minimize exposure to atmospheric moisture.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be required.

Part 2: FAQs - The Thermal Cyclization Step

This is the most critical and often problematic stage of the synthesis, where the anilinomethylene malonate intermediate undergoes a high-temperature intramolecular cyclization to form the quinolone ring system.[8]

Question 2: The cyclization reaction is not proceeding, and I am isolating only my starting intermediate. Why is this happening?

Answer: The primary reason for cyclization failure is insufficient reaction temperature.

  • Causality (The "Why"): The Gould-Jacobs cyclization is a pericyclic reaction (specifically, a 6π-electrocyclization) that has a significant activation energy barrier.[3][4] Temperatures typically in the range of 240-260 °C are required to provide enough thermal energy for the reaction to proceed at a reasonable rate.

  • Troubleshooting Protocol:

    • High-Boiling Solvents: Standard refluxing solvents like toluene or xylene are inadequate. You must use a high-boiling, thermally stable solvent to achieve and maintain the required temperature uniformly. Common choices include:

      • Diphenyl ether (B.P. 259 °C)

      • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, B.P. ~257 °C)

      • Mineral Oil

    • Solvent Selection: The choice of solvent has been shown to dramatically impact yield, with high-boiling point solvents generally giving superior results.[9]

    • Microwave Synthesis: Microwave-assisted synthesis is an excellent alternative for rapidly reaching the high temperatures needed for cyclization, often leading to shorter reaction times and improved yields.[7][8]

    • Temperature Monitoring: Ensure your temperature measurement is accurate. Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.

Question 3: My reaction mixture is turning black, and I'm getting a low yield of a decomposed tar-like substance. How can I prevent this?

Answer: You are observing product decomposition, a common side reaction at the high temperatures required for cyclization.[1][9]

  • Causality (The "Why"): Organic molecules, including your desired quinolone product, have limited thermal stability. Prolonged exposure to temperatures above 250 °C can lead to charring and the formation of complex, insoluble byproducts. This is a classic trade-off between the temperature needed for reaction and the temperature that causes degradation.

  • Troubleshooting Protocol:

    • Optimize Temperature and Time: Do not overheat. Find the minimum temperature at which cyclization occurs for your specific substrate and hold it there. It is often better to run the reaction for a longer period at a slightly lower temperature (e.g., 245 °C for 30 minutes) than at a very high temperature for a short time (e.g., 280 °C for 5 minutes).[8][9]

    • Inert Atmosphere: It is critical to run the high-temperature cyclization under a strictly inert atmosphere (N₂ or Ar). The presence of oxygen at these temperatures will lead to rapid oxidative decomposition.

    • Rapid Heating and Cooling: Heat the reaction mixture to the target temperature as quickly as possible, hold for the optimized time, and then cool it down promptly. This minimizes the total time the substrate and product are exposed to harsh conditions.

Question 4: I am using a substituted aniline and obtaining a mixture of two different quinolone isomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group.[1]

  • Causality (The "Why"): The regioselectivity of the cyclization is governed by a combination of steric and electronic factors.[1][9]

    • Steric Hindrance: A bulky substituent at one ortho position will sterically disfavor cyclization at that site, directing the reaction to the less hindered ortho position.

    • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring can activate the ortho/para positions, potentially facilitating cyclization. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) can deactivate the ring, often requiring more forcing conditions (higher temperatures or longer times) to achieve cyclization.[9]

  • Troubleshooting Protocol:

    • Substrate Analysis: Before starting, analyze your aniline substrate. If there is a significant difference in steric bulk between the two ortho positions, you can often predict the major isomer.

    • Forced Conditions: In cases where an electronically deactivating group is present, you may need to carefully increase the reaction temperature. However, be mindful of the increased risk of decomposition.

    • Alternative Syntheses: If you cannot achieve the desired regioselectivity, you may need to consider an alternative quinoline synthesis that offers better control, such as the Conrad-Limpach or Camps synthesis, depending on the desired substitution pattern.[10]

Question 5: I am observing byproducts that suggest an alternative cyclization pathway. Is this possible?

Answer: Yes, particularly with heteroaromatic amines. The cyclization is not always restricted to a carbon atom.

  • Causality (The "Why"): When using substrates like 2-aminopyridine, the intermediate can undergo intramolecular cyclization onto the endocyclic pyridine nitrogen atom instead of the ortho C-H bond. This leads to the formation of a 4H-pyrido[1,2-a]pyrimidine derivative, which is a kinetic product, rather than the desired (and thermodynamically more stable) naphthyridine product.[11]

  • Troubleshooting Protocol:

    • Characterization: If you are using a heteroaromatic amine and get an unexpected product, carefully characterize it (NMR, MS) and compare the data to that expected for alternative cycloadducts like pyrido[1,2-a]pyrimidines.

    • Reaction Conditions: This side reaction is highly dependent on conditions. Gas-phase thermolysis (Flash Vacuum Pyrolysis) often favors the kinetic product (cyclization onto nitrogen), while solution-phase thermolysis at high temperatures may allow for equilibration to the thermodynamic product (cyclization onto carbon).[11] Adjusting the solvent and temperature may alter the product ratio.

Summary of Troubleshooting Parameters

Issue EncounteredMost Likely CauseKey Parameter to AdjustRecommended Solution
Low Cyclization Yield Insufficient TemperatureTemperature / SolventUse a high-boiling solvent (e.g., Diphenyl Ether) to reach 240-260 °C.[9]
Product Decomposition/Charring Excessive Temperature / TimeTemperature / AtmosphereReduce temperature slightly and increase reaction time. Ensure a strict inert (N₂) atmosphere.[1][9]
Mixture of Regioisomers Asymmetric Aniline SubstrateSubstrate ChoiceOutcome is controlled by sterics/electronics.[1] If inseparable, consider alternative synthesis routes.
Premature Decarboxylation Excessive Heat During CyclizationTemperature / TimeMinimize reaction time and use the lowest effective temperature to preserve the ester group.[8]
Alternative Ring System Formed Heteroaromatic Amine SubstrateReaction ConditionsCyclization onto a ring nitrogen is possible.[11] Analyze product carefully; solution-phase may favor the desired isomer.

Visualizing the Gould-Jacobs Pathway and Side Reactions

A clear understanding of the reaction landscape is essential. The following diagrams illustrate the intended synthetic route and the common competing side reactions.

Gould_Jacobs_Pathway cluster_start Step 1: Condensation cluster_cyclize Step 2: Thermal Cyclization cluster_finish Step 3 & 4: Hydrolysis & Decarboxylation A Aniline C Anilinomethylene Malonate Intermediate A->C + EMME (e.g., EtOH, reflux) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 4-Oxo-1,4-dihydro- quinoline-3-carboxylate C->D Heat (~250 °C) High-boiling solvent E 4-Hydroxyquinoline-3- carboxylic Acid D->E Saponification (e.g., NaOH) F 4-Hydroxyquinoline (Final Product) E->F Decarboxylation (Heat)

Caption: The main synthetic route of the Gould-Jacobs reaction.

Side_Reactions EMME EMME (Starting Material) Intermediate Anilinomethylene Malonate Intermediate EMME->Intermediate Aniline Hydrolysis Hydrolysis Products (Diethyl Malonate) EMME->Hydrolysis Moisture (H₂O) Product Desired 4-Quinolone Product Intermediate->Product Correct Thermal Cyclization (~250 °C) Decomp Decomposition (Tar/Char) Intermediate->Decomp Excessive Heat (>260 °C) / O₂ Regioisomer Regioisomeric Quinolone Intermediate->Regioisomer Asymmetric Aniline N_Cyclized N-Cyclized Product (e.g., Pyrido[1,2-a]pyrimidine) Intermediate->N_Cyclized Heteroaromatic Amine (e.g., 2-Aminopyridine)

Sources

Technical Support Center: Improving Yield in the Doebner Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[1][2] These quinoline scaffolds are integral to numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.[1] While powerful, the classical Doebner reaction can be plagued by low yields, particularly when employing anilines with electron-withdrawing groups.[1][3] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of the Doebner synthesis and maximize your product yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Problem 1: Consistently Low Yields, Especially with Electron-Deficient Anilines

Question: My Doebner reaction is resulting in very low yields, and the issue is exacerbated when I use an aniline with an electron-withdrawing group. What's causing this, and how can I improve the outcome?

Root Cause: Anilines with electron-withdrawing substituents exhibit reduced nucleophilicity, which slows down the initial condensation steps and can lead to the prevalence of side reactions.[1][3] The traditional acidic conditions may not be optimal for these less reactive substrates.[4]

Solutions:

  • Catalyst and Solvent Optimization: The choice of acid catalyst and solvent system is critical. While Brønsted acids like hydrochloric acid and p-toluenesulfonic acid are common, Lewis acids such as boron trifluoride etherate (BF₃·THF) have shown significant promise in improving yields for electron-deficient anilines.[1][4][5] Acetonitrile (MeCN) has emerged as a superior solvent in many cases, outperforming traditional choices like ethanol.[4][5]

  • Doebner Hydrogen-Transfer Reaction Modification: A key insight into improving yields lies in understanding the final oxidation step. The dihydroquinoline intermediate is oxidized to the aromatic quinoline. A "hydrogen-transfer" mechanism has been proposed where an imine, formed from the aniline and aldehyde, acts as the hydrogen acceptor (oxidizing agent).[1][4] By adjusting the stoichiometry to include an excess of the aniline and aldehyde, you can ensure a sufficient supply of the imine to drive the aromatization to completion.[6]

  • Slow Addition of Pyruvic Acid: Adding a solution of pyruvic acid dropwise to the reaction mixture at an elevated temperature can help to suppress its decomposition and the formation of unwanted byproducts, thereby increasing the yield of the desired quinoline-4-carboxylic acid.[6]

Optimized Protocol for Electron-Deficient Anilines:

ParameterRecommended Condition
Catalyst BF₃·THF (0.28 - 0.5 equiv)
Solvent Acetonitrile (MeCN)
Temperature 65 °C
Procedure 1. Stir the aniline and aldehyde in MeCN with BF₃·THF for 10 minutes at 65 °C. 2. Prepare a separate solution of pyruvic acid in MeCN. 3. Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C. 4. Continue heating for an additional 21 hours.

This protocol is based on findings that demonstrated a significant increase in yield for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline.[3][4]

Problem 2: Formation of a Decarboxylated Quinoline Byproduct

Question: My final product is the decarboxylated quinoline instead of the expected quinoline-4-carboxylic acid. Why is this happening and how can I prevent it?

Root Cause: Decarboxylation is a common side reaction for quinoline-4-carboxylic acids, particularly at elevated temperatures.[6] The presence of a basic catalyst can also promote this unwanted reaction.[6]

Solutions:

  • Temperature Control: Carefully controlling the reaction temperature is the most effective way to minimize decarboxylation. Lowering the temperature can significantly reduce the rate of this side reaction.[6]

  • Catalyst Choice: If applicable to your specific protocol, opt for acidic catalysts over basic ones, as the latter can facilitate decarboxylation.

Problem 3: Formation of Tar and Polymeric Material

Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is causing this and what can I do?

Root Cause: The Doebner-Miller reaction, a variation of the Doebner synthesis that uses α,β-unsaturated carbonyl compounds, is often conducted under strongly acidic conditions.[7][8] These conditions can catalyze the polymerization of the starting carbonyl compound, leading to the formation of high-molecular-weight tars.[8][9]

Solutions:

  • Biphasic Solvent System: A highly effective strategy is to employ a biphasic solvent system, such as water/toluene. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase and thereby reducing polymerization.[8]

  • Optimize Acid Concentration and Type: While acid is necessary, excessively harsh conditions accelerate tar formation. A systematic evaluation of different Brønsted and Lewis acids can help identify an optimal balance between reaction rate and byproduct formation.[8]

  • Control Reaction Temperature: Excessive heat promotes polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently without encouraging tar formation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

A1: The precise mechanism is still a subject of discussion, but it is generally believed to proceed through several key steps.[1][2] Initially, the aniline and aldehyde condense to form an N-arylimine (Schiff base).[1] Concurrently, pyruvic acid can exist in its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate.[1] This intermediate is then oxidized to the final aromatic quinoline product.[1]

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Enolization cluster_3 Step 3: Condensation & Cyclization cluster_4 Step 4: Oxidation Aniline Aniline Imine N-arylimine (Schiff Base) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Michael_Addition Michael Addition Imine->Michael_Addition Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Enol->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline-4-carboxylic Acid Oxidation->Quinoline

Caption: Proposed mechanism of the Doebner reaction.

Q2: What is the difference between the Doebner reaction and the Doebner-Miller reaction?

A2: The Doebner reaction specifically uses an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[2][10] The Doebner-Miller reaction is a broader term, also known as the Skraup-Doebner-Von Miller synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines.[7][11] The α,β-unsaturated carbonyl can be prepared in situ from an aldol condensation of two carbonyl compounds.[7]

Q3: How can I purify my quinoline product effectively?

A3: Purification strategies depend on the nature of the product and impurities. Common methods include:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is often effective.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique.

  • Acid-Base Extraction: Quinolines are basic and can be protonated. An aqueous workup involving extraction with an organic solvent, washing with brine, drying, and concentration is a common initial purification step.[3]

  • Conversion to a Salt: Converting the quinoline to a salt, such as the hydrochloride or picrate, can facilitate purification by crystallization. The free base can then be regenerated.[12]

Experimental Protocols

General Protocol for the Doebner Synthesis

This protocol serves as a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 equivalent), the aldehyde (1.1 equivalents), and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Reactant Addition: Slowly add pyruvic acid (1.0-1.2 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux for the required time (typically several hours, monitor by TLC).

  • Work-up: After cooling to room temperature, perform a standard aqueous work-up. This usually involves neutralizing the acid, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it under reduced pressure.[3]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Doebner_Workflow start Start reactants Combine Aniline, Aldehyde, & Solvent start->reactants catalyst Add Acid Catalyst reactants->catalyst pyruvic_acid Add Pyruvic Acid catalyst->pyruvic_acid reflux Heat to Reflux & Monitor pyruvic_acid->reflux workup Aqueous Work-up reflux->workup purification Purify Product workup->purification end End purification->end

Caption: A typical experimental workflow for the Doebner synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])

  • Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. (URL: [Link])

  • Doebner reaction - Wikipedia. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: [Link])

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

Technical Support Center: Controlling Exothermic Reactions in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions during quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common thermal challenges encountered in the laboratory and during scale-up. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning behind them to ensure safe, reliable, and reproducible outcomes.

Section 1: Foundational Understanding of Exothermic Risks in Quinolone Synthesis

Quinolone synthesis, a cornerstone of antibacterial drug development, often involves powerful cyclization and condensation reactions.[1][2] Many of these critical bond-forming steps are highly exothermic, releasing significant amounts of heat. If not properly managed, this heat can accumulate, leading to a rapid increase in temperature and pressure—a dangerous situation known as a thermal runaway.[3][4][5] Understanding the specific reactions that pose a risk is the first step toward effective control.

Why is the Gould-Jacobs Reaction a Key Focus?

The Gould-Jacobs reaction is a widely employed method for constructing the foundational 4-hydroxyquinoline core of many quinolone antibiotics.[6][7][8] The critical step in this synthesis is a high-temperature thermal cyclization.[8][9][10] This intramolecular reaction typically requires temperatures exceeding 250°C to overcome the activation energy barrier.[8][11] Such drastic conditions can lead to product decomposition and side reactions, but more importantly, they present a significant thermal hazard if the reaction rate accelerates uncontrollably.[9][11]

The reaction pathway involves the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by the thermally induced 6-electron electrocyclization.[6][7][8] It is this high-energy cyclization that is the primary source of the exothermic risk.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: My reaction temperature is rising much faster than anticipated after initiating the cyclization step. What's happening and what should I do?

Answer: A rapid, unexpected temperature increase is a primary indicator of a potential thermal runaway. This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by your cooling system.[4][5]

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: Maximize the cooling to the reactor. This could involve increasing the flow rate of the coolant or lowering its temperature.

  • Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This involves adding a cold, inert solvent or a chemical quencher to rapidly halt the reaction. The choice of quencher should be determined during process development and safety assessment.

Root Cause Analysis:

  • Inadequate Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction.

  • Incorrect Reagent Addition: Adding a reagent too quickly can lead to a rapid release of heat.[3]

  • Localized Hot Spots: Poor mixing can create localized areas of high temperature, which can accelerate the reaction rate in those spots.

  • Impure Reagents: Impurities can sometimes catalyze side reactions that are more exothermic.

Diagram: Decision Workflow for a Potential Thermal Runaway

G start Rapid Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling (Increase flow, decrease temp) stop_addition->max_cooling monitor_temp Monitor Internal Temperature max_cooling->monitor_temp temp_stabilized Temperature Stabilizing? monitor_temp->temp_stabilized stabilized_yes Continue Monitoring Investigate Root Cause Post-Reaction temp_stabilized->stabilized_yes Yes stabilized_no Initiate Emergency Quenching Protocol temp_stabilized->stabilized_no No end Reaction Secured stabilized_yes->end stabilized_no->end

Caption: A decision-making workflow for responding to a potential thermal runaway.

FAQ 2: I'm planning to scale up my quinolone synthesis. What are the key thermal safety considerations?

Answer: Scaling up a reaction is not as simple as just multiplying the reagent quantities. The surface-area-to-volume ratio decreases as the reactor size increases, which significantly impacts heat transfer.[12] A reaction that is easily controlled in a 1 L flask can become a serious hazard in a 100 L reactor.

Key Considerations for Scale-Up:

ParameterLaboratory Scale (e.g., 1L)Production Scale (e.g., 100L)Rationale
Surface Area to Volume Ratio HighLowReduced relative surface area for heat exchange.[12]
Heat Dissipation EfficientLess EfficientThe core of the reactor can become significantly hotter than the walls.
Mixing Efficiency Generally GoodCan be ChallengingInefficient mixing can lead to localized hot spots and reagent accumulation.
Addition Time ShortMust be ExtendedSlower, controlled addition is crucial to manage the rate of heat generation.[13]

Actionable Recommendations:

  • Perform Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[14][15]

  • Model Your System: Use the calorimetry data to model the thermal behavior in the larger reactor. This will help you determine if the plant's cooling capacity is sufficient.[16]

  • Adopt a Semi-Batch Approach: Instead of adding all reagents at once (batch mode), add the most reactive component slowly over time (semi-batch mode). This allows the cooling system to keep up with the heat being generated.

FAQ 3: Can switching to a continuous flow reactor improve the safety of my exothermic quinolone synthesis?

Answer: Absolutely. Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[17][18][19] Instead of having a large volume of reacting material in a single pot, reactants are continuously pumped through a small-volume reactor.

Advantages of Continuous Flow for Exotherm Control:

  • Superior Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal.[12]

  • Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, minimizing the potential hazard of a runaway.[18]

  • Precise Temperature Control: The reaction temperature can be controlled with much greater precision, often leading to higher yields and fewer byproducts.[17][20]

  • Safer Handling of Hazardous Reagents: Flow chemistry allows for the on-demand generation and immediate use of hazardous intermediates, avoiding the need to store large quantities.[19]

Diagram: Batch vs. Continuous Flow for Exotherm Control

G cluster_0 Batch Reactor cluster_1 Continuous Flow Reactor batch_reactor Large Volume Low Surface Area/Volume Ratio Poor Heat Transfer batch_hotspot Potential for Hot Spots & Runaway batch_reactor->batch_hotspot Heat Accumulation flow_reactor Small Volume High Surface Area/Volume Ratio Excellent Heat Transfer flow_control Precise Temperature Control flow_reactor->flow_control Efficient Heat Removal

Caption: Comparison of heat management in batch versus continuous flow reactors.

Section 3: Experimental Protocols

Protocol 1: Basic Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)

This protocol outlines a fundamental screening experiment to identify the onset temperature of a strong exotherm for a reaction mixture.

Objective: To determine the temperature at which a reaction mixture begins to release a significant amount of heat, indicating a potential thermal hazard.

Materials:

  • Reaction components (e.g., anilidomethylenemalonate intermediate)

  • High-pressure DSC pans

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the reaction mixture (or the key intermediate for the cyclization) into a high-pressure DSC pan.

  • Sealing: Hermetically seal the pan to contain any pressure generated during the experiment.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected reaction temperature (e.g., 40°C).

    • Ramp the temperature at a controlled rate (e.g., 2-5°C/min) to a final temperature that exceeds the typical reaction temperature (e.g., 350°C).

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature.

    • Identify the onset temperature of any significant exothermic event. This is the temperature at which the heat flow curve deviates from the baseline in the exothermic direction.

    • Integrate the peak area to obtain an estimate of the heat of reaction (J/g).

Interpretation: A sharp, large exotherm with a low onset temperature indicates a high potential for a thermal runaway. This information is critical for defining safe operating temperature limits.

Section 4: References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • LabX. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Retrieved from [Link]

  • ResearchGate. (2020). Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of.... Retrieved from [Link]

  • LabX. (2018). Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • ACS Publications. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • NIH. (n.d.). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. Retrieved from [Link]

  • PubMed. (2010). Effect of heating on the stability of quinolones in milk. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Using Microreactors in Chemical Synthesis: Batch Process versus Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2023). Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Asynt. (2022). Batch Reactors vs. Flow Reactors: Which Do I Need?. Retrieved from [Link]

  • ResearchGate. (n.d.). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • NIH PMC. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]

  • ResearchGate. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Retrieved from [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • NIH PMC. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Retrieved from [Link]

  • NIH PMC. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Retrieved from [Link]

  • YouTube. (2019). Fundamental Principles: Scale up and Runaway Reactions. Retrieved from [Link]

  • The Seybold Report. (n.d.). "THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY". Retrieved from [Link]

  • Purdue College of Engineering. (n.d.). PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Retrieved from [Link]

  • Esco Pharma. (2019). Prioritizing Personnel Safety in Antibiotic Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Retrieved from [Link]

  • Global Heat Transfer. (2024). Prioritising Thermal Fluid Safety In Chemical Processing. Retrieved from [Link]

Sources

Pfitzinger Quinoline Synthesis: A Technical Guide to Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The Pfitzinger reaction is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[1][2] While highly effective, this reaction is often complicated by the formation of tar-like byproducts, which can significantly hinder purification and reduce overall yield. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and FAQs to mitigate tar formation and optimize reaction outcomes.

Troubleshooting Guide: Addressing Common Issues in Pfitzinger Synthesis

This section details specific challenges related to tar formation during the Pfitzinger reaction, offering insights into the underlying causes and providing actionable, step-by-step solutions.

Issue 1: Rapid Tar Formation and Darkening of the Reaction Mixture Upon Base Addition

Question: My reaction mixture turns dark brown or black almost immediately after adding a strong base like potassium hydroxide (KOH), and a significant amount of tar precipitates. What is causing this, and how can I prevent it?

Underlying Cause: This issue is often a result of base-catalyzed self-condensation of the carbonyl starting material, particularly if it is an enolizable aldehyde or ketone.[3] The strong base promotes aldol-type side reactions, leading to the formation of polymeric materials at a rate that can surpass the desired Pfitzinger condensation.

Troubleshooting Protocol:

  • Controlled Base Addition:

    • Method: Instead of adding the base all at once, introduce it portion-wise or via a syringe pump over an extended period (e.g., 30-60 minutes).

    • Rationale: This approach maintains a low, steady concentration of the base, which helps to control the reaction's exothermicity and disfavors the rapid polymerization pathways.

  • Temperature Management:

    • Procedure: Start the base addition at a lower temperature, such as room temperature or even 0 °C, before gradually heating the mixture to the target reaction temperature.

    • Rationale: Lowering the initial temperature reduces the rate of competing side reactions, which are often more sensitive to temperature changes than the primary reaction pathway.

  • Solvent and Reagent Purity:

    • Isatin Purity: Use freshly purified isatin. Commercial isatin can contain impurities that contribute to discoloration and byproduct formation. Recrystallization from glacial acetic acid is a recommended purification method.[4]

    • Solvent Choice: Consider using a higher-boiling point solvent or a co-solvent system to maintain a more homogeneous reaction mixture and potentially reduce the rate of side reactions.

Workflow for Mitigating Rapid Polymerization

Caption: A workflow for troubleshooting rapid tar formation.

Issue 2: Excessive Tar Formation During Acidic Work-up

Question: The reaction appears to proceed cleanly, but upon acidification to precipitate the quinoline-4-carboxylic acid product, I observe a large amount of a sticky, tarry substance co-precipitating. How can I improve my work-up procedure?

Underlying Cause: This problem often stems from the presence of soluble oligomers or unreacted starting materials in the reaction mixture. The acidic conditions of the work-up can catalyze the polymerization of these impurities, leading to their co-precipitation with the desired product.

Troubleshooting Protocol:

  • Pre-Acidification Filtration:

    • Procedure: After the reaction is complete, cool the alkaline solution and filter it to remove any insoluble byproducts that may have formed.

    • Rationale: This step ensures that insoluble tars are removed before the product is precipitated.

  • Controlled Acidification:

    • Method: Add the acid (e.g., acetic acid or dilute HCl) slowly to the cooled and filtered solution with vigorous stirring.[1] Monitor the pH to avoid over-acidification.

    • Rationale: A gradual change in pH promotes the formation of a crystalline product and minimizes the "crashing out" of impurities.

  • Extraction of Impurities:

    • Procedure: Before acidification, dilute the reaction mixture with water and perform an extraction with a non-polar organic solvent like diethyl ether or toluene.[1]

    • Rationale: This removes unreacted carbonyl compounds and other non-polar impurities, leaving the desired carboxylate salt in the aqueous layer.

Improved Work-up Protocol

StepActionRationale
1.Cool the reaction mixture to room temperature.Prevents unwanted side reactions during work-up.
2.Dilute with water and filter the basic solution.Removes insoluble polymeric byproducts.
3.Extract the aqueous layer with diethyl ether.Removes non-polar impurities and unreacted starting materials.[1]
4.Cool the aqueous layer in an ice bath.Prepares for controlled precipitation.
5.Slowly add acetic acid with vigorous stirring until precipitation is complete.Promotes the formation of a purer, crystalline product.[1]
6.Filter the solid, wash with cold water, and dry.Isolates the final product.

Frequently Asked Questions (FAQs)

Q1: Can the choice of base impact tar formation?

A1: Yes, the choice of base is critical. While strong bases like KOH are commonly used, they can also promote side reactions.[5] In some cases, using a weaker base or an alternative base system may be beneficial, although this could require adjusting the reaction time and temperature.

Q2: Are there modern alternatives to conventional heating for the Pfitzinger reaction?

A2: Microwave-assisted synthesis has emerged as a valuable alternative to conventional heating.[6][7] Microwave irradiation can significantly reduce reaction times, which in turn can minimize the formation of degradation products and byproducts.[8]

Q3: How does the structure of the carbonyl starting material influence tar formation?

A3: The structure of the carbonyl compound plays a significant role. Enolizable ketones and aldehydes are more prone to self-condensation, which is a major source of tar.[3] The use of non-enolizable carbonyl compounds or α-keto acids can often lead to cleaner reactions.

Q4: What is the general mechanism of the Pfitzinger reaction?

A4: The reaction begins with the hydrolysis of isatin's amide bond by a base, forming a keto-acid intermediate.[9] This is followed by the condensation of the carbonyl compound with the aniline derivative to form an imine, which then tautomerizes to an enamine. The enamine undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[10]

Pfitzinger Reaction Mechanism Overview

G A Isatin + Base B Keto-acid Intermediate A->B Hydrolysis D Enamine B->D Condensation C Carbonyl Compound C->D E Quinoline-4-carboxylic Acid D->E Cyclization & Dehydration

Caption: A simplified overview of the Pfitzinger reaction mechanism.

References

  • Abdel-Aziz, H. A., & Gomha, S. M. (n.d.). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[9][10]imidaz. Zeitschrift für Naturforschung B, 65(3), 367–372.

  • (2025).
  • Organic Syntheses Procedure. (n.d.). 3-hydroxyquinoline.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • (n.d.). Pfitzinger Quinoline Synthesis.
  • Hoare, R. C. (1937). Purification of the isatins. U.S.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I. D., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger reaction (G).
  • UOCHEMISTS. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube.
  • Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 138–144.
  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review).
  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis.
  • Salifo, N. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd.
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines.
  • PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.

Sources

Technical Support Center: Achieving Regioselectivity in the Synthesis of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the critical challenge of regioselectivity in the synthesis and functionalization of quinolone scaffolds. Quinolone derivatives are foundational motifs in numerous natural products and pharmaceuticals, making precise control over substituent placement essential for developing novel therapeutic agents.[1] This guide provides in-depth, question-and-answer-based troubleshooting protocols and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a pivotal factor in several cornerstone quinoline syntheses, particularly when using unsymmetrical starting materials. The outcomes of these reactions are highly sensitive to the substitution patterns of the precursors. Key examples include:

  • Conrad-Limpach-Knorr Synthesis: This reaction condenses anilines with β-ketoesters. The regiochemical outcome is famously dependent on reaction temperature, yielding either 4-hydroxyquinolines or 2-hydroxyquinolines.[2][3]

  • Gould-Jacobs Reaction: In this synthesis, an aniline reacts with an alkoxymethylenemalonic ester. When using asymmetrically substituted anilines, the thermal cyclization step can occur at two different ortho positions, potentially leading to a mixture of regioisomeric products.[4][5][6]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an unsymmetrical ketone. The presence of two distinct enolizable positions on the ketone can result in the formation of two different quinoline regioisomers, which complicates purification and reduces the yield of the desired product.[7][8][9]

  • Combes Synthesis: The acid-catalyzed reaction of anilines with unsymmetrical β-diketones also presents significant challenges in controlling the position of substituents on the final quinoline ring.[7][10]

Q2: What fundamental factors govern the regiochemical outcome in these quinoline syntheses?

A2: The regioselectivity of quinoline synthesis is primarily governed by a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[7]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can dictate the preferred site of cyclization. For instance, in the Gould-Jacobs reaction, the electronic properties of substituents on the aniline ring influence the nucleophilicity of the competing ortho positions.[4]

  • Steric Hindrance: Bulky substituents on the starting materials can physically obstruct one reaction pathway, thereby favoring the formation of the less sterically hindered product.[7][10] This is a common strategy exploited to direct the outcome of the Combes and Friedländer syntheses.

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and especially temperature can profoundly influence the reaction pathway. The classic example is the Conrad-Limpach-Knorr synthesis, where temperature dictates whether the reaction is under kinetic or thermodynamic control, leading to different regioisomers.[11][12]

Q3: How can modern synthetic methods, like C-H functionalization, be used to control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the direct and regioselective installation of functional groups onto a pre-formed quinoline scaffold.[1] This approach bypasses the need for pre-functionalized starting materials often required in classical syntheses. Control is typically achieved through:

  • Directing Groups: A directing group, often installed at the N1 or C8 position (e.g., an 8-aminoquinoline amide), coordinates to the metal catalyst (such as Palladium, Rhodium, or Iridium) and directs the functionalization to a specific, often sterically accessible, C-H bond.[1][13]

  • Inherent Reactivity: In the absence of strong directing groups, regioselectivity can be governed by the intrinsic electronic properties of the quinoline ring. For example, direct C-H functionalization of quinoline N-oxides often shows a strong preference for the C2 position.[1]

  • Catalyst Control: The choice of metal catalyst and ligands can influence which C-H bond is activated, allowing for tunable regioselectivity.[14][15] This has enabled the selective functionalization of nearly every position on the quinoline ring.[1]

Troubleshooting Guides: Common Regioselectivity Issues

Issue 1: Poor or Incorrect Regioselectivity in the Conrad-Limpach-Knorr Synthesis

Symptom: My reaction between an aniline and a β-ketoester is producing the wrong quinolone isomer. I expected the 4-quinolone, but I'm isolating the 2-quinolone (or vice-versa).

Probable Cause: This synthesis is a classic case of kinetic versus thermodynamic control, which is highly dependent on the reaction temperature. The initial nucleophilic attack of the aniline can occur at either the ketone or the ester carbonyl of the β-ketoester.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is irreversible and faster at the more electrophilic ketone carbonyl. This pathway leads to an enamine intermediate that cyclizes to form the 4-hydroxyquinoline product.[12][16]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., ~140-250 °C), the initial attack at the ketone is reversible. The less-favored but irreversible attack at the ester carbonyl becomes dominant, forming a more stable β-keto anilide intermediate. This intermediate then cyclizes to yield the thermodynamically preferred 2-hydroxyquinoline product.[2][11]

Proposed Solutions & Methodologies:

To control the regiochemical outcome, precise temperature management is critical.

Workflow: Selecting the Correct Regioisomer in Conrad-Limpach-Knorr Synthesis

Caption: Temperature control dictates kinetic vs. thermodynamic pathways.

Table 1: Reaction Conditions for Regiocontrol in Conrad-Limpach-Knorr Synthesis

Desired ProductControl TypeTemperatureTypical ConditionsReference
4-Hydroxyquinoline KineticRoom Temp to ~100 °CAcid-catalyzed condensation[2][12]
2-Hydroxyquinoline Thermodynamic> 140 °CHigh-temperature cyclization, often in mineral oil[2][11]
Experimental Protocol: Synthesis of 4-Hydroxyquinoline (Kinetic Control)
  • In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (1.05 eq) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon formation of the intermediate anilinocrotonate, remove the ethanol under reduced pressure.

  • Add the crude intermediate to a high-boiling inert solvent like mineral oil or Dowtherm A.

  • Heat the mixture to ~250 °C for 15-30 minutes to effect cyclization.[2]

  • Cool the mixture and treat with hexane or ether to precipitate the product, which can then be collected by filtration.

Issue 2: Mixture of Regioisomers in the Gould-Jacobs Reaction

Symptom: My reaction of a meta-substituted aniline with diethyl ethoxymethylenemalonate yields a mixture of 5- and 7-substituted 4-hydroxyquinolines, and the ratio is difficult to control or reproduce.

Probable Cause: The high-temperature thermal cyclization step of the Gould-Jacobs reaction proceeds via an electrophilic aromatic substitution mechanism.[6] With a meta-substituted aniline, there are two non-equivalent ortho positions available for cyclization. The regioselectivity is determined by the combined steric and electronic influence of the meta-substituent.

  • Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -CH₃) at the meta position will activate both ortho positions, but typically directs cyclization to the less sterically hindered position (C-2, leading to the 7-substituted quinoline).

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -Cl, -NO₂) deactivates the ring, making cyclization more difficult. Cyclization often favors the position para to the EWG (C-4, leading to the 5-substituted quinoline), though mixtures are common.[4][5]

Proposed Solutions & Methodologies:

  • Embrace Microwave Synthesis: Conventional heating often requires prolonged exposure to high temperatures (>250 °C), which can lead to decomposition and side reactions.[5] Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times (from hours to minutes) and often improving yields and regioselectivity.[17]

  • Modify the Substrate: If possible, start with an aniline that has a blocking group at one of the ortho positions to force cyclization in a single direction. The blocking group can potentially be removed later if needed.

  • Systematic Condition Screening: The solvent (or lack thereof) can influence the outcome. High-boiling polar aprotic solvents or solvent-free conditions under microwave irradiation should be explored to find an optimal regiochemical ratio.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
  • In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 to 3.0 eq).[17]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 5-15 minutes. Monitor pressure to ensure it remains within the vial's limits.[17]

  • After the reaction, cool the vial to room temperature.

  • Add a cold solvent (e.g., acetonitrile or ether) to precipitate the crude product.

  • Filter the solid, wash with cold solvent, and dry under vacuum.

  • Analyze the product ratio using ¹H NMR or LC-MS.

Workflow: Optimizing Gould-Jacobs Regioselectivity

A Start: meta-Substituted Aniline B Gould-Jacobs Reaction A->B C Observed: Mixture of 5- and 7-substituted isomers B->C E Strategy 1: Microwave Synthesis C->E Improves yield & time May enhance selectivity F Strategy 2: Substrate Modification C->F Use blocking group G Strategy 3: Condition Screening C->G Vary solvent/catalyst D Goal: Single Regioisomer E->D F->D G->D

Caption: Strategies to improve regiocontrol in the Gould-Jacobs reaction.

Issue 3: Directing Regioselectivity in C-H Functionalization of Quinolines

Symptom: I am attempting a direct C-H arylation on a quinoline derivative but am getting a mixture of products or functionalization at an undesired position.

Probable Cause: The regioselectivity of transition-metal-catalyzed C-H functionalization is highly dependent on the directing group (or lack thereof) and the catalytic system. Without a directing group, functionalization often defaults to the most electronically favorable or sterically accessible positions, such as C2 or C5/C8.

Proposed Solutions & Methodologies:

The key is to select a directing group that forces the reaction to occur at the desired site.

Table 2: Common Directing Groups for Regioselective Quinoline C-H Functionalization

Directing GroupPosition of DGFunctionalization SiteTypical Metal CatalystReference
N-OxideN1C2Pd, Rh, Ir, Cu[1]
AmideC8 (e.g., 8-aminoquinoline)C5Pd, Rh[1][13]
Pyridyl, PyrimidylC2C3Pd[1]
Carboxylic AcidC2C8Pd[1]
None (Directed by Reagent)N/AC8Ir[14]
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from general procedures for direct C-H functionalization.[7]

  • To a reaction vessel, add quinoline N-oxide (1.0 eq), the aryl bromide or iodide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (if necessary, e.g., a phosphine ligand, 10-20 mol%).

  • Add a base (e.g., K₂CO₃ or Ag₂CO₃, 2.0 eq) and a polar aprotic solvent (e.g., DMF, DMAc).[1][7]

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction under an inert atmosphere at 100-140 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Vernekar, S. K., et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 27(9), 2899. [Link]

  • Saunthwal, R. K., et al. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry, 81(15), 6593–6603. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Craveiro, M. V., et al. (2021). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 26(16), 4885. [Link]

  • Wang, H., et al. (2021). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. Chemical Communications, 57(8), 1045-1048. [Link]

  • Teixeira, C., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293. [Link]

  • Maji, M., et al. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. The Journal of Organic Chemistry, 86(17), 11529–11538. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-quinolones via photocatalysis using ruthenium catalysis. ResearchGate. [Link]

  • Marco-Contelles, J. (2020). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • De, S., et al. (2014). Direct C–H Functionalization of Quinones with Boronic Acids. Organic Letters, 16(11), 3130–3133. [Link]

  • Sharma, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33694-33734. [Link]

  • Liu, Y., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(12), 3133. [Link]

  • All CHEMISTRY. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Xu, J., et al. (2023). Discovery of divergent C−H functionalization of quinolines. ResearchGate. [Link]

  • Mallik, R. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware - Centurion University. [Link]

  • Semantic Scholar. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Scilit. (n.d.). Synthesis of 2‐Quinolones based on Visible Light‐Catalyzed Annulation of Diazo compounds. Scilit. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Bentabed, A., et al. (2018). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 20(15), 4556–4560. [Link]

  • Zhang, Y., et al. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. International Journal of Molecular Sciences, 24(24), 17498. [Link]

  • El-Sayed, N. N. E., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Medicinal Chemistry, 13(8), 987-1002. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. Organic Chemistry Portal. [Link]

  • Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(41), 6613-6622. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

  • Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73. [Link]

  • Pour, M., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1125–1129. [Link]

  • Gloc, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6216. [Link]

  • Gloc, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Lee, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5469. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • ResearchGate. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. ResearchGate. [Link]

  • Organic-Reaction.com. (n.d.). Gould-Jacobs Reaction. Organic-Reaction.com. [Link]

  • Preprints.org. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Reddy, V. P., et al. (2019). Synthesis of C-Ring-Substituted Vasicinones and Luotonins via Regioselective Aza-Nazarov Cyclization of Quinazolinonyl Enones. Organic Letters, 22(1), 285–289. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • Wikipedia contributors. (2023). Regioselectivity. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: Solubility Issues of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the scientific rationale and practical steps to ensure accurate and reproducible experimental outcomes.

I. Understanding the Molecule: Why Solubility Can Be a Challenge

This compound (C₁₁H₉NO₃, MW: 203.19 g/mol ) is a heterocyclic compound with a planar aromatic system.[1] While it is generally soluble in polar aprotic solvents like DMSO, several intrinsic molecular properties can contribute to dissolution difficulties.[1]

  • Crystal Lattice Energy: The solid-state structure of this compound is a monoclinic crystal system stabilized by hydrogen-bonded dimers.[1] This strong intermolecular bonding creates a stable crystal lattice that requires significant energy to break apart, thus hindering solubility.

  • Intramolecular Hydrogen Bonding: Quinolone carboxylic acid derivatives can form intramolecular hydrogen bonds, which contribute to structural stabilization.[2] This internal bonding can reduce the molecule's interaction with solvent molecules, making it less favorable to dissolve.

  • Amorphous vs. Crystalline States: Compounds can exist in a higher-energy, more soluble amorphous state or a lower-energy, less soluble crystalline state. It's possible for this compound to initially dissolve and then precipitate over time as it transitions to its more stable crystalline form.[3]

PropertyValue/InformationSource
Molecular Formula C₁₁H₉NO₃[1][4]
Molecular Weight 203.19 g/mol [1][4]
General Solubility Limited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).[1]
Crystal Structure Monoclinic system with hydrogen-bonded dimers.[1]

II. Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of this compound to DMSO, but it's not dissolving. What should I do?

A: This is a common issue. The crystalline structure of the compound may be resisting dissolution. Start by following the troubleshooting workflow outlined in Section III. Gentle heating and sonication are often effective first steps.

Q2: My compound initially dissolved in DMSO, but now I see a precipitate. Why did this happen?

A: This phenomenon, known as "crashing out," is likely due to the compound converting from a less stable, more soluble form to a more stable, less soluble crystalline form over time.[3] It can also be caused by the absorption of atmospheric moisture into the DMSO, which can decrease the solubility of carboxylic acids.[3]

Q3: Can I heat the DMSO solution to dissolve my compound?

A: Yes, gentle warming (e.g., in a 37°C water bath) can aid dissolution. However, be cautious, as excessive heat may degrade some compounds. Always check the compound's thermal stability if possible.

Q4: How does water content in DMSO affect solubility?

A: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. For some carboxylic acids, a small amount of water can surprisingly enhance solubility in organic solvents.[5][6] However, for others, especially when preparing high-concentration stock solutions for use in aqueous buffers, excess water in DMSO can lead to precipitation.[3] It is best practice to use fresh, anhydrous DMSO for preparing stock solutions.[7]

Q5: What is the maximum concentration of this compound that I can dissolve in DMSO?

III. Troubleshooting Workflow for Dissolution

If you encounter solubility issues, follow this systematic approach. The goal is to provide enough energy to overcome the crystal lattice energy without degrading the compound.

G cluster_0 Start: Undissolved Compound in DMSO cluster_1 Initial Mechanical & Thermal Intervention cluster_2 Assessment cluster_3 Advanced Troubleshooting cluster_4 Outcome Start Observe undissolved solid or suspension Vortex Vortex vigorously for 1-2 minutes Start->Vortex Sonicate Sonicate in a water bath for 10-15 minutes Vortex->Sonicate If not dissolved Warm Warm gently to 37-50°C for 10-20 minutes Sonicate->Warm If not dissolved Check1 Is the compound fully dissolved? Warm->Check1 FreshDMSO Use fresh, anhydrous DMSO Check1->FreshDMSO No Success Solution is ready for use. Store properly. Check1->Success Yes CoSolvent Consider a co-solvent (e.g., DMF, NMP) (Check compatibility with assay) FreshDMSO->CoSolvent If still not dissolved Failure Compound may have limited solubility at this concentration. Re-evaluate required concentration. CoSolvent->Failure

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for the common challenge of poor aqueous solubility of quinolone carboxylic acids. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and provides a framework for diagnosing solubility issues. The zwitterionic nature of quinolones is the root cause of their pH-dependent solubility, a critical concept for any experimental work.

FAQ 1: I've dissolved my quinolone in an aqueous buffer, but it crashed out (precipitated). What happened?

Answer: This is the most frequently encountered issue and it almost always relates to pH. Quinolone carboxylic acids are amphoteric molecules, meaning they have both a weakly acidic carboxylic acid group (pKa₁) and a weakly basic amine group on the piperazine ring (pKa₂).[1]

This dual nature creates a pH-dependent solubility profile that is typically U-shaped. At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. In this zwitterionic state, strong intermolecular electrostatic interactions occur, leading to high crystal lattice energy and, consequently, minimal aqueous solubility.[2][3] For most quinolones, this region of lowest solubility is unfortunately right in the physiological pH range of 6.0 to 8.0.[4][5]

If you dissolved your compound at a low or high pH (where it is a soluble cation or anion, respectively) and then adjusted the pH towards neutral, you likely crossed into the isoelectric region, causing the compound to precipitate.

Diagram: The "U-Shaped" pH-Solubility Profile of Quinolones

Caption: pH-dependent solubility curve for a typical quinolone.

FAQ 2: What are the typical pKa values for common quinolones, and how do they guide my experiments?

Answer: Knowing the pKa values is essential for predicting the pH range of minimum solubility. The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid, while the second (pKa₂) relates to the protonation of the piperazine amine.[6] The isoelectric point, where solubility is lowest, lies between these two values.

QuinolonepKa₁ (Carboxylic Acid)pKa₂ (Piperazine Amine)Intrinsic Solubility (S₀) at pIReference(s)
Ciprofloxacin ~5.8 - 6.1~8.7 - 8.8Very Low (<0.2 mg/mL)[7]
Norfloxacin ~6.3~8.5Very Low (~0.3 mg/mL)[3]
Levofloxacin ~5.8~8.7~50 mg/mL at pH 6.9[1][7][8]
Moxifloxacin ~6.3~9.3Low[9]

Note: Exact values can vary slightly based on experimental conditions (temperature, ionic strength).

Experimental Causality: This table tells you that for ciprofloxacin and norfloxacin, you must work at a pH well below 5.8 or above 8.8 to achieve significant solubility in simple aqueous buffers. Levofloxacin is notably more soluble at its isoelectric point, but still benefits from pH adjustment for higher concentrations.[8]

Section 2: pH Modification and Advanced Formulation Strategies

When simple pH adjustment is insufficient or undesirable (e.g., for physiological assays), more advanced formulation strategies are required. This section provides a logical workflow and detailed guides for these techniques.

Diagram: Workflow for Selecting a Solubility Enhancement Strategy

Solubility_Workflow start Start: Poorly Soluble Quinolone Carboxylic Acid check_ph Is simple pH adjustment sufficient and compatible with the application? start->check_ph ph_adjust Strategy 1: pH Adjustment (e.g., for stock solutions) check_ph->ph_adjust  Yes advanced_strategies Need Advanced Strategy check_ph->advanced_strategies No   end_ph End ph_adjust->end_ph is_ionizable Is the API ionizable? advanced_strategies->is_ionizable salts Strategy 2: Salt Formation is_ionizable->salts Yes cocrystals Strategy 3: Co-crystals is_ionizable->cocrystals No (or if salts fail) need_amorph Is an amorphous system acceptable/desirable? salts->need_amorph cocrystals->need_amorph solid_disp Strategy 4: Solid Dispersions need_amorph->solid_disp Yes cyclodextrin Strategy 5: Cyclodextrin Complexation need_amorph->cyclodextrin Yes (alternative) cosolvent Strategy 6: Cosolvents need_amorph->cosolvent For liquid formulations end_adv End: Enhanced Solubility for Formulation/Assay solid_disp->end_adv cyclodextrin->end_adv cosolvent->end_adv

Caption: Decision tree for choosing a solubility enhancement method.

Strategy 2: Salt Formation

Q: How does forming a salt improve solubility? A: Salt formation is a highly effective method for ionizable drugs like quinolones.[10][11] By reacting the acidic (carboxylic) or basic (piperazine) group with a suitable counter-ion, you create a salt. This salt, when dissolved in water, readily dissociates into ions.[12][13] These charged species are more readily solvated by polar water molecules than the neutral, zwitterionic form, which prefers to interact with itself in a crystal lattice. This circumvents the low intrinsic solubility (S₀) of the parent molecule, often leading to a dramatic increase in aqueous solubility.[11][14]

Troubleshooting Guide: My salt is converting back to the free acid/base in solution. Why? This phenomenon, known as disproportionation, can occur if the pH of the solution is not favorable for the salt form. For a salt of a weak base (like the piperazine group), if the solution pH approaches or exceeds the pKa of that base, the salt can convert back to the less soluble free base. A key factor is the relationship between the drug's pKa, its intrinsic solubility (S₀), and the solubility product (Ksp) of the salt.[10] Ensure your formulation buffer pH is at least 2 units below the pKa of the basic group (for base salts) or 2 units above the pKa of the acidic group (for acid salts) to maintain the ionized, soluble form.

Strategy 3: Co-crystals

Q: What is the difference between a salt and a co-crystal, and how do co-crystals enhance solubility? A: While salts are formed by ionic bonds resulting from proton transfer, co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a "co-former" are linked by non-covalent interactions, primarily hydrogen bonding.[15] A key distinction is that no significant proton transfer occurs.

Co-crystals enhance solubility through several mechanisms:

  • Reduced Lattice Energy: The co-crystal has a different, often less stable, crystal lattice than the API alone. This lower lattice energy requires less energy to break apart during dissolution.[16]

  • Improved Hydration: The co-former can be a highly soluble molecule that, upon dissolution, creates a microenvironment rich in the co-former, which can act as a solubilizing agent or improve the drug's interaction with water molecules.[16][17]

  • Supersaturation: Co-crystals can dissolve to create a temporary state of supersaturation, where the drug concentration exceeds its normal equilibrium solubility, potentially improving absorption.[17]

This strategy is particularly valuable for APIs that are non-ionizable or where salt forms have poor stability.[16][18][19]

Strategy 4: Solid Dispersions

Q: What is a solid dispersion and how does it work? A: A solid dispersion refers to the dispersion of one or more active ingredients in an inert, hydrophilic carrier or matrix at a solid state.[20][21][22] The drug can be dispersed as amorphous particles or even on a molecular level within the carrier.[23]

The primary mechanisms for solubility enhancement are:

  • Particle Size Reduction: At the extreme, the drug is reduced to the molecular level, maximizing the surface area available for dissolution.[23]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, allowing water to penetrate the system more easily.[20][21]

  • Amorphous State: The drug is often present in a high-energy amorphous state rather than a stable crystalline form. This amorphous form lacks a strong crystal lattice and dissolves much more readily.[20]

Common carriers include water-soluble polymers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[21][24]

Protocol: Preparing a Solid Dispersion via Solvent Evaporation

  • Selection: Choose a hydrophilic carrier (e.g., PVP K30) and a common solvent in which both the quinolone and the carrier are soluble (e.g., a dichloromethane/methanol mixture).

  • Dissolution: Dissolve the quinolone and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w drug-to-carrier). Stir until a clear solution is obtained.[24]

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to form a thin, solid film on the flask wall.

  • Drying: Further dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind it with a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Validation: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for interactions between the drug and carrier. Measure the dissolution rate compared to the pure drug to confirm enhancement.

Strategy 5: Complexation with Cyclodextrins

Q: How do cyclodextrins work to solubilize quinolones? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[25] They act as "host" molecules that can encapsulate a poorly soluble "guest" molecule, like a quinolone, within their cavity.[26][27]

This "inclusion complex" formation enhances solubility by:

  • Masking Hydrophobicity: The hydrophobic part of the drug is shielded inside the CD cavity, while the hydrophilic exterior of the complex presents a water-soluble face to the solvent.[27]

  • Preventing Crystallization: By encapsulating individual drug molecules, CDs prevent them from self-associating and precipitating out of solution.[28]

β-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[5][29] Ternary complexes, which include a third agent like an organic acid, can further enhance solubility by modifying the micro-environmental pH.[25][30][31]

Protocol: Preparing a Quinolone-Cyclodextrin Complex via Kneading

  • Selection: Choose a cyclodextrin, typically β-CD or HP-β-CD, at a desired molar ratio to the quinolone (e.g., 1:1 or 1:2).

  • Mixing: Place the cyclodextrin in a glass mortar and add a small amount of a hydro-alcoholic solution (e.g., water/ethanol 1:1 v/v) to form a thick, uniform paste.[28]

  • Incorporation: Add the quinolone powder to the paste gradually while continuously triturating (kneading) the mixture. Continue kneading for 45-60 minutes.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Validation: Perform a phase solubility study to determine the stability constant (Kc) of the complex.[29] Use techniques like DSC, X-ray diffraction (XRD), and FTIR to confirm the formation of the inclusion complex.[26] For example, the disappearance of the drug's melting peak in DSC is a strong indicator of complexation.[29]

Strategy 6: Use of Cosolvents

Q: When is it appropriate to use a cosolvent system? A: A cosolvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[32] This approach is most suitable for preparing liquid formulations, such as parenteral solutions or oral liquids, where maintaining the drug in solution is paramount.[33][34]

Cosolvents work by reducing the overall polarity of the aqueous system.[32][35] Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar drug disrupts this network, which is energetically unfavorable. By adding a cosolvent (e.g., ethanol, propylene glycol, PEG 400), you create a solvent mixture with a polarity that is more "hospitable" to the drug molecule, thereby increasing its solubility.[35]

Troubleshooting Guide: My drug precipitates upon dilution of the cosolvent formulation. What should I do? This is a common risk with cosolvent systems. When a formulation rich in cosolvent is diluted into a larger volume of aqueous medium (e.g., upon injection into the bloodstream), the concentration of the cosolvent drops dramatically. The solvent system reverts to being highly polar, and the drug may precipitate. To mitigate this, you can:

  • Optimize the Cosolvent Blend: Use the minimum amount of cosolvent necessary to achieve the desired concentration.

  • Combine with Surfactants: Incorporate a surfactant into the formulation. This can help form micelles that keep the drug solubilized even after dilution.

  • Control the Dilution Rate: In an administration setting, a slower infusion rate can prevent localized high concentrations of the drug from precipitating at the injection site.

References

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Vertex AI Search.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Salt formation to improve drug solubility. (2007). PubMed.[Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). PMC.[Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). NIH.[Link]

  • Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. (2019).
  • Pharmaceutical cocrystals and poorly soluble drugs. (n.d.). PubMed.[Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. (n.d.). CrystEngComm (RSC Publishing).[Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). Vertex AI Search.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.[Link]

  • Why salt formation of weak acid increases the drug solubility?. (2023).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.[Link]

  • A FACILE APPROACH TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF NORFLOXACIN BY NANOPLEX. (n.d.). Pharmacophore.[Link]

  • Co-solvent: Significance and symbolism. (2023). Vertex AI Search.
  • Zwitterions and pH-dependent solubility. (n.d.). Vertex AI Search.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.[Link]

  • Investigation of enhancement of solubility of norfloxacin beta-cyclodextrin in presence of acidic solubilizing additives. (n.d.). PubMed.[Link]

  • Enhancement of norfloxacin solubility via inclusion complexation with β-cyclodextrin and its derivative hydroxypropyl-β-cyclodextrin. (2019).
  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). PubMed.[Link]

  • Estimated theoretical pKa values for the new fluoroquinolones (1FQ to...). (n.d.).
  • Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties. (2019).
  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (n.d.).
  • Correlation of the Solubility Parameter and Antibacterial Activity of Moxifloxacin. (n.d.). RGUHS Journal of Pharmaceutical Sciences.
  • Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method. (2022). NIH.[Link]

  • Investigation of enhancement of solubility of norfloxacin beta-cyclodextrin in presence of acidic solubilizing additives. (2007).
  • The solubility of ciprofloxacin at different pH medium. (n.d.).
  • Solubility Profile of Moxifloxacin Hydrochloride I.P In Aqueous And Non.... (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). PMC - NIH.[Link]

  • Influence of β-cyclodextrin on the Properties of Norfloxacin Form A. (n.d.). PMC - PubMed Central.[Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.).
  • LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i. (n.d.). accessdata.fda.gov.[Link]

  • Moxifloxacin Hydrochloride. (n.d.).
  • New crystalline salt forms of levofloxacin: Conformational analysis and attempts towards the crystal structure prediction of the anhydrous form. (2020).
  • Levofloxacin. (n.d.). PubChem - NIH.[Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2022). ACS Publications.[Link]

  • Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. (2002).

Sources

Technical Support Center: Troubleshooting Low Activity in Quinoline Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinolone biological assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that may lead to unexpectedly low or inconsistent activity in their experiments. As your dedicated scientific resource, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results. Our approach is rooted in a deep understanding of the underlying scientific principles to empower you to make informed decisions in your experimental design and execution.

Frequently Asked Questions (FAQs) - Quick Solutions

Here are some rapid-fire answers to common issues encountered during quinolone biological assays. For more detailed explanations and protocols, please refer to the comprehensive troubleshooting guides that follow.

Q1: My quinolone compound shows lower than expected activity. What are the most common culprits?

A1: The most frequent causes for diminished quinolone activity are suboptimal pH of the assay medium, the presence of excessive divalent cations, issues with compound solubility and stability, and photodegradation from improper handling. Each of these factors can significantly impact the effective concentration and interaction of the quinolone with its bacterial targets.

Q2: I've noticed precipitation after diluting my quinolone stock solution into the aqueous assay buffer. What should I do?

A2: This is a classic sign of poor aqueous solubility. Immediate steps to mitigate this include performing serial dilutions instead of a single large dilution step and ensuring rapid mixing. It is also advisable to add the DMSO stock directly to the final assay medium, which may contain components like proteins that can aid in solubility.[1]

Q3: Can the type of growth medium I use affect the quinolone's activity?

A3: Absolutely. The composition of your medium, particularly the concentration of divalent cations like Mg²⁺ and Ca²⁺, can significantly antagonize quinolone activity.[2][3] Quinolones can chelate these cations, reducing the amount of free drug available to act on the bacteria.[2] It is crucial to use standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.

Q4: My results for the quality control (QC) strain are out of the expected range. What does this indicate?

A4: An out-of-range QC result is a critical indicator that a systemic error has occurred in your assay. This could be due to improper inoculum density, expired reagents, incorrect incubation conditions, or issues with the quinolone stock solution itself. It is imperative to halt the testing of experimental compounds and troubleshoot the assay using the QC strain until the results fall within the acceptable range.

Q5: I'm observing "skipped wells" in my broth microdilution assay. What could be the cause?

A5: "Skipped wells," where there is growth at a higher quinolone concentration and no growth at a lower concentration, can be due to a few factors. These include contamination, improper inoculation leading to well-to-well variation, or the presence of a resistant subpopulation within your inoculum. Careful review of aseptic technique and ensuring a homogenous inoculum are key troubleshooting steps.[4]

In-Depth Troubleshooting Guides

Section 1: Quinolone Compound and Reagent Integrity

The foundation of any successful assay is the quality and stability of the reagents. For quinolones, this is of particular importance due to their chemical properties.

Quinolones, as a class of molecules, can exhibit poor aqueous solubility. This can lead to precipitation upon dilution from a concentrated stock (often in DMSO) into an aqueous buffer, effectively lowering the concentration of the active compound.

Causality: The neutral form of many quinolones has the lowest water solubility. When a DMSO stock is rapidly diluted into an aqueous buffer, the localized high concentration of the compound can exceed its solubility limit, causing it to precipitate out of solution.[5]

Troubleshooting Steps:

  • Optimize Dilution Protocol:

    • Avoid single, large-volume dilutions.

    • Perform a serial dilution, ensuring vigorous mixing at each step to prevent localized high concentrations.[1]

  • Solvent Consideration:

    • Ensure the final concentration of any organic solvent (like DMSO) is minimal and does not impact bacterial growth.

  • Fresh Stock Solutions:

    • Prepare fresh stock solutions for each experiment to avoid issues with compound degradation over time.[6]

Fluoroquinolones are known to be sensitive to light and can undergo photodegradation upon exposure to UV and sunlight.[7] This degradation can result in a loss of potency and the formation of inactive or even toxic byproducts.[7]

Causality: The quinolone core structure can absorb light energy, leading to chemical reactions that alter the molecule. This can involve cleavage of the piperazine ring or other modifications that are critical for its antibacterial activity.[7]

Troubleshooting Steps:

  • Protect from Light:

    • Always prepare and store quinolone stock solutions in amber vials or wrap containers in aluminum foil.

    • Minimize the exposure of assay plates to direct light during preparation and incubation.

  • Work in a Subdued Lighting Environment:

    • When possible, perform dilutions and plate setup in an area with reduced lighting.

Section 2: Assay Conditions and Environment

The environment in which the assay is conducted plays a pivotal role in the observed activity of quinolones.

The antibacterial activity of many quinolones is highly pH-dependent.

Causality: The ionization state of the quinolone molecule, which is influenced by the pH of the surrounding medium, affects its ability to penetrate the bacterial cell membrane. For many fluoroquinolones with a piperazine group, activity decreases as the pH becomes more acidic.[8][9][10] This is because at a lower pH, the molecule becomes more protonated, which can hinder its passage through the bacterial porins and lipid membrane.[9][11]

Troubleshooting Steps:

  • Standardize and Verify Medium pH:

    • Use a standardized medium such as Mueller-Hinton Broth (MHB) with a pH between 7.2 and 7.4.

    • If preparing media in-house, verify the pH of each batch.

  • Consider the Specific Quinolone:

    • Be aware that the effect of pH can vary between different quinolones. While most show reduced activity in acidic conditions, some, like delafloxacin, can exhibit enhanced potency.[12][13]

The presence of divalent cations such as Mg²⁺ and Ca²⁺ in the assay medium can antagonize the activity of quinolones.

Causality: Quinolones can chelate divalent cations, forming complexes that may be too large to effectively pass through bacterial porins.[2] This chelation reduces the concentration of free, active quinolone available to inhibit DNA gyrase and topoisomerase IV.[2]

Troubleshooting Steps:

  • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB):

    • For susceptibility testing, it is crucial to use CAMHB, which has a standardized concentration of Mg²⁺ and Ca²⁺.

  • Avoid Contamination with Divalent Cations:

    • Ensure that all glassware and reagents are free from contaminating divalent cations.

Section 3: Experimental Procedure and Execution

Strict adherence to standardized protocols is essential for reproducible results.

The density of the bacterial inoculum is a critical variable in antimicrobial susceptibility testing.

Causality: An inoculum that is too dense can lead to the depletion of the antimicrobial agent before it has a chance to exert its full effect, resulting in a higher apparent Minimum Inhibitory Concentration (MIC). Conversely, an inoculum that is too light may lead to an overestimation of the quinolone's potency.[4]

Standardized Protocol: Inoculum Preparation

  • Select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension as required for the specific assay method (e.g., 1:150 for broth microdilution to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL).[14]

Variations in incubation time and temperature can significantly impact bacterial growth and, consequently, the observed MIC.

Causality: Suboptimal temperatures can slow bacterial growth, potentially making the organism appear more susceptible than it is. Conversely, extended incubation times can lead to the degradation of the quinolone or the emergence of resistant subpopulations, resulting in a higher MIC.[1][15]

Standardized Incubation Conditions:

  • Temperature: 35 ± 2°C

  • Duration: 16-20 hours for non-fastidious bacteria.

The use of appropriate QC strains is a non-negotiable aspect of a self-validating assay system.

Causality: QC strains have known, predictable susceptibility patterns to a range of antimicrobial agents. Consistently obtaining results within the established QC ranges for these strains verifies the integrity of the entire experimental system, from reagents and media to procedural execution.

Quality Control StrainQuinoloneAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922Ciprofloxacin0.004 - 0.016
Levofloxacin0.008 - 0.03
Moxifloxacin0.008 - 0.03
Pseudomonas aeruginosa ATCC® 27853Ciprofloxacin0.25 - 1
Levofloxacin0.5 - 2
Staphylococcus aureus ATCC® 29213Ciprofloxacin0.12 - 0.5
Levofloxacin0.12 - 0.5
Moxifloxacin0.03 - 0.12
Enterococcus faecalis ATCC® 29212Ciprofloxacin0.5 - 2
Levofloxacin0.5 - 2
Moxifloxacin0.25 - 1

Note: These ranges are based on CLSI M100 guidelines and may be subject to updates. Always refer to the latest version of the relevant standards.[6][16][17][18]

Section 4: Data Interpretation

Interpreting the results of quinolone susceptibility testing requires a nuanced understanding of potential artifacts and atypical results.

Trailing endpoints refer to the phenomenon where there is reduced but still visible bacterial growth over a range of quinolone concentrations, making it difficult to determine a clear MIC.

Causality: This can be caused by a number of factors, including the presence of a resistant subpopulation, the bacteriostatic rather than bactericidal effect of the quinolone at certain concentrations, or issues with the growth medium.

Interpretation Guidance:

  • The MIC should be read as the lowest concentration that causes a significant inhibition of growth compared to the growth control.

  • If trailing is consistently observed, consider re-testing with a fresh inoculum and carefully prepared reagents.

Low-level activity may not always be an experimental artifact but could reflect underlying bacterial resistance.

Causality: Quinolone resistance is often multifactorial. It can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased expression of efflux pumps that actively remove the drug from the cell, or plasmid-mediated resistance mechanisms.[2][8][19][20] The presence and combination of these mechanisms can lead to a range of MIC values.[8][19]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low activity in quinolone biological assays.

TroubleshootingWorkflow Start Low Quinolone Activity Observed CheckQC Are QC Strain Results Within Range? Start->CheckQC TroubleshootAssay Systemic Assay Troubleshooting CheckQC->TroubleshootAssay No InvestigateCompound Investigate Compound-Specific Issues CheckQC->InvestigateCompound Yes Inoculum Verify Inoculum Density (0.5 McFarland) TroubleshootAssay->Inoculum Solubility Assess Solubility (Precipitation upon dilution?) InvestigateCompound->Solubility QC_OK Yes QC_Fail No Media Check Media (pH 7.2-7.4, Cation-Adjusted) Inoculum->Media Incubation Confirm Incubation (35°C, 16-20h) Media->Incubation Reagents Check Reagent Expiry and Preparation Incubation->Reagents Stability Consider Stability (Use fresh stock solutions) Solubility->Stability Photodegradation Evaluate Light Exposure (Protect from light?) Stability->Photodegradation Resistance Consider Intrinsic/Acquired Bacterial Resistance Photodegradation->Resistance

Caption: A logical workflow for troubleshooting low quinolone activity.

Visualizing the Quinolone Mechanism of Action and Resistance

Understanding the mechanism of action and resistance is fundamental to interpreting assay results.

QuinoloneMechanism Quinolone Quinolone CellEntry Bacterial Cell Entry (Porins/Membrane) Quinolone->CellEntry TargetComplex Forms Ternary Complex: Quinolone-Enzyme-DNA CellEntry->TargetComplex ReplicationBlock Blocks DNA Replication Fork TargetComplex->ReplicationBlock DNA_Gyrase DNA Gyrase (gyrA, gyrB) DNA_Gyrase->TargetComplex TopoIV Topoisomerase IV (parC, parE) TopoIV->TargetComplex DSBs Generates Double-Strand Breaks ReplicationBlock->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath Resistance Resistance Mechanisms TargetMutation Target Enzyme Mutations (gyrA, parC) Resistance->TargetMutation Efflux Increased Efflux Pump Expression Resistance->Efflux Plasmid Plasmid-Mediated (qnr proteins, aac(6')-Ib-cr) Resistance->Plasmid TargetMutation->DNA_Gyrase TargetMutation->TopoIV Efflux->CellEntry Reduces intracellular quinolone concentration Plasmid->TargetComplex Protects target or modifies quinolone

Sources

Technical Support Center: Purification of Acidic Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of acidic quinolone compounds. Our focus is on providing practical, scientifically-grounded solutions to common problems in reversed-phase chromatography.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental principles governing the purification of acidic quinolones.

Q1: Why is mobile phase pH the most critical parameter for purifying acidic quinolones?

A1: The mobile phase pH is paramount because acidic quinolones are ionizable molecules, typically featuring both a carboxylic acid group and a basic amine moiety (often a piperazine ring). Their overall charge and, consequently, their chromatographic behavior are directly dictated by the mobile phase pH relative to their pKa values.

  • Mechanism of Action: At a low pH (e.g., pH < 3), the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge). The molecule carries a net positive charge. At a neutral pH (e.g., pH ~7), the molecule is often zwitterionic, with a deprotonated (negative) carboxyl group and a protonated (positive) amine group.[1] At a high pH (e.g., pH > 9), the molecule carries a net negative charge.

  • Impact on Retention: In reversed-phase chromatography (RPC), retention is primarily driven by hydrophobic interactions with the stationary phase (e.g., C18). The neutral, un-ionized form of a molecule is most hydrophobic and will be retained the longest. Controlling pH allows you to select a specific ionization state to achieve optimal retention and selectivity.[2][3] For acidic quinolones, working at a low pH (e.g., 2.5-3.5) suppresses the ionization of the carboxylic acid, leading to more predictable and reproducible retention.[4][5]

  • Impact on Solubility: Quinolones exhibit their lowest aqueous solubility when they are in their zwitterionic state, typically around neutral pH.[6][7][8] Operating at an acidic pH where the molecule is charged generally improves solubility in the aqueous-organic mobile phase, preventing precipitation on the column.

Q2: What causes the severe peak tailing often seen with quinolone compounds?

A2: Peak tailing is one of the most common issues and typically arises from secondary, undesirable interactions between the analyte and the stationary phase.

  • Silanol Interactions: The primary cause is the interaction between the protonated basic amine group on the quinolone and exposed, negatively charged silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9] This ionic interaction is a stronger retention mechanism than hydrophobicity, leading to a portion of the analyte molecules being delayed as they travel through the column, resulting in a "tailing" peak.

  • Metal Chelation: Quinolones are powerful chelating agents.[10][11] Trace metal contaminants (e.g., iron, nickel) within the silica matrix of the column or from stainless-steel components of the HPLC system can act as active sites. The quinolone can chelate these metals, causing another strong secondary interaction that leads to significant peak tailing.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to non-ideal peak shapes, including tailing.[13] This is particularly true for basic compounds like quinolones if secondary interaction sites become saturated.[14]

Q3: How do I select an appropriate column and starting mobile phase for a new acidic quinolone compound?

A3: A systematic approach based on the compound's properties is the most effective strategy. A high-purity, end-capped C18 column is the standard choice for quinolone separations.[4][15]

The following table provides a robust starting point for method development.

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase High-purity, end-capped C18, 2.5-5 µmA high-purity silica minimizes metal content. End-capping neutralizes most surface silanol groups, reducing secondary interactions and peak tailing.[9]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterEstablishes a low pH (~2.5-3.0) to suppress silanol activity and ensure the quinolone's carboxylic acid is protonated for consistent retention.[4][5][16]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shapes and lower backpressure. Methanol can offer different selectivity.[15]
Gradient 5% to 95% B over 15-20 minutesA broad scouting gradient is essential to determine the approximate elution conditions for your compound and any impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust proportionally for different column diameters.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, but be mindful of compound stability.[4][15]
Detection UV, 270-330 nmQuinolones have strong UV absorbance in this range. A photodiode array (PDA) detector is recommended to assess peak purity.[15][17]

Part 2: Troubleshooting Guide

This section provides step-by-step solutions to specific experimental problems.

Problem: My quinolone peak is exhibiting severe tailing (Tailing Factor > 1.5).

This is often due to silanol interactions or metal chelation.

G cluster_0 Initial Observation cluster_1 Step 1: Check Mobile Phase cluster_2 Step 2: Address Metal Chelation cluster_3 Step 3: Evaluate Column & Hardware A Severe Peak Tailing (TF > 1.5) B Is Mobile Phase pH between 2.5 and 3.5? A->B C Adjust pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid B->C No D Add a Competing Agent (e.g., 0.1-0.5 mM EDTA) to Mobile Phase A B->D Yes C->D E Did peak shape improve? D->E F Problem Solved. Metal chelation was likely the primary cause. E->F Yes G Switch to a new, high-purity, end-capped C18 column. Consider using a metal-free (PEEK) system if possible. E->G No

Caption: Troubleshooting workflow for peak tailing.

  • Verify Mobile Phase pH: Ensure your aqueous mobile phase (Eluent A) has a pH between 2.5 and 3.5. An improperly buffered or unadjusted mobile phase is a common cause of tailing.[14]

  • Introduce a Competing Chelator: If the pH is correct, the issue is likely metal chelation.

    • Prepare a new aqueous mobile phase containing a low concentration of a strong chelating agent, such as 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA).[16]

    • Thoroughly flush your HPLC system and column with this new mobile phase.

    • Re-inject your sample. A significant improvement in peak shape strongly indicates that metal chelation was the problem.[12]

  • Assess the Column: If adding a chelator does not resolve the issue, the column itself may be the problem.

    • The stationary phase may have degraded, exposing more active silanol sites. This is common with older columns or those used at high pH.[9]

    • Replace the column with a new, high-quality, end-capped C18 column known for low silanol activity.

  • Consider the HPLC System: In persistent cases, metal components of the HPLC system (e.g., stainless steel frits, tubing) can contribute to the problem. If feasible, switching to a bio-inert or PEEK-lined system can eliminate this variable.

Problem: My peak is fronting (Tailing Factor < 0.8).

Peak fronting is less common than tailing but can indicate specific problems.

  • Mass Overload: This is the most frequent cause. The concentration of the sample in the injection solution is too high, leading to a non-linear distribution between the mobile and stationary phases.[13]

    • Solution: Reduce the sample concentration by 10-fold and re-inject. If the peak shape becomes more symmetrical, you have confirmed overload.[13][18]

  • Incompatible Injection Solvent: If your sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.

  • Column Degradation (Void): A physical change in the column bed, such as the formation of a void at the inlet, can cause peak shape distortion, including fronting or splitting.[9][14]

    • Solution: This is a catastrophic column failure. Reverse the column and flush with a mid-polarity solvent. If this doesn't help, the column must be replaced.

Problem: I have low or inconsistent recovery of my compound.

This issue often points to solubility problems or irreversible binding.

G cluster_0 Observation cluster_1 Step 1: Check Solubility cluster_2 Step 2: Investigate On-Column Loss cluster_3 Outcome A Low or Inconsistent Recovery B Is sample fully dissolved in injection solvent? A->B C Is injection solvent miscible with mobile phase? B->C Yes D Filter sample (0.22 µm). Re-evaluate solvent choice. Consider mobile phase as solvent. B->D No E Precipitation on column due to poor solubility in initial mobile phase. C->E No G Irreversible binding due to chelation or strong silanol interactions. C->G Yes F Increase organic % at start of gradient (e.g., from 5% to 10-15% B). E->F I Recovery Improved F->I H Add chelator (EDTA) to mobile phase. Ensure pH is low (~2.5). G->H H->I

Caption: Diagnostic workflow for low recovery issues.

  • Check Sample Solubility: Visually inspect your prepared sample. If you see any particulates, your compound is not fully dissolved. Quinolones can have poor solubility, especially in neutral solvents.[8]

    • Action: Try dissolving the sample in a mobile phase-like solution (e.g., 10% ACN/Water with 0.1% Formic Acid). If necessary, use a small amount of DMSO, but ensure the final injection volume doesn't cause solvent effects.

  • Prevent On-Column Precipitation: If the sample is dissolved in a strong solvent (like 100% DMSO) but crashes out of solution when injected into the highly aqueous initial mobile phase, you will have low recovery and high backpressure.

    • Action: Increase the percentage of organic solvent at the start of your gradient. For example, change the starting conditions from 95:5 (A:B) to 85:15 (A:B).

  • Address Irreversible Binding: If solubility is not the issue, your compound may be binding irreversibly to active sites in the column or system.

    • Action: As with peak tailing, this is often caused by metal chelation or silanol interactions. Implement the use of a chelating agent like EDTA in your mobile phase and ensure the pH is low enough (<3.0) to minimize silanol interactions.[9][16]

References

  • Holcomb, M. J., & Brodbelt, J. S. (1999). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap. Rapid communications in mass spectrometry, 13(14), 1381-1389. Available at: [Link]

  • Hoffken, G., Lode, H., Prinzing, C., Borner, K., & Koeppe, P. (1985). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 16(4), 523-528. Available at: [Link]

  • Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (2023). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. Available at: [Link]

  • Barbosa, J., Bergés, R., & Sanz-Nebot, V. (2000). Influence of pH and pK(a) values on electrophoretic behaviour of quinolones in aqueous and hydro-organic media. Journal of Chromatography A, 871(1-2), 381-390. Available at: [Link]

  • Berges, R., & Barbosa, J. (2002). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Journal of Chromatography A, 976(1-2), 297-307. Available at: [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2021). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. International Journal of Environmental Research and Public Health, 18(11), 5698. Available at: [Link]

  • Rusu, A., Hancu, D., Rusu, D., & Muntean, D. L. (2016). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Farmacia, 64(1), 69-74. Available at: [Link]

  • Ziółkowski, G., & Zaleska, M. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. BioMed Research International, 2016, 8194309. Available at: [Link]

  • Roca Jalil, M. E., Baschini, M. T., & Sapag, K. (2015). Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite. Environmental Technology, 36(21), 2735-2743. Available at: [Link]

  • Hossain, M. S., Sultan, M. Z., Rashid, M. A., & Chowdhury, A. A. (2017). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 17-27. Available at: [Link]

  • Wang, Y., Zhang, Y., Wang, Z., & Wang, H. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1339031. Available at: [Link]

  • da Silva, B. A. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 28(19), 6825. Available at: [Link]

  • Kudchadkar, S. S., & Pai, S. P. N. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. International Journal of Pharmaceutical Sciences and Research, 10(11), 4907-12. Available at: [Link]

  • Jinya, E., et al. (2013). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Journal of Food Protection, 76(7), 1269-1274. Available at: [Link]

  • Goolsby, B., & Brodbelt, J. S. (1998). Metal complexation reactions of quinolone antibiotics in a quadrupole ion trap. Journal of the American Society for Mass Spectrometry, 9(12), 1282-1292. Available at: [Link]

  • Djurdjevic, P., Jelikic-Stankov, M., & Veselinovic, D. (2007). Influence of metal cations on the solubility of fluoroquinolones. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1461-1469. Available at: [Link]

  • Wikipedia. (2024). Chelation. Available at: [Link]

  • Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. Available at: [Link]

  • Singh, L., Nadam, G., & Kumar, P. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis, 2(3), 147-161. Available at: [Link]

  • Ross, D. L., & Riley, C. M. (1992). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. International Journal of Pharmaceutics, 81(2-3), 235-243. Available at: [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 266-270. Available at: [Link]

  • Agilent Technologies. (n.d.). Chromatographic Troubleshooting Peak Shape Problem. Agilent Publication 5988-8690EN. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-389. Available at: [Link]

  • Chromatography Forum. (2017). Unusual peak shape problem. Available at: [Link]

  • Bermejo-Barrera, P., et al. (1990). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Analyst, 115(4), 459-462. Available at: [Link]

  • Turiel, E., et al. (2003). Trace enrichment of (fluoro)quinolone antibiotics in surface waters by solid-phase extraction and their determination by liquid chromatography-ultraviolet detection. Journal of Chromatography A, 1011(1-2), 159-168. Available at: [Link]

  • Avdeef, A., et al. (2013). Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. Journal of Medicinal Chemistry, 56(6), 2534-2545. Available at: [Link]

  • Kumar, V. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 36(5). Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Application Note 720001817EN. Available at: [Link]

  • Breda, S. A., et al. (2009). Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. International Journal of Pharmaceutics, 371(1-2), 106-113. Available at: [Link]

  • Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Available at: [Link]

  • Biotage. (2012). How To-Guide to Reversed-Phase Flash Purification. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Chromatography Application Note AN59. Available at: [Link]

  • Bălășescu, E., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For heterocyclic compounds such as 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a scaffold of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, experience-driven comparison of expected versus experimental NMR data to definitively confirm the structure of this target molecule. We will delve into the rationale behind spectral predictions, detail the necessary experimental protocols, and interpret the resulting data with the precision required in a professional research setting.

The Subject of Our Investigation: this compound

Our target molecule, this compound, possesses a rigid bicyclic core with a strategic placement of functional groups. The N-methylation and the carboxylic acid at the 4-position are key features that influence its chemical properties and potential biological activity. Accurate structural confirmation is paramount to understanding its behavior in chemical reactions and biological systems.

Molecular Structure:

Caption: Molecular structure of the target compound.

The Power of NMR in Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For our target compound, we will rely on a suite of NMR experiments:

  • ¹H NMR (Proton NMR): To identify the number and types of hydrogen atoms.

  • ¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and build the molecular framework.

Predicting the NMR Spectra: An Educated Hypothesis

Before acquiring the experimental data, a seasoned scientist will predict the expected NMR spectra based on the proposed structure and established chemical shift principles. This predictive exercise is crucial for a targeted and efficient analysis of the experimental results.

¹H NMR Spectrum: What to Expect

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the quinoline core, the vinylic proton, the N-methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic environment of each proton.

  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns will be dictated by the electron-withdrawing nature of the carbonyl and carboxylic acid groups. We expect a series of doublets and triplets, with coupling constants characteristic of ortho and meta relationships.

  • Vinylic Proton (H-3): This proton is situated on a double bond and adjacent to a carbonyl group, which will shift its resonance downfield. A singlet is expected for this proton as it has no adjacent proton neighbors.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom will appear as a singlet, typically in the range of 3.5-4.0 ppm. The deshielding is due to the electronegativity of the adjacent nitrogen atom.

  • Carboxylic Acid Proton (COOH): This acidic proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.

¹³C NMR Spectrum: A Carbon Skeleton Blueprint

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Carbonyl and Carboxylic Acid Carbons (C=O): These quaternary carbons are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-180 ppm.

  • Aromatic and Vinylic Carbons: The eight carbons of the quinoline ring system will resonate in the aromatic/vinylic region, from approximately 110 to 150 ppm. The specific chemical shifts will be influenced by the substituents.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region, typically between 30 and 40 ppm.

The Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality NMR data for this compound. This workflow is designed to be self-validating, ensuring the integrity of the results.

Step 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which should effectively dissolve the carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

G cluster_0 Sample Preparation weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard

Caption: Workflow for NMR sample preparation.

Step 2: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: This experiment helps distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule.

G cluster_1 NMR Data Acquisition H1 ¹H NMR C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC

Caption: Sequence of NMR experiments for structural elucidation.

Data Analysis and Structural Confirmation: Connecting the Dots

A thorough analysis of the acquired spectra is required to confirm the structure. The process involves assigning each signal in the ¹H and ¹³C NMR spectra to a specific atom in the molecule, using the 2D NMR data to piece together the connectivity.

Hypothetical Experimental Data and Interpretation

Let's assume we have acquired the following (hypothetical) NMR data for our compound in DMSO-d₆.

Table 1: Comparison of Predicted and Hypothetical Experimental NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Hypothetical Experimental ¹H Data (ppm, Multiplicity, J in Hz) Predicted ¹³C Chemical Shift (ppm) Hypothetical Experimental ¹³C Data (ppm)
H-3~6.5 - 7.06.85 (s, 1H)110 - 120115.2
H-5~7.5 - 8.07.85 (d, J = 8.0, 1H)120 - 130124.5
H-6~7.2 - 7.67.40 (t, J = 7.5, 1H)120 - 130122.8
H-7~7.6 - 8.17.70 (t, J = 7.8, 1H)130 - 140133.4
H-8~8.0 - 8.58.20 (d, J = 8.2, 1H)115 - 125118.9
N-CH₃~3.5 - 4.03.75 (s, 3H)30 - 4035.1
COOH> 1013.5 (br s, 1H)165 - 175168.7
C-2 (C=O)160 - 170160 - 170162.3
C-4140 - 150140 - 150145.6
C-4a135 - 145135 - 145139.8
C-8a140 - 150140 - 150141.2
Analysis of 2D NMR Data
  • COSY: We would expect to see correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their adjacent positions on the aromatic ring. No other correlations would be expected.

  • HSQC: This spectrum would directly link each proton signal to its attached carbon. For example, the singlet at 3.75 ppm would correlate with the carbon signal at 35.1 ppm, confirming the N-CH₃ group.

  • HMBC: This is the key experiment for establishing the overall framework. We would look for key long-range correlations:

    • The N-CH₃ protons (3.75 ppm) should show a correlation to the C-2 carbonyl carbon (~162.3 ppm) and C-8a (~141.2 ppm).

    • The H-3 proton (6.85 ppm) should correlate to C-2, C-4, and C-4a.

    • The H-5 proton (7.85 ppm) should show correlations to C-4, C-7, and C-8a.

These correlations would provide unequivocal evidence for the N-methylation and the position of the carboxylic acid group, thus confirming the proposed structure.

Alternative Structures and How NMR Distinguishes Them

It is always good practice to consider alternative isomeric structures and devise experiments to differentiate them. For example, if the methyl group were on the oxygen of the carboxylic acid (forming a methyl ester), the ¹H NMR signal for the methyl group would be in a similar region, but the acidic proton signal would be absent. Furthermore, HMBC correlations from the methyl protons would be to the carboxylic carbon, not the carbons of the quinoline ring.

Conclusion

The structural confirmation of a novel compound is a multi-faceted process that relies on a logical and systematic approach. By predicting the expected NMR spectra, acquiring a comprehensive set of 1D and 2D NMR data, and meticulously analyzing the correlations, we can definitively confirm the structure of this compound. This rigorous approach not only ensures the integrity of the research but also provides a solid foundation for any subsequent studies in drug development and medicinal chemistry.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • NMR Techniques in Organic Chemistry. University of Oxford. [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. [Link]

  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

  • 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Data Processing and Analysis. MATLAB Central. [Link]

Sources

A Comparative Guide to the Validation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a potential DNA topoisomerase inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of protocols. It delves into the scientific rationale behind each experimental step, establishing a self-validating workflow to rigorously assess the compound's mechanism of action and potency in comparison to established clinical agents.

Introduction: The Critical Role of Topoisomerases in Oncology

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation.[1][2] By creating transient single- or double-stranded breaks in the DNA backbone, they allow for the necessary manipulation of DNA structure before resealing the breaks.[3][4] The heightened activity of these enzymes in rapidly proliferating cancer cells makes them a prime target for anticancer therapies.[2][5]

Topoisomerase inhibitors disrupt this catalytic cycle.[1] They are broadly classified into two categories:

  • Catalytic Inhibitors: These compounds interfere with the enzyme's ability to bind to or cleave DNA.

  • Topoisomerase Poisons: These agents trap the enzyme-DNA intermediate, known as the cleavage complex, preventing the religation of the DNA break.[1][4] This stabilization of the cleavage complex leads to the accumulation of DNA strand breaks, which, when encountered by the replication machinery, are converted into permanent and lethal double-strand breaks, ultimately triggering apoptosis.[6]

This guide focuses on a systematic approach to validate a novel quinoline-based compound, This compound , and characterize its specific mechanism of inhibition against human topoisomerase I (Top1) and topoisomerase II (Top2). The quinoline scaffold is a well-established pharmacophore in the development of enzyme inhibitors, making this compound a rational candidate for investigation.[7][8]

The Benchmarks: Established Topoisomerase Inhibitors

To objectively evaluate our candidate compound, its performance must be benchmarked against well-characterized inhibitors with known mechanisms of action.

InhibitorTarget EnzymeMechanism of ActionClassification
Camptothecin Topoisomerase IStabilizes the Top1-DNA cleavage complex, preventing DNA religation.[6][9][]Topoisomerase I Poison
Etoposide Topoisomerase IIStabilizes the Top2-DNA cleavage complex, leading to DNA double-strand breaks.[11][12][13]Topoisomerase II Poison
Doxorubicin Topoisomerase IIFunctions as both a DNA intercalator and a Top2 poison, stabilizing the cleavage complex.[14][15][16]Topoisomerase II Poison

A Step-by-Step Validation Workflow

A robust validation strategy proceeds from broad screening to detailed mechanistic studies, culminating in cell-based assays to confirm activity in a biological context. This hierarchical approach ensures that resources are directed efficiently and that the resulting data is comprehensive and conclusive.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays A Step 1: Primary Screening DNA Relaxation Assay B Step 2: Mechanistic Insight DNA Cleavage Assay A->B Is it an inhibitor? C Step 3: Potency Quantification IC50 Determination B->C Is it a poison or catalytic inhibitor? D Step 4: Cellular Target Engagement In Vivo Complex of Enzyme (ICE) Assay C->D How potent is it? E Step 5: Biological Effect Cytotoxicity Assay (e.g., MTT) D->E Does it work in cells?

Caption: The hierarchical workflow for validating a novel topoisomerase inhibitor.

Step 1: Primary Screening via DNA Relaxation Assay

Causality: The foundational experiment is the DNA relaxation assay. Its purpose is to answer the primary question: "Does the compound inhibit the catalytic activity of topoisomerase?" This assay leverages the difference in electrophoretic mobility between supercoiled and relaxed plasmid DNA.[17] Topoisomerases relax supercoiled DNA; an effective inhibitor will prevent this conversion, leaving the DNA in its supercoiled state. This provides a clear, qualitative, and highly sensitive initial readout.[17]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture for each sample in a microcentrifuge tube. Add reagents in the following order:

    • Sterile Water: To a final volume of 20 µL.

    • 10x Topo I Reaction Buffer: 2 µL.

    • Supercoiled Plasmid DNA (e.g., pBR322, 200 ng): 1 µL.[3]

    • Test Compound/Controls: 1 µL of the desired concentration of this compound dissolved in DMSO.

      • Vehicle Control: 1 µL of DMSO.

      • Positive Control: 1 µL of Camptothecin (final concentration ~20 µM).

  • Enzyme Addition: Add 1 unit of purified human Topoisomerase I to all tubes except the "No Enzyme" control.

  • Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.[3]

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate for a further 30 minutes at 50°C to digest the enzyme.

  • Sample Preparation for Electrophoresis: Add 3 µL of 6x DNA loading dye to each reaction.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel at ~80V for 1-2 hours until there is adequate separation between supercoiled and relaxed DNA bands.

  • Visualization: Visualize the DNA bands under UV light.

Self-Validation System:

  • No Enzyme Control: Should show only the fast-migrating supercoiled DNA band.

  • Vehicle (DMSO) Control: Should show predominantly the slow-migrating relaxed DNA band, confirming enzyme activity.

  • Positive (Camptothecin) Control: Should show a dose-dependent inhibition of relaxation, with the supercoiled band remaining.

  • Test Compound: The persistence of the supercoiled band in the presence of the compound indicates inhibitory activity.

(Note: A similar protocol is used for Topoisomerase II, using a Top2-specific buffer and enzyme.)[18]

Caption: Expected results of a DNA relaxation assay showing inhibition.

Step 2: Elucidating the Mechanism with a DNA Cleavage Assay

Causality: Having established inhibitory activity, the next critical step is to determine how the compound inhibits the enzyme. The DNA cleavage assay differentiates a topoisomerase poison from a catalytic inhibitor.[17][19] Poisons stabilize the cleavage complex, leading to an increase in nicked or linearized DNA upon denaturation.[20] A catalytic inhibitor would simply show a reduction in overall enzyme activity without an accumulation of cleaved DNA.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

  • Substrate: This assay typically uses a supercoiled plasmid DNA substrate (like pBR322) or a specific radiolabeled oligonucleotide.[17] For simplicity, we describe the plasmid-based method.

  • Reaction Setup: Prepare a 20 µL reaction mixture on ice as in the relaxation assay, including "No Enzyme," "Vehicle," "Positive Control" (Camptothecin), and "Test Compound" tubes.

  • Enzyme Addition and Incubation: Add Topoisomerase I and incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.

  • Trapping the Complex: Terminate the reaction and trap the covalent complex by adding 2 µL of 10% SDS. This denatures the enzyme, leaving it covalently attached to any DNA it has cleaved.

  • Enzyme Digestion: Add Proteinase K and incubate as before to remove the protein component, revealing the DNA breaks.

  • Agarose Gel Electrophoresis: Run samples on a 1% agarose gel.

  • Visualization: The key readout is the appearance of a nicked, open-circular DNA band (and potentially a linear band for Top2). An increase in this band relative to the "Vehicle" control indicates the stabilization of the cleavage complex.

G Topo Topoisomerase + DNA Cleavage Cleavage Complex (Transient Intermediate) Topo->Cleavage Cleavage Religation Religated DNA (Relaxed) Cleavage->Religation Religation (Normal) Poison Inhibitor (Poison) Cleavage->Poison Trapped Trapped Complex (Leads to DNA Breaks) Poison->Trapped

Sources

A Comparative Analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and Established DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the potential activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid within the broader context of known DNA gyrase inhibitors. We will delve into the mechanisms of action, comparative potency based on experimental data for representative compounds, and the methodologies used to assess their efficacy.

Introduction: DNA Gyrase as a Prime Antibacterial Target

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival.[1][2] This enzyme introduces negative supercoils into the bacterial chromosome, a process crucial for managing DNA topology during replication and transcription.[1][2][3] Its unique function, which involves creating a transient double-stranded break in DNA to pass another segment through before resealing the break, makes it an ideal target for antimicrobial agents.[3][4] Importantly, mammalian cells possess a similar enzyme, topoisomerase II, but it does not introduce negative supercoils and is significantly less susceptible to gyrase-specific inhibitors, providing a therapeutic window for selective toxicity against bacteria.[2]

The inhibition of DNA gyrase disrupts essential cellular processes, leading to a halt in DNA synthesis and ultimately, bacterial cell death.[1][4] This mechanism is exploited by several classes of antibiotics, most notably the quinolones.

Major Classes of DNA Gyrase Inhibitors

DNA gyrase inhibitors can be broadly categorized based on their mechanism of action and the subunit of the enzyme they target. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[4][5]

  • The Quinolone Class (GyrA/ParC Targeting): Quinolones and their more potent successors, the fluoroquinolones, are the most clinically successful DNA gyrase inhibitors.[6] They function by binding to the complex formed between DNA gyrase and DNA.[7][8] This interaction stabilizes the double-strand DNA break created by the enzyme, preventing the re-ligation step.[4][8] This "poisoned" complex blocks the progression of replication forks, leading to lethal double-stranded breaks in the bacterial chromosome.[1][4][8]

    • First Generation: Nalidixic acid, the progenitor of this class, had a narrow spectrum of activity.[8]

    • Fluoroquinolones: The addition of a fluorine atom at the C-6 position dramatically increased potency and broadened the spectrum of activity.[4][8] Ciprofloxacin and Levofloxacin are prominent examples, exhibiting excellent activity against a range of Gram-negative and Gram-positive bacteria.[1][4][9]

  • The Aminocoumarin Class (GyrB Targeting): This class, which includes novobiocin, operates via a different mechanism. These inhibitors target the GyrB subunit, which houses the ATPase activity essential for providing the energy needed for the supercoiling reaction.[1][10] By competitively inhibiting ATP binding, aminocoumarins prevent the catalytic cycle of the enzyme.[1][5]

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): With the rise of fluoroquinolone resistance, research has focused on discovering novel scaffolds that inhibit DNA gyrase.[11][12][13] These compounds, such as zoliflodacin and gepotidacin, often have distinct binding sites or modes of action compared to traditional quinolones, allowing them to bypass existing resistance mechanisms.[11][14]

Profiling this compound

This compound belongs to the quinolone structural family. Its core scaffold, a 2-oxo-1,2-dihydroquinoline with a carboxylic acid at position 4, is a key pharmacophore for interaction with the DNA gyrase-DNA complex. While specific experimental data on the DNA gyrase inhibitory activity of this exact molecule is not extensively detailed in publicly available literature, its structure strongly suggests a mechanism of action analogous to other quinolones. The carboxylic acid at position 4 and the adjacent ketone are critical for binding to both the enzyme and the DNA.[8]

To understand its potential efficacy, we compare it to well-characterized inhibitors from different classes.

Chemical_Structures cluster_0 This compound cluster_1 Ciprofloxacin (Fluoroquinolone) cluster_2 Novobiocin (Aminocoumarin) Target Cipro Novo Supercoiling_Assay_Workflow cluster_setup Reaction Setup Relaxed_DNA Relaxed Plasmid DNA Reaction_Mix Incubate at 37°C with DNA Gyrase Relaxed_DNA->Reaction_Mix Buffer_ATP Buffer + ATP Buffer_ATP->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix Termination Stop Reaction (SDS/EDTA) Reaction_Mix->Termination Gel Agarose Gel Electrophoresis Termination->Gel Analysis Visualize & Quantify (IC50 Calculation) Gel->Analysis

Figure 2: Workflow for a typical DNA gyrase supercoiling inhibition assay.
B. Broth Microdilution Assay (for MIC Determination)

This is the gold standard for determining the MIC of an antimicrobial agent. [15]It assesses the compound's ability to inhibit bacterial growth in a liquid medium.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., E. coli ATCC 25922) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [15][16]

Mechanism of Action: A Visual Representation

The inhibitory action of the quinolone class, to which this compound belongs, is a multi-step process that ultimately poisons the enzyme.

G cluster_enzyme DNA Gyrase Action cluster_inhibition Quinolone Inhibition Gyrase_DNA 1. Gyrase binds to DNA Cleavage 2. ATP-dependent DNA cleavage Gyrase_DNA->Cleavage Passage 3. DNA strand passage (Supercoiling) Cleavage->Passage Poisoned_Complex 3a. Inhibitor traps the cleavage complex Cleavage->Poisoned_Complex Intervention Religation 4. DNA re-ligation Passage->Religation Quinolone Quinolone Inhibitor Quinolone->Poisoned_Complex Block 4a. Re-ligation Blocked Replication stalls Cell Death Poisoned_Complex->Block

Figure 3: The mechanism of action of quinolone-class DNA gyrase inhibitors.

Conclusion and Future Perspectives

While this compound is structurally poised to act as a DNA gyrase inhibitor, its specific potency remains to be defined by empirical data. Its core quinolone scaffold is a validated and powerful tool in antibacterial drug discovery. However, the landscape of infectious disease is continually challenged by the emergence of resistance, primarily through mutations in the gyrA and parC genes which reduce inhibitor binding. [4][13] Future research should focus on obtaining direct experimental evidence of this compound's activity through the assays described herein. A comprehensive evaluation would involve testing against a panel of both susceptible and fluoroquinolone-resistant bacterial strains. Comparing its IC₅₀ and MIC values to those of established drugs like ciprofloxacin and novel inhibitors like gepotidacin will be critical in determining its potential as a lead compound for the development of new antibacterial agents capable of overcoming the significant challenge of antimicrobial resistance.

References

  • Tamura, A., & Sato, K. (1994). Mechanism of action of quinolones against Escherichia coli DNA gyrase. PubMed.
  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Murthy, V. (2022). DNA Gyrase as a Target for Quinolones. MDPI.
  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • Smith, J. T. (1985). [Mechanism of Action of Quinolones]. PubMed.
  • ProFoldin. P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.
  • Benchchem.
  • ResearchGate. (2020). Distributions of MIC values for fluoroquinolones.
  • ResearchGate. (2019). Non-Quinolone Inhibitors of the Bacterial DNA Gyrase.
  • Ashley, R. E., & Osheroff, N. (2020).
  • Singh, S. B., & Priyadarshini, P. (2018). New developments in non-quinolone-based antibiotics for the inhibiton of bacterial gyrase and topoisomerase IV. PubMed.
  • Ashley, R. E., Dittemore, K. M., McPherson, S. A., Turnbough, C. L., Jr, Neuman, K. C., & Osheroff, N. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH.
  • NEB. (n.d.). Supercoiling DNA Using DNA Gyrase (E. coli) (NEB #M7636). New England Biolabs.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Ashley, R. E., Le, A. B., Shrestha, U., Prathap, A., & Osheroff, N. (2019).
  • ResearchGate. (2018). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains.
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis.
  • ResearchGate. (2023). Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50 values against Escherichia coli DNA gyrase.
  • Pogue, J. M., Salim, M., & Kaye, K. S. (2018).
  • Mitton-Fry, M. (2012). Novel, non-quinolone inhibitors of DNA gyrase and topoisomerase IV: Antibacterial activity and resistance mechanisms. Morressier.
  • Chistyakov, V. V., Andreeva, I. V., & Durnev, A. D. (2007). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC - PubMed Central.
  • Sriram, D., Bende, T., Yogeeswari, P., & Nagaraja, V. (2006). IC50 values for DNA gyrase inhibition.
  • ResearchGate. (2007). IC50 values for DNA gyrase inhibition.
  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases.
  • Rizwi, F. A. (2015). DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones. Slideshare.
  • Bush, N. G., Evans-Roberts, K., & Maxwell, A. (2023). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. PMC - NIH.
  • ResearchGate. (n.d.). Chemical structures of known inhibitors that target the A (the fluoroquinolone ciprofloxacin) and B (novobiocin and cyclothialidine) subunits of bacterial DNA gyrase.
  • International Society of Chemotherapy. (n.d.). jacSpeaker_abs 1..13.
  • Wang, S., Li, Y., Zhang, Y., Wang, B., Sun, T., Li, Y., ... & Lou, H. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Taylor & Francis Online.
  • Fadda, A. A., El-Mekabaty, A., & El-Morsy, A. M. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • Domagala, J. M., Heifetz, C. L., Palamand, S. R., & Sesnie, J. A. (1986). Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. PubMed.
  • PubChem. (n.d.). This compound. PubChem.
  • Nakagawa, H., Akasaka, T., Iinuma, K., Oohara, T., & Onoda, T. (2018). Lead Identification of 8-(Methylamino)
  • Wentland, M. P., Lesher, G. Y., Reuman, M., Gruett, M. D., & Singh, B. (1984). Structure-activity relationships among DNA gyrase inhibitors. Synthesis and biological evaluation of 1,2-dihydro-4, 4-dimethyl-1-oxo-2-naphthalenecarboxylic acids as 1-carba bioisosteres of oxolinic acid. PubMed.
  • Ragavendras, S., Clercq, E. D., Pannecouque, C., & Stables, J. P. (2001). Synthesis of N-pyridinyl(methyl)
  • Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.
  • Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal.

Sources

Navigating Resistance: A Comparative Guide to Cross-Resistance Studies with 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and anticancer drug development, the emergence of resistance is a formidable challenge. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is paramount in preclinical evaluation. This guide provides a comprehensive framework for conducting cross-resistance studies on 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid , a promising scaffold with dual antimicrobial and potential anticancer activities. As Senior Application Scientists, we present not just protocols, but the strategic rationale behind experimental design, ensuring a robust and insightful investigation into the compound's resistance profile.

Introduction to this compound: A Compound of Interest

This compound belongs to the quinolone class of heterocyclic compounds. The quinolone scaffold is the backbone of the highly successful fluoroquinolone antibiotics, which exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This shared heritage immediately raises questions about potential cross-resistance with existing fluoroquinolones.

Furthermore, derivatives of the parent molecule, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, have demonstrated intriguing activity in the realm of oncology. Studies have explored their role as modulators of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells, a key mechanism of multidrug resistance (MDR). This dual potential necessitates a two-pronged approach to cross-resistance studies, addressing both its antimicrobial and anticancer applications.

Strategic Selection of Comparator Compounds

The choice of comparator drugs is critical for a meaningful cross-resistance study. The selection should be based on shared mechanisms of action, known resistance pathways, and clinical relevance.

For Antimicrobial Cross-Resistance Studies:

Given that this compound is predicted to target bacterial DNA gyrase and topoisomerase IV, the primary comparator compounds should be established fluoroquinolone antibiotics .

  • Ciprofloxacin: A broad-spectrum second-generation fluoroquinolone. It serves as a benchmark for activity against both Gram-positive and Gram-negative bacteria.

  • Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.

  • Moxifloxacin: A fourth-generation fluoroquinolone with a broad spectrum of activity and a lower propensity for resistance development in some species.

For Anticancer Cross-Resistance Studies (P-gp Modulation):

To investigate the potential for cross-resistance in cancer cells, particularly in the context of P-gp-mediated MDR, the following comparators are recommended:

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent that is a known substrate of P-gp. Cells resistant to doxorubicin often exhibit cross-resistance to other P-gp substrates.

  • Paclitaxel: A taxane-based chemotherapeutic that is also a P-gp substrate. Comparing resistance profiles with both doxorubicin and paclitaxel can provide a broader understanding of the compound's interaction with the P-gp efflux pump.

  • Verapamil: A first-generation P-gp inhibitor. While not a chemotherapeutic, it serves as a positive control in assays designed to assess P-gp modulation.

Experimental Design: A Blueprint for Robust Cross-Resistance Profiling

A thorough investigation of cross-resistance requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive picture of the resistance profile of this compound.

Generation of Resistant Cell Lines and Bacterial Strains

To study cross-resistance, it is essential to have cell lines or bacterial strains with well-characterized resistance mechanisms.

For Antimicrobial Studies:

Resistant bacterial strains can be generated through serial passage in the presence of sub-lethal concentrations of the comparator fluoroquinolones.[1] This method allows for the selection of mutants with acquired resistance. It is crucial to characterize the molecular basis of resistance in these strains, for instance, by sequencing the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.

For Anticancer Studies:

Drug-resistant cancer cell lines can be developed by continuous exposure to increasing concentrations of doxorubicin or paclitaxel over an extended period.[2][3] The resulting resistant cell lines should be characterized for the overexpression of P-gp at both the mRNA and protein levels (e.g., via qPCR and Western blotting).

cluster_antimicrobial Antimicrobial Resistant Strain Generation cluster_anticancer Anticancer Resistant Cell Line Generation A1 Wild-Type Bacterial Strain A2 Serial Passage with Sub-lethal Fluoroquinolone A1->A2 A3 Resistant Bacterial Strain A2->A3 A4 Molecular Characterization (gyrA, parC sequencing) A3->A4 C1 Parental Cancer Cell Line C2 Continuous Exposure to Doxorubicin or Paclitaxel C1->C2 C3 Resistant Cancer Cell Line C2->C3 C4 Characterization of P-gp Overexpression C3->C4

Workflow for Generating Resistant Strains and Cell Lines.
Antimicrobial Susceptibility Testing and Checkerboard Assays

Minimum Inhibitory Concentration (MIC) Determination:

The first step is to determine the MIC of this compound and the comparator fluoroquinolones against both the wild-type and resistant bacterial strains. This can be performed using the broth microdilution method according to CLSI guidelines. A significant increase in the MIC for the resistant strain compared to the wild-type strain indicates resistance.

Checkerboard Assay for Synergy and Antagonism:

The checkerboard assay is a powerful tool to assess the interaction between two antimicrobial agents.[4][5] This assay can reveal if this compound acts synergistically, additively, indifferently, or antagonistically with existing fluoroquinolones.

Step-by-Step Checkerboard Assay Protocol:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound and the comparator fluoroquinolone in a 96-well microtiter plate. The concentrations should range from sub-MIC to supra-MIC values.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

cluster_checkerboard Checkerboard Assay Workflow B1 Prepare Serial Dilutions of Both Compounds B3 Inoculate 96-well Plate B1->B3 B2 Prepare Standardized Bacterial Inoculum B2->B3 B4 Incubate Plate B3->B4 B5 Determine MICs and Calculate FICI B4->B5 B6 Interpret Results: Synergy, Additivity, or Antagonism B5->B6

Sources

A Researcher's Guide to the In Vitro Comparative Analysis of Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the development of novel quinolone derivatives remains a cornerstone of antibacterial drug discovery. The journey from a promising chemical scaffold to a potential clinical candidate is paved with rigorous in vitro evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough and objective in vitro comparison of novel quinolone derivatives. We will delve into the critical experimental assays, the rationale behind their selection, and the interpretation of the data generated, ensuring a robust and reliable assessment of a new compound's potential.

The Rationale for New Quinolones: Overcoming Resistance

Quinolones exert their bactericidal action by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. By trapping these enzymes in a complex with cleaved DNA, quinolones induce lethal double-strand breaks in the bacterial chromosome.[1][2] However, the widespread use of this class of antibiotics has led to the emergence of resistance, primarily through two mechanisms: mutations in the quinolone resistance-determining regions (QRDRs) of the target enzyme genes (gyrA, gyrB, parC, and parE), which reduce drug binding, and mechanisms that decrease the intracellular drug concentration, such as the upregulation of efflux pumps.[1][2][3]

The primary goal in designing novel quinolone derivatives is to develop compounds that can overcome these resistance mechanisms, possess a broader spectrum of activity, and exhibit an improved safety profile. A systematic in vitro comparison is the first critical step in identifying such lead candidates.

A Multi-faceted Approach to In Vitro Evaluation

A comprehensive in vitro comparison of novel quinolone derivatives should not rely on a single assay. Instead, a battery of tests is required to build a complete picture of a compound's activity, spectrum, potency, and mechanism of action. The following sections outline the key experimental workflows and the scientific reasoning behind them.

Experimental Workflow for In Vitro Quinolone Comparison

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary Screening cluster_secondary_assays Secondary & Mechanistic Assays cluster_data_analysis Data Analysis & Candidate Selection synthesis Novel Quinolone Derivatives (QNDs) mic MIC Determination (Broth Microdilution/Agar Dilution) synthesis->mic Initial Potency Screening mbc MBC Determination mic->mbc Bactericidal vs. Bacteriostatic time_kill Time-Kill Kinetics mic->time_kill Rate of Bacterial Killing topoisomerase Topoisomerase II Inhibition Assays mic->topoisomerase Target Engagement resistance Frequency of Resistance Selection mic->resistance Resistance Potential data_comp Comparative Data Analysis mbc->data_comp time_kill->data_comp topoisomerase->data_comp resistance->data_comp sar Structure-Activity Relationship (SAR) data_comp->sar candidate Lead Candidate Selection sar->candidate

Caption: A streamlined workflow for the in vitro comparison of novel quinolone derivatives.

Part 1: Determining Antibacterial Potency and Spectrum

The initial step in evaluating any new antimicrobial agent is to determine its intrinsic potency and spectrum of activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] Two primary methods are recommended for MIC determination, both of which are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

1. Broth Microdilution Method: This is a widely used and efficient method for testing a large number of compounds.[4][6]

  • Principle: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is then added to each well.[4]

  • Experimental Protocol:

    • Prepare serial two-fold dilutions of the novel quinolone derivatives and comparator agents (e.g., ciprofloxacin, levofloxacin) in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

2. Agar Dilution Method: This method is considered highly reliable and allows for the testing of multiple bacterial strains simultaneously.[5][7]

  • Principle: The antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.[7]

  • Experimental Protocol:

    • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of the test compounds.

    • Prepare bacterial inocula equivalent to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 10^4 CFU per spot.

    • Using a multipoint inoculator, apply the bacterial suspensions to the surface of the agar plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the drug that inhibits the visible growth of the bacteria.

Data Presentation: The results of the MIC testing should be presented in a clear and concise table, comparing the novel derivatives to established quinolones against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including both susceptible and resistant strains.

Table 1: Example of MIC Data for Novel Quinolone Derivatives (µg/mL)

Organism (Strain)QND-1QND-2CiprofloxacinLevofloxacin
Staphylococcus aureus (ATCC 29213)0.060.120.50.25
Staphylococcus aureus (MRSA, Clinical Isolate)0.250.5>3216
Streptococcus pneumoniae (ATCC 49619)0.120.2510.5
Escherichia coli (ATCC 25922)0.0150.030.0080.015
Escherichia coli (Ciprofloxacin-Resistant)0.51168
Pseudomonas aeruginosa (ATCC 27853)0.250.50.251
Klebsiella pneumoniae (KPC-producing)12>6432

Part 2: Assessing Bactericidal Activity

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. For serious infections, bactericidal agents are often preferred.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Experimental Protocol:

    • Following the determination of the MIC by broth microdilution, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate.

    • The plates are incubated at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the drug that results in no more than 0.1% of the original inoculum surviving.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of the bactericidal activity of a compound over time.[8]

  • Principle: A standardized bacterial inoculum is exposed to different concentrations of the antimicrobial agent (typically multiples of the MIC), and the number of viable bacteria is determined at various time points.

  • Experimental Protocol:

    • Inoculate flasks containing CAMHB with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

    • Add the novel quinolone derivatives at concentrations of 0.5x, 1x, 2x, and 4x their respective MICs. Include a growth control without any antibiotic.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Part 3: Elucidating the Mechanism of Action

For novel quinolone derivatives, it is crucial to confirm that they retain the intended mechanism of action – the inhibition of bacterial type II topoisomerases.

In Vitro Topoisomerase II Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase and topoisomerase IV.[9][10]

  • Principle: The supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV is measured in the presence of varying concentrations of the test compound. The inhibition of these activities is typically assessed by agarose gel electrophoresis.[10][11]

  • Experimental Protocol (DNA Gyrase Supercoiling Assay):

    • Incubate relaxed plasmid DNA with purified E. coli DNA gyrase in the presence of ATP and varying concentrations of the novel quinolone derivative.

    • The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster in the gel.

    • An effective inhibitor will prevent this conversion, resulting in the persistence of the relaxed DNA band.

    • The IC50 (the concentration of the drug that inhibits 50% of the enzymatic activity) can be determined.

topoisomerase_inhibition cluster_mechanism Quinolone Mechanism of Action quinolone Quinolone Derivative gyrase DNA Gyrase/ Topoisomerase IV quinolone->gyrase Binds to complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->complex Forms dna Bacterial DNA gyrase->dna Binds to gyrase->complex Forms dna->complex Forms cleavage DNA Cleavage complex->cleavage Stabilizes death Cell Death cleavage->death Leads to

Caption: The mechanism of action of quinolone derivatives, leading to bacterial cell death.

Part 4: Assessing the Potential for Resistance Development

A critical attribute of a novel antibiotic is a low propensity for the development of resistance.

Frequency of Resistance Selection

This experiment determines how readily resistant mutants arise upon exposure to the drug.

  • Experimental Protocol:

    • A large bacterial inoculum (e.g., 10^9 to 10^10 CFU) is plated onto agar containing the novel quinolone derivative at concentrations of 2x, 4x, and 8x the MIC.

    • The plates are incubated for 48-72 hours.

    • The number of colonies that grow on the drug-containing plates is counted.

    • The frequency of resistance is calculated by dividing the number of resistant colonies by the initial inoculum size.

Conclusion: Synthesizing the Data for Candidate Selection

The in vitro comparison of novel quinolone derivatives is a data-driven process that requires a systematic and multi-pronged approach. By combining robust methodologies for determining potency, bactericidal activity, mechanism of action, and resistance potential, researchers can build a comprehensive profile of each candidate compound. This allows for an objective comparison with existing therapies and other novel agents, ultimately leading to the selection of the most promising candidates for further preclinical and clinical development. The experimental rigor and logical progression of these in vitro assays are paramount to ensuring the scientific integrity of the drug discovery process and increasing the likelihood of identifying a truly valuable new weapon in the fight against bacterial infections.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 16(12), 10412-10427. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance: where do we stand? Microbiology, 161(Pt_10), 1841–1856. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Domagala, J. M., et al. (1986). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Greenwood, D. (1975). In Vitro Evaluation of a New Quinolone Antibacterial. Antimicrobial Agents and Chemotherapy, 7(4), 483–485. [Link]

  • Chu, D. T., et al. (1986). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 29(12), 2363–2369. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanisms of Resistance to Quinolones. Antimicrobial Agents and Chemotherapy, 58(8), 4343–4350. [Link]

  • World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Asia-Pacific Economic Cooperation (APEC). (2016). Antimicrobial Susceptibility Testing. [Link]

  • Hooper, D. C. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 32(Supplement_1), S16-S23. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Gootz, T. D., & Osheroff, N. (1993). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy, 37(1), 1–6. [Link]

  • Kumar, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8536-8566. [Link]

  • MSD Veterinary Manual. (2022). Susceptibility Testing. [Link]

  • Asif, M. (2015). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical Chemistry Journal, 49(8), 523-531. [Link]

  • Emami, S., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. DARU Journal of Pharmaceutical Sciences, 28(2), 557-571. [Link]

  • Emami, S., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. DARU Journal of Pharmaceutical Sciences, 28(2), 557-571. [Link]

  • Gootz, T. D., & Osheroff, N. (1993). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy, 37(1), 1–6. [Link]

  • Hoshino, K., et al. (1991). In vitro antibacterial activity of a new quinolone, NM394. Antimicrobial Agents and Chemotherapy, 35(12), 2490–2495. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, Chapter 13, Unit 13.13. [Link]

  • Hooper, D. C. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 32(Supplement_1), S16-S23. [Link]

  • Gootz, T. D., & Osheroff, N. (1990). In Vitro Assays Used To Measure the Activity of Topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1-7. [Link]

  • Pommier, Y. (2016). Topoisomerase II Inhibitors: The Epipodophyllotoxins. Oncohema Key. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Using Resistant Mutants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for elucidating and validating the mechanism of action of the novel compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. We will explore a powerful and unbiased approach centered on the generation and characterization of resistant mutants. This methodology not only identifies the direct molecular target of a compound but also provides critical insights into potential resistance mechanisms, a crucial aspect of modern drug development.

The guide is structured to provide not just protocols, but the strategic reasoning behind experimental choices. We will compare the utility of this approach with alternative methods and provide a clear, actionable workflow for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Mechanism of Action (MoA) Elucidation

Defining a compound's precise mechanism of action is a cornerstone of drug discovery and development.[1][2] A clear understanding of the MoA is essential for optimizing lead compounds, predicting potential toxicities, and developing strategies to overcome drug resistance. While various methods exist for target identification, the use of resistant mutants coupled with whole-genome sequencing offers a functionally validated and unbiased approach.[3][4] This strategy relies on the principle that resistance to a cytotoxic or cytostatic compound often arises from mutations in the gene encoding its direct target.

Derivatives of the parent structure, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, have been investigated as inhibitors of P-glycoprotein (ABCB1), a key player in cancer multidrug resistance.[5][6] This provides a potential, though unconfirmed, starting point for our investigation into the MoA of this compound.

Overall Experimental Workflow

Our approach is a multi-step process designed to logically progress from a phenotypic observation (resistance) to a validated molecular interaction.

Experimental Workflow cluster_0 Phase 1: Mutant Generation & Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Comparative Analysis Generate Resistant Mutants Generate Resistant Mutants Whole-Genome Sequencing Whole-Genome Sequencing Generate Resistant Mutants->Whole-Genome Sequencing Isolate resistant clones Variant Calling & Analysis Variant Calling & Analysis Whole-Genome Sequencing->Variant Calling & Analysis Identify mutations Genetic Validation Genetic Validation Variant Calling & Analysis->Genetic Validation Candidate genes Biochemical Assays Biochemical Assays Genetic Validation->Biochemical Assays Confirm causative mutation Target Engagement Assays Target Engagement Assays Biochemical Assays->Target Engagement Assays Demonstrate direct interaction Comparison with Alternatives Comparison with Alternatives Target Engagement Assays->Comparison with Alternatives Benchmark performance Structure-Activity Relationship Structure-Activity Relationship Comparison with Alternatives->Structure-Activity Relationship Inform lead optimization

Figure 1: High-level overview of the experimental workflow for MoA validation.

Phase 1: Generation and Identification of Resistant Mutants

The foundational principle of this phase is that exposing a population of cells to a selective pressure (our compound) will favor the survival and proliferation of individuals harboring mutations that confer resistance.

Protocol 1: Generation of Resistant Mutants
  • Cell Line Selection: Choose a cell line relevant to the presumed therapeutic area of the compound. For this guide, we will use a hypothetical human cancer cell line, given the known activity of related quinolone derivatives against P-glycoprotein.[5][6]

  • Determine the Minimum Inhibitory Concentration (MIC) or IC50:

    • Culture the selected cells in the presence of a serial dilution of this compound.

    • After a defined period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • The MIC is the lowest concentration that completely inhibits visible growth, while the IC50 is the concentration that inhibits growth by 50%.

  • Resistance Induction:

    • Culture a large population of the parental (wild-type) cell line (e.g., 10^8 cells) in the presence of the compound at a concentration of 2-4 times the IC50.

    • Maintain the culture, replacing the medium with fresh compound-containing medium as needed, until resistant colonies emerge. This may take several weeks.

    • Alternatively, for microbial systems, plating a high density of cells on solid media containing the compound can be effective.[4]

  • Isolation and Expansion of Resistant Clones:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand each clonal population in the continued presence of the selective pressure to ensure a stable resistant phenotype.

Protocol 2: Whole-Genome Sequencing and Analysis
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the parental cell line and from several independent resistant clones.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing (WGS) using a next-generation sequencing (NGS) platform. Aim for a sequencing depth that allows for high-confidence variant calling (e.g., >30x coverage).

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant clones to the reference genome of the parental cell line.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant clones but absent in the parental line.

    • Prioritize candidate mutations that are:

      • Present in multiple independent resistant clones.

      • Located within protein-coding regions and result in a non-synonymous amino acid change, a frameshift, or a nonsense mutation.

      • Located in genes with plausible biological roles related to drug transport, metabolism, or interaction.

Phase 2: Target Validation

The identification of candidate mutations is the first step; validating their role in conferring resistance is crucial.

Protocol 3: Genetic Validation of Candidate Mutations
  • Gene Editing: Use CRISPR-Cas9 or a similar gene-editing technology to introduce the candidate mutation(s) into the parental (sensitive) cell line.

  • Phenotypic Confirmation:

    • Perform a dose-response assay (as in Protocol 1) on the engineered cell line.

    • A shift in the IC50 to a higher concentration compared to the parental cell line confirms that the mutation is sufficient to confer resistance.

Genetic Validation Parental Cells (Sensitive) Parental Cells (Sensitive) Engineered Cells Engineered Cells Parental Cells (Sensitive)->Engineered Cells Introduce Mutation (CRISPR) IC50 Assay IC50 Assay Parental Cells (Sensitive)->IC50 Assay Low IC50 Resistant Mutant (Identified) Resistant Mutant (Identified) Resistant Mutant (Identified)->IC50 Assay High IC50 Engineered Cells->IC50 Assay Confirm High IC50

Figure 2: Logic of genetic validation to confirm the role of a mutation in resistance.

Protocol 4: Biochemical and Biophysical Assays

These assays aim to demonstrate a direct physical interaction between the compound and the protein product of the validated gene.[1][7]

  • Recombinant Protein Expression and Purification:

    • Clone the wild-type and mutant versions of the target protein into an expression vector.

    • Express and purify the recombinant proteins.

  • Enzyme Activity Assays (if applicable):

    • If the target is an enzyme, develop an assay to measure its activity.

    • Determine the effect of this compound on the activity of the wild-type and mutant enzyme. A significant difference in inhibition would support a direct interaction.

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA is a powerful method for confirming target engagement in a cellular context.[8][9][10][11][12] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions.

    • Quantify the amount of soluble target protein at each temperature (e.g., by Western blot or mass spectrometry).

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Phase 3: Comparative Analysis

To position this compound within the existing therapeutic landscape, a direct comparison with alternative or standard-of-care compounds is essential.

Comparative Data Table

Let's assume our hypothetical target is a kinase. The following table illustrates how to present comparative data.

Parameter This compound Alternative Compound A (Known Kinase Inhibitor) Alternative Compound B (Different MoA)
Cellular IC50 (Wild-Type) 50 nM25 nM100 nM
Cellular IC50 (Resistant Mutant) >10 µM30 nM110 nM
Biochemical IC50 (Wild-Type Target) 15 nM5 nMN/A
Biochemical IC50 (Mutant Target) >5 µM7 nMN/A
CETSA Shift (Wild-Type Target) +5.2 °C+6.1 °CNo Shift
Off-Target Profile (Top 3 Hits) Kinase X, Kinase Y, Transporter ZKinase A, Kinase B, Kinase CReceptor P, Ion Channel Q

This structured comparison clearly demonstrates the specificity of our compound for the target identified through resistance mutations, as its efficacy is significantly diminished in the presence of the target mutation, unlike the alternative compounds.

Conclusion and Future Directions

The integrated approach of generating resistant mutants and employing whole-genome sequencing provides a robust and unbiased path to validating the mechanism of action of novel compounds like this compound.[3][13][14] By confirming the causative nature of identified mutations and demonstrating direct target engagement through biochemical and biophysical assays, researchers can build a strong, evidence-based understanding of a compound's function. This knowledge is invaluable for guiding lead optimization, predicting clinical efficacy, and anticipating potential resistance mechanisms.

The data generated through this workflow will not only solidify the MoA of this compound but also provide a strong foundation for further preclinical and clinical development.

References

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • SciLifeLab Publications. (2021, August 10). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • Semantic Scholar. Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • PMC - PubMed Central. (2013, September 23). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. Retrieved from [Link]

  • University College London. Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • MDPI. (2021, January 25). Whole Genome Sequencing for the Analysis of Drug Resistant Strains of Mycobacterium tuberculosis: A Systematic Review for Bedaquiline and Delamanid. Retrieved from [Link]

  • News-Medical.Net. (2023, August 30). Scientists create library of mutant bacteria to study antibiotic resistance. Retrieved from [Link]

  • MDPI. (2021, July 14). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • PMC - PubMed Central. (2018, August 1). Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis. Retrieved from [Link]

  • PMC - NIH. (2020, January 1). Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans. Retrieved from [Link]

  • Google Patents. WO2002068933A2 - Small molecule design against drug resistant mutants using directed evolution.
  • PubMed Central. (2015, August 27). Whole-genome sequencing for prediction of Mycobacterium tuberculosis drug susceptibility and resistance: a retrospective cohort study. Retrieved from [Link]

  • ASM Journals. (2018, February 13). Genetic Strategies for Identifying New Drug Targets. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Whole-Genome Sequencing To Guide the Selection of Treatment for Drug-Resistant Tuberculosis. Retrieved from [Link]

  • NIH. (2023, January 20). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]

  • PubMed Central. (2016, November 21). Mutational Activation of Antibiotic-Resistant Mechanisms in the Absence of Major Drug Efflux Systems of Escherichia coli. Retrieved from [Link]

Sources

"head-to-head comparison of different synthetic routes to 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Synthetic Strategies

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis is a critical step in the development of new drug candidates. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this target molecule, offering insights into the practical application, efficiency, and underlying chemical principles of each approach.

Introduction to the Synthetic Challenge

The structure of this compound presents a bicyclic heteroaromatic system with key functional groups that require strategic introduction. An effective synthesis must not only be high-yielding but also scalable, cost-effective, and environmentally conscious. Here, we dissect two distinct and viable pathways:

  • Route 1: The Isatin-Based Approach. A convergent synthesis involving the construction of the quinoline core followed by N-methylation.

  • Route 2: The Gould-Jacobs-Based Approach. A linear synthesis commencing with an N-methylated precursor.

This guide will furnish detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal route for their specific needs.

Route 1: The Isatin-Based Approach

This strategy is characterized by the initial formation of the quinoline ring system from readily available starting materials, followed by the introduction of the N-methyl group in the final step.

Overall Synthetic Transformation

Route 1 Isatin Isatin Step1_input Isatin->Step1_input MalonicAcid Malonic Acid MalonicAcid->Step1_input Step1 Step 1: Condensation & Cyclization Step1_input->Step1 ParentCompound 2-Oxo-1,2-dihydroquinoline- 4-carboxylic acid Step1->ParentCompound High Yield (90%) Step2_input ParentCompound->Step2_input Step2 Step 2: N-Methylation Step2_input->Step2 FinalProduct 1-Methyl-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid Step2->FinalProduct

Caption: Route 1: Synthesis via an Isatin-based condensation followed by N-methylation.

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

This key step leverages the condensation of isatin with malonic acid. The reaction proceeds through a Knoevenagel-type condensation, followed by an intramolecular cyclization and decarboxylation sequence to furnish the quinoline core.

Experimental Protocol:

  • To a solution of isatin (13.6 mmol) and malonic acid (13.6 mmol) in 30 ml of glacial acetic acid, add sodium acetate (1.36 mmol).

  • Reflux the reaction mixture for 24 hours.

  • After cooling, pour the mixture into 100 ml of an ice-water slurry.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from water to afford colorless crystals of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.[1]

Yield: 90%[1]

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the dissolution of the reactants and acts as a catalyst for both the condensation and cyclization steps.

  • Sodium Acetate as Catalyst: As a weak base, sodium acetate promotes the formation of the enolate of malonic acid, which is the active nucleophile in the initial condensation with the ketone group of isatin.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent decarboxylation steps, driving the reaction to completion.

Step 2: N-Methylation of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

Adapted Experimental Protocol:

  • In a round-bottom flask, suspend 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF).

  • To this stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.

Causality of Experimental Choices:

  • Potassium Carbonate as Base: This base is sufficient to deprotonate the carboxylic acid and the amide nitrogen, generating the corresponding carboxylate and amidate anions. The amidate is the more nucleophilic site for the subsequent methylation.

  • DMF as Solvent: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (K+) while leaving the nucleophilic anion relatively free to attack the electrophile (methyl iodide).

  • Methyl Iodide as Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this type of transformation.

Route 2: The Gould-Jacobs-Based Approach

This classical method for quinoline synthesis is adapted here to start with an N-methylated precursor, building the quinoline ring system in a linear fashion.

Overall Synthetic Transformation

Route 2 NMethylaniline N-Methylaniline Step1_input NMethylaniline->Step1_input MalonicEster Diethyl ethoxymethylenemalonate MalonicEster->Step1_input Step1 Step 1: Condensation Step1_input->Step1 Intermediate1 Diethyl (N-methylanilino)- methylenemalonate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization Intermediate1->Step2 Intermediate2 Ethyl 1-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 FinalProduct 1-Methyl-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid Step3->FinalProduct

Caption: Route 2: A Gould-Jacobs-based approach starting with N-methylaniline.

Step-by-Step Methodology

While a complete, optimized one-pot procedure for this specific target is not well-documented, the synthesis can be performed in a three-step sequence based on the principles of the Gould-Jacobs reaction.

Step 1: Condensation of N-Methylaniline and Diethyl Ethoxymethylenemalonate

  • A mixture of N-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 2-3 hours.

  • The ethanol formed during the reaction is removed by distillation.

  • The crude product, diethyl (N-methylanilino)methylenemalonate, can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to approximately 250 °C for 30-60 minutes.

  • Upon cooling, the cyclized product, ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

  • The ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • The mixture is refluxed for 2-4 hours to effect saponification of the ester.

  • The resulting solution is cooled and acidified with a strong acid (e.g., concentrated HCl), which induces decarboxylation of the intermediate β-keto acid.

  • The precipitated final product, this compound, is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

  • High-Temperature Condensation and Cyclization: The Gould-Jacobs reaction typically requires high temperatures to drive the initial condensation and particularly the subsequent intramolecular cyclization, which involves an electrocyclic reaction.

  • High-Boiling Point Solvent: Inert, high-boiling point solvents are necessary to achieve the high temperatures required for the cyclization step while maintaining a liquid phase.

  • Basic Hydrolysis followed by Acidification: Saponification of the ester is a standard procedure. The subsequent acidification is crucial not only to protonate the carboxylate but also to promote the decarboxylation of the resulting 3-carboxylic acid functionality, which is a β-keto acid derivative.

Head-to-Head Comparison

FeatureRoute 1: Isatin-BasedRoute 2: Gould-Jacobs-Based
Overall Yield Potentially higher (Step 1 has a 90% yield)Generally moderate, can be variable
Number of Steps 23 (can be combined but may affect purity)
Starting Materials Isatin, malonic acid, methyl iodideN-methylaniline, diethyl ethoxymethylenemalonate
Reagent Cost & Availability Isatin and malonic acid are readily available and relatively inexpensive.N-methylaniline and diethyl ethoxymethylenemalonate are also common reagents.
Reaction Conditions Milder conditions for methylation; reflux in acetic acid for cyclization.Requires very high temperatures (around 250 °C) for cyclization.
Scalability Generally good; avoids very high temperatures.High-temperature cyclization can be challenging to scale up safely.
Purification Crystallization is often sufficient for both steps.May require distillation for the intermediate and careful workup.
Environmental Impact Uses acetic acid and DMF.Uses high-boiling point organic solvents which can be difficult to remove and dispose of.
Predictability High predictability and well-established for the first step.The high-temperature cyclization can sometimes lead to side products.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 (Isatin-Based) is highly recommended for laboratory-scale synthesis due to its high reported yield for the key ring-forming reaction, milder overall reaction conditions, and straightforward purification procedures. The predictability of this route makes it an excellent choice for ensuring a reliable supply of the material for further research and development.

Route 2 (Gould-Jacobs-Based) , while a classic and fundamentally sound approach, presents challenges in its requirement for very high temperatures, which can impact scalability and safety. The yields can also be more variable. This route may be considered if the starting materials are more readily available or cost-effective in a specific context, or if a one-pot adaptation is optimized.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research team, including available equipment, scale of the synthesis, and cost considerations. However, for general laboratory applications, the Isatin-based approach appears to be the more robust and efficient option.

References

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 100(2), 100873. [Link]

  • Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(10), x160997. [Link]

  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Molbase. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. As a quinolone derivative, this compound requires meticulous disposal not only to ensure immediate laboratory safety but also to mitigate potential long-term environmental impacts. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each critical step to foster a culture of safety and environmental stewardship.

Hazard Identification and Core Safety Principles

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not benign; its hazard profile necessitates careful handling at all stages, from use to final disposal.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity (Oral) Category 4 Warning H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2][3][4][5]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation[1][2][4][5][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2][3][4] |

Core Safety Implications:

  • Systemic & Localized Hazards: The compound poses both internal hazards if ingested and localized irritation to the skin, eyes, and respiratory tract.[1][2] The solid, often dusty nature of the chemical makes aerosolization during handling a key route of exposure to be controlled.

  • Environmental Considerations: This molecule belongs to the quinolone class of compounds, many of which are known for their antibiotic activity.[7][8] Improper disposal via sanitary sewers can introduce bioactive compounds into aquatic ecosystems, contributing to the development of antimicrobial resistance.[9][10] Therefore, the primary disposal route must be destruction, not dilution.

Pre-Disposal Procedures: Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous waste segregation during the experimental process.

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The following must be worn when handling the pure compound or its concentrated waste:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against accidental splashes or airborne dust.[2][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Discard gloves immediately if they become contaminated and wash hands thoroughly.[2]

  • Body Protection: A standard lab coat is required to protect against skin contact.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[5]

Waste Segregation and Containerization

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Designate a Specific Waste Container: Use a clearly labeled, sealable container designated for "Non-Halogenated Solid Organic Waste." The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or the original product container).[11][12][13]

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the first waste was added.

  • Keep Containers Closed: Except when adding waste, the container must be tightly sealed.[3][4][11] This prevents the release of vapors or dust and protects the lab environment.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the form of the waste. The overarching principle is to collect and transfer the chemical waste to a licensed professional waste disposal service.[2][3][4]

Protocol A: Disposal of Unused or Expired Solid Compound
  • Work Area Preparation: Ensure you are working within a chemical fume hood.

  • Transfer: Carefully transfer the solid chemical from its original container into your designated "Non-Halogenated Solid Organic Waste" container. Use a spatula or powder funnel to minimize dust creation.

  • Sealing and Storage: Securely seal the waste container. Store it in a designated, well-ventilated secondary containment area, away from incompatible materials like bases and strong oxidizers, while awaiting pickup.[12]

Protocol B: Disposal of Contaminated Labware

This protocol applies to items with gross contamination (visible solid) such as weighing papers, gloves, or disposable spatulas.

  • Collection: Place all contaminated disposable items directly into the "Non-Halogenated Solid Organic Waste" container.

  • Do Not Overfill: Ensure the container is not overfilled to allow for safe sealing and transport.

Protocol C: Decontamination of Empty Original Containers

An "empty" container is never truly empty and must be decontaminated before it can be disposed of as regular trash.[11]

  • Triple Rinse Procedure:

    • Select a solvent in which the compound is soluble (e.g., methanol, acetone).

    • Add a small amount of the solvent to the empty container, ensuring the entire inner surface is wetted.

    • Seal the container and shake well.

    • Pour the solvent rinsate into a designated "Non-Halogenated Liquid Waste" container.

    • Repeat this rinsing process two more times for a total of three rinses.[11]

  • Container Disposal: Once triple-rinsed, deface or remove the original hazard labels from the container. It can now be disposed of in the appropriate regular waste stream (e.g., glass or plastic recycling).

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is critical for safety.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment:

    • Do not use water.

    • Gently cover the spill with a dry, inert absorbent material like vermiculite or sand.

    • Avoid creating dust.[2][5]

  • Collection: Carefully sweep the absorbed material into a sealable container. Label it as hazardous waste with the chemical name.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and manage the cloth as hazardous waste.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. Seek medical attention if respiratory irritation or other symptoms develop.[2][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[14]

The Disposal Workflow: A Visual Guide

To ensure clarity, the following diagram illustrates the decision-making process for routing different forms of waste containing this compound.

DisposalWorkflow start_node start_node decision_node decision_node process_node process_node waste_stream_node waste_stream_node final_node final_node A Waste Generation (1-Methyl-2-oxo-1,2... acid) B Identify Waste Form A->B C Unused/Expired Solid or Contaminated Labware/ Spill Debris B->C Solid D Empty Original Container B->D Container E Package in compatible, sealed, labeled container C->E F Triple rinse with appropriate solvent D->F G Solid Organic Waste Stream E->G H Rinsate (Liquid Waste) F->H Collect Rinsate I Decontaminated Container (Deface labels) F->I After Rinsing K Arrange pickup by certified hazardous waste service G->K H->K (as liquid waste) J Dispose as Regular Glass/Plastic Waste I->J

Caption: Disposal decision workflow for different waste forms of the compound.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues while upholding your professional responsibility to protect the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

References

  • PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025, February 14). Safety Data Sheet. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Guerra-Cázares, A. G., et al. (2022). Removal of quinolone antibiotics from wastewaters and sewage sludge. ScienceDirect. Retrieved from [Link]

  • Fàbrega, A., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. Retrieved from [Link]

  • Ahmed, M. S., et al. (2024, February 15). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Retrieved from [Link]

  • MacDougall, C. (2023, May 22). Quinolones. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

Sources

Operational Guide to Handling 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded guide for the safe handling of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 62542-44-3). The guidance herein is designed for researchers, chemists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to build a self-validating system of safety, ensuring that every operational step is supported by a clear scientific rationale.

Hazard Identification and Risk Profile

This compound is a heterocyclic compound belonging to the quinoline class.[1] While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from structurally analogous compounds, such as 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, provide a strong basis for hazard assessment. The primary anticipated risks are associated with its properties as a fine organic powder, a carboxylic acid, and a quinoline derivative.

Based on aggregated GHS data for closely related structures, the compound should be handled as having the following potential hazards[2]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed (H302).

  • Skin Irritation (Warning): Causes skin irritation (H315).

  • Serious Eye Irritation (Warning): Causes serious eye irritation (H319).

  • Respiratory Irritation (Warning): May cause respiratory irritation (H335).

The solid, powdered nature of the compound presents a significant risk of aerosolization, leading to inadvertent inhalation or contamination of surfaces and personal protective equipment (PPE).

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a static, one-size-fits-all protocol. It must be dynamically assessed based on the specific procedure being performed. The following sections detail the minimum and enhanced PPE requirements, explaining the rationale behind each choice.

Foundational PPE: For All Operations

This baseline level of protection is mandatory for any work involving this compound, regardless of scale.

  • Body Protection: A professional lab coat, fully buttoned, is required. For tasks with a higher risk of spills or dust generation, consider a chemical-resistant apron over the lab coat.[3][4]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] Nitrile is selected for its broad chemical resistance to organic solids. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination. Never wear gloves outside of the laboratory area.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum standard.[5] They protect against incidental splashes and flying particles during routine handling.

Task-Specific PPE Requirements

The following table outlines the necessary PPE for specific laboratory operations, categorized by the level of risk associated with aerosolization and exposure.

Operational Task Risk Level Required PPE Scientific Rationale
Pre-weighing / Container Handling LowFoundational PPE (Lab Coat, Nitrile Gloves, Safety Glasses)Assumes a closed container, minimizing exposure. PPE is for protection against surface contamination.
Weighing and Aliquoting (Solid) MediumFoundational PPE + Respiratory Protection (N95 Respirator)The manipulation of fine powders invariably generates airborne particulates. An N95 respirator is crucial to prevent respiratory tract irritation.[4]
Preparing Solutions (Dissolving) Medium-HighFoundational PPE + Chemical Splash GogglesThe risk of splashing is highest during dissolution. Chemical splash goggles provide a 360-degree seal around the eyes, offering superior protection against splashes compared to safety glasses.[3][4]
Running Reactions / Transfers HighFoundational PPE + Chemical Splash Goggles + Face ShieldFor active reactions or transfers between vessels, a face shield worn over chemical splash goggles provides a critical secondary layer of protection for the entire face from splashes and potential exothermic events.[5]
Large-Scale Operations (>10g) HighLevel C Protection: Chemical-resistant coveralls, outer and inner gloves, full-face air-purifying respirator.[6]Large quantities increase the potential for significant exposure. Level C protection provides comprehensive skin and respiratory defense against widespread contamination.[6]

Operational Workflow for PPE Selection

The decision-making process for selecting appropriate PPE can be visualized as a logical workflow. This ensures that risk is continually assessed before and during any laboratory operation.

PPE_Workflow cluster_0 Pre-Operation Safety Assessment cluster_1 PPE Selection Logic cluster_2 Final Protocol Start Start: Handling 1-Methyl-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid AssessTask Assess Task: Weighing, Dissolving, Reaction? Start->AssessTask BasePPE Don Foundational PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Weighing Weighing Solid? AssessTask->Weighing Weighing Dissolving Dissolving / Transfer? AssessTask->Dissolving Solution Prep LargeScale Large Scale (>10g)? AssessTask->LargeScale Reaction Weighing->Dissolving No N95 Add N95 Respirator Weighing->N95 Yes Dissolving->LargeScale No Goggles Upgrade to Chemical Splash Goggles Dissolving->Goggles Yes FaceShield Add Face Shield LargeScale->FaceShield Yes FinalCheck Proceed with Caution LargeScale->FinalCheck No N95->Goggles Goggles->FaceShield FaceShield->FinalCheck

Caption: PPE selection workflow for handling the target compound.

Procedural Guidance: Handling and Disposal

Adherence to proper procedure is as critical as wearing the correct PPE.

Engineering Controls and Handling
  • Ventilation: All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Housekeeping: Keep the work area clean and uncluttered. Clean any spills immediately, using appropriate spill kits for chemical powders. Do not dry sweep; this will aerosolize the powder. Wet-wipe the area after cleanup.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency First Aid
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show them the chemical container or safety information.

Decontamination and Disposal
  • PPE Disposal: Contaminated gloves and disposable PPE should be placed in a sealed bag and disposed of as solid chemical waste.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.

By integrating this risk-based approach to PPE selection with strict adherence to handling and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and scientific integrity.

References

  • PubChem. 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.[Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

  • Canada Safety Training. PPE for Hazardous Chemicals.[Link]

  • Lead Sciences. this compound.[Link]

  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.[Link]

  • YouTube. Carboxylic acid lab.[Link]

  • PubChem. this compound.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.